Product packaging for HIV-1 protease-IN-1(Cat. No.:)

HIV-1 protease-IN-1

Cat. No.: B15141943
M. Wt: 505.6 g/mol
InChI Key: QSIGJISDQQMQLD-KMDXXIMOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HIV-1 protease-IN-1 is a small molecule inhibitor designed for the study of HIV-1 protease function and viral maturation. The HIV-1 protease is an aspartic protease that is essential for viral replication; it cleaves the Gag and Gag-Pol polyprotein precursors at specific sites to produce the mature structural proteins and enzymes (reverse transcriptase, integrase, and protease itself) required for an infectious virion . Inhibiting this enzyme prevents the production of mature, infectious viral particles, making it a critical target for antiretroviral research . This compound is intended for research applications such as investigating the mechanism of protease inhibition, exploring resistance mutations, and developing novel antiviral strategies . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the primary literature for specific experimental data on this compound's potency, selectivity, and mechanism of action.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H35N3O6S B15141943 HIV-1 protease-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H35N3O6S

Molecular Weight

505.6 g/mol

IUPAC Name

(3S)-N-[(2S,3R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]morpholine-3-carboxamide

InChI

InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(32,33)21-10-8-20(29)9-11-21)16-24(30)22(14-19-6-4-3-5-7-19)27-25(31)23-17-34-13-12-26-23/h3-11,18,22-24,26,29-30H,12-17H2,1-2H3,(H,27,31)/t22-,23-,24+/m0/s1

InChI Key

QSIGJISDQQMQLD-KMDXXIMOSA-N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2COCCN2)O)S(=O)(=O)C3=CC=C(C=C3)O

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2COCCN2)O)S(=O)(=O)C3=CC=C(C=C3)O

Origin of Product

United States

Foundational & Exploratory

Dual-Targeting of HIV-1 Protease and Integrase: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action for dual inhibitors targeting two critical enzymes in the HIV-1 lifecycle: protease (PR) and integrase (IN). While a specific compound designated "HIV-1 protease-IN-1" is not prominently identified in publicly available literature, this document will focus on the principles and methodologies underlying the dual inhibition strategy. By targeting two essential viral enzymes, this approach aims to enhance therapeutic efficacy, reduce the potential for drug resistance, and simplify treatment regimens.

Introduction to HIV-1 Protease and Integrase as Drug Targets

The replication of Human Immunodeficiency Virus Type 1 (HIV-1) is a complex process that relies on the functions of several key viral enzymes, including reverse transcriptase (RT), protease (PR), and integrase (IN).[1] Antiretroviral therapy (ART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition by utilizing inhibitors that target these enzymes.[2]

HIV-1 Protease (PR) is an aspartyl protease responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins.[3] This cleavage is a crucial step in the maturation of the virus, leading to the formation of infectious virions.[3] Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles.[4]

HIV-1 Integrase (IN) is the enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a process known as integration.[5] This step is essential for establishing a persistent infection.[5] Integrase inhibitors block this process, preventing the virus from hijacking the host's cellular machinery for replication.[6]

The rationale for developing dual inhibitors that target both protease and integrase lies in the potential for a synergistic antiviral effect, a higher genetic barrier to resistance, and improved patient adherence through simplified drug regimens.

Mechanism of Action of Dual HIV-1 Protease and Integrase Inhibitors

A dual inhibitor, by design, possesses pharmacophores capable of binding to the active sites of both HIV-1 protease and integrase, thereby inhibiting their respective enzymatic activities.

Inhibition of HIV-1 Protease

HIV-1 protease is a homodimeric enzyme with a C2 symmetry.[3] The active site is located at the dimer interface and contains a pair of catalytic aspartic acid residues (Asp25 and Asp25').[7] Protease inhibitors are designed to mimic the transition state of the natural substrate, binding to the active site with high affinity and blocking the cleavage of the Gag and Gag-Pol polyproteins.[2] This competitive inhibition prevents the release of mature viral proteins, halting the formation of infectious virions.[4]

Inhibition of HIV-1 Integrase

The integration of viral DNA into the host genome is a two-step process catalyzed by integrase:

  • 3'-Processing: Integrase removes a dinucleotide from each 3' end of the viral DNA.

  • Strand Transfer: The processed 3' ends of the viral DNA are covalently joined to the host cell's DNA.[8]

Integrase strand transfer inhibitors (INSTIs) are the primary class of integrase inhibitors.[9] They chelate the divalent metal ions (typically Mg2+) in the active site of the integrase, which are essential for its catalytic activity.[10] By binding to the integrase-viral DNA complex, these inhibitors prevent the strand transfer reaction, thus blocking the integration of the viral genome.[10]

A dual-action inhibitor would be engineered to contain molecular features that can both mimic the transition state of the protease substrate and effectively chelate the metal ions in the integrase active site.

Quantitative Data on HIV-1 Protease and Integrase Inhibitors

The following tables summarize representative quantitative data for potent inhibitors of HIV-1 protease and integrase. While specific data for a dual inhibitor targeting both is not provided, these values represent the level of potency that a successful dual-acting compound would need to achieve for both targets.

Table 1: In Vitro Activity of Selected HIV-1 Protease Inhibitors

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Reference
DarunavirHIV-1 ProteaseEnzymatic-0.0029[2]
Compound 115HIV-1 ProteaseEnzymatic1.90.010[11]
Inhibitor 181HIV-1 ProteaseEnzymatic0.13-[11]

Table 2: In Vitro Activity of Selected HIV-1 Integrase Inhibitors

CompoundTargetAssay TypeIC50 (µM)Reference
SPK3HIV-1 IntegraseBiochemical1.46[12]
Kaempferol-3-O-glucopyranosideHIV-1 IntegraseBiochemical0.024[12]

Experimental Protocols

The evaluation of dual HIV-1 protease and integrase inhibitors requires robust in vitro assays for each enzyme.

HIV-1 Protease Activity Assay (Fluorometric)

This assay measures the activity of HIV-1 protease by detecting the cleavage of a specific fluorogenic substrate.

Materials:

  • HIV-1 Protease Assay Buffer

  • Recombinant HIV-1 Protease

  • HIV-1 Protease Substrate (e.g., a peptide with a fluorophore and a quencher)

  • Test compound (potential inhibitor)

  • 96-well microplate (black)

  • Fluorescence microplate reader (Ex/Em = 330/450 nm)

Protocol:

  • Prepare a reaction mixture containing HIV-1 Protease Assay Buffer and recombinant HIV-1 protease.

  • Add the test compound at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding the HIV-1 Protease Substrate to all wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at regular intervals using a microplate reader.

  • The rate of increase in fluorescence is proportional to the protease activity. Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.[8][13]

HIV-1 Integrase Strand Transfer Assay (ELISA-based)

This assay quantifies the strand transfer activity of HIV-1 integrase.

Materials:

  • Streptavidin-coated 96-well plate

  • Biotinylated donor DNA (simulating the viral DNA 3' end)

  • Target DNA (simulating the host DNA) labeled with a hapten (e.g., DIG)

  • Recombinant HIV-1 Integrase

  • Integrase reaction buffer (containing MnCl2 or MgCl2)

  • Anti-hapten antibody conjugated to horseradish peroxidase (HRP)

  • HRP substrate (e.g., TMB)

  • Stop solution

  • Plate reader (450 nm)

Protocol:

  • Coat the streptavidin plate with the biotinylated donor DNA.

  • Wash the plate to remove unbound donor DNA.

  • Add the recombinant HIV-1 integrase, the test compound at various concentrations, and the target DNA to the wells.

  • Incubate the plate at 37°C to allow for the strand transfer reaction to occur.

  • Wash the plate to remove any unintegrated target DNA.

  • Add the anti-hapten-HRP conjugate and incubate.

  • Wash the plate and add the HRP substrate.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • The absorbance is proportional to the amount of integrated target DNA. Calculate the IC50 value of the test compound.[7]

Visualizations

HIV-1 Lifecycle and Points of Inhibition

HIV_Lifecycle cluster_cell Host Cell cluster_inhibitors Inhibitor Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Integration Integration Viral DNA->Integration Integrated DNA Integrated DNA Transcription & Translation Transcription & Translation Integrated DNA->Transcription & Translation Viral Proteins Viral Proteins Assembly Assembly Viral Proteins->Assembly Immature Virion Immature Virion Budding Budding Immature Virion->Budding HIV Virion HIV Virion HIV Virion->Viral RNA Entry Reverse Transcription->Viral DNA Integration->Integrated DNA Transcription & Translation->Viral Proteins Assembly->Immature Virion Maturation Maturation Budding->Maturation Infectious Virion Infectious Virion Maturation->Infectious Virion Protease Inhibitor Protease Inhibitor Protease Inhibitor->Maturation Blocks Integrase Inhibitor Integrase Inhibitor Integrase Inhibitor->Integration Blocks

Caption: HIV-1 lifecycle with key stages targeted by protease and integrase inhibitors.

Dual Inhibition Mechanism of Action

Dual_Inhibition cluster_protease HIV-1 Protease Inhibition cluster_integrase HIV-1 Integrase Inhibition Dual Inhibitor Dual Inhibitor HIV-1 Protease HIV-1 Protease Dual Inhibitor->HIV-1 Protease Inhibits HIV-1 Integrase HIV-1 Integrase Dual Inhibitor->HIV-1 Integrase Inhibits Gag-Pol Polyprotein Gag-Pol Polyprotein Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Viral DNA Viral DNA Viral DNA->HIV-1 Integrase Host DNA Host DNA Host DNA->HIV-1 Integrase Integrated Viral DNA Integrated Viral DNA HIV-1 Integrase->Integrated Viral DNA Integration

Caption: Conceptual diagram of a dual inhibitor targeting both HIV-1 protease and integrase.

Experimental Workflow for Dual Inhibitor Screening

Screening_Workflow Compound Library Compound Library Primary Protease Assay Primary Protease Assay Compound Library->Primary Protease Assay Primary Integrase Assay Primary Integrase Assay Compound Library->Primary Integrase Assay Hit Identification Hit Identification Primary Protease Assay->Hit Identification Primary Integrase Assay->Hit Identification Dose-Response & IC50 Dose-Response & IC50 Hit Identification->Dose-Response & IC50 Dual Hits Lead Optimization Lead Optimization Dose-Response & IC50->Lead Optimization

References

An In-depth Technical Guide to the Discovery and Synthesis of a Prototypical HIV-1 Protease Inhibitor: Saquinavir

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "HIV-1 protease-IN-1" as specified in the topic query could not be definitively identified in the scientific literature. It is possible that this is an internal research compound name, a misnomer, or a novel agent not yet widely documented. Therefore, this guide focuses on Saquinavir , the first FDA-approved HIV-1 protease inhibitor, as a representative and well-documented example to illustrate the principles of discovery, synthesis, and mechanism of action for this critical class of antiretroviral drugs.

Introduction to HIV-1 Protease as a Therapeutic Target

The Human Immunodeficiency Virus type 1 (HIV-1) is a retrovirus that leads to Acquired Immunodeficiency Syndrome (AIDS). The lifecycle of HIV-1 is dependent on several key viral enzymes, including reverse transcriptase, integrase, and protease.[1] HIV-1 protease is an aspartic protease responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes.[1][2] This cleavage is essential for the assembly of new, infectious virions.[1][2] Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles, making it a prime target for antiretroviral therapy.[1][3]

Discovery of Saquinavir

Saquinavir (brand name Invirase®) was the first HIV-1 protease inhibitor to be approved by the U.S. Food and Drug Administration (FDA) in 1995.[4][5] Its development is a landmark example of structure-based drug design. The design of Saquinavir was based on the principle of creating a "peptidomimetic" molecule. This molecule contains a hydroxyethylamine scaffold that mimics the transition state of the natural peptide linkage that HIV-1 protease cleaves but cannot be cleaved itself.[6][7]

The design strategy was guided by the knowledge that HIV-1 protease cleaves sequences containing Tyr-Pro or Phe-Pro dipeptides.[7] A significant modification that led to the discovery of Saquinavir was the addition of a decahydroisoquinoline (DIQ) group, which improved its aqueous solubility and potency by restricting the conformational freedom of the inhibitor.[7]

Synthesis of Saquinavir

The synthesis of Saquinavir is a complex multi-step process. An early synthesis involved 26 steps with an overall yield of 10%. Process research later developed a more efficient 11-step synthesis with a 50% overall yield.[8][9]

Retrosynthetic Analysis

A retrosynthetic analysis of Saquinavir reveals key fragments that can be synthesized separately and then coupled. The main fragments include the hydroxyethylamine isostere, the decahydroisoquinoline moiety, and the quinoline-2-carboxylic acid derivative.

Experimental Protocols

While detailed, step-by-step industrial synthesis protocols are proprietary, the scientific literature outlines several synthetic routes. Below is a generalized description of a common synthetic approach.

Step I: Synthesis of N²-(2-Quinolinylcarbonyl)-L-asparagine [10]

  • Suspend N²-(2-Quinolinylcarbonyl)-L-asparagine in methylene chloride at 25-35 °C under a nitrogen atmosphere.

  • Cool the suspension to 0-5 °C.

  • Slowly add triethylamine over 15 minutes.

  • Stir the contents for 10 minutes at 0-5 °C to form a clear solution.

Step II: Coupling Reaction [10]

  • Add [3S,4aS,8aS]-2-(3S-amino-2R-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-isoquinoline carboxamide to the solution from Step I under vigorous stirring.

  • Stir for 15 minutes to form a dark red, clear solution.

  • Add water to the solution, stir for 10 minutes, and then separate the layers.

  • Adjust the pH of the organic layer to 7.8-8.2 with a 10% aqueous sodium bicarbonate solution and stir for 30 minutes.

Step III: Formation of Saquinavir Mesylate [10]

  • To the residue from the previous step, add methanol and heat to 40-45 °C.

  • Add activated carbon and stir for 15 minutes at 40-45 °C.

  • Filter the carbon through hi-flo and wash with hot methanol.

  • Cool the filtrate to 20-25 °C and add methanesulfonic acid dropwise over 15 minutes.

  • Stir for 12 hours at 20-25 °C.

  • Filter the precipitated product, wash twice with methanol, and dry under reduced pressure to yield Saquinavir mesylate.

Quantitative Data

The inhibitory activity of Saquinavir is quantified by its 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values. These values can vary depending on the cell line, viral strain, and assay conditions.

Parameter Cell Line/Condition Value Reference
IC50 Acutely and chronically infected cells1 to 30 nM[11]
IC90 Acutely and chronically infected cells5 to 80 nM[11]
IC50 Laboratory strain HIV-1 RF in MT4 cells (in 40% human serum)37.7 ± 5 nM[11]
IC50 HIV-1 clades A-H0.9 to 2.5 nM[11]
IC50 HIV-2 isolates0.25 to 14.6 nM[11]
EC50 HIV-1BaL in PM-1 cells0.20 ± 0.01 µM[12]
EC90 HIV-1BaL in PM-1 cells2.19 ± 0.21 µM[12]
EC50 trans infection of T cells with HIV-1BaL1.12 ± 0.29 µM[12]
EC90 trans infection of T cells with HIV-1BaL1.64 ± 0.59 µM[12]
EC50 Cervical explants (pulsed treatment)19.31 ± 20.28 µM[12]
EC90 Cervical explants (pulsed treatment)42.83 ± 60.08 µM[12]
EC50 Cervical explants (sustained treatment)0.03 ± 0.01 µM[12]
EC90 Cervical explants (sustained treatment)0.12 ± 0.04 µM[12]

Mechanism of Action and Signaling Pathways

As an aspartic protease, the dimerized HIV-1 protease utilizes a pair of aspartic acid residues (Asp25 and Asp25') in its active site to catalyze the hydrolysis of peptide bonds.[1] One aspartate residue acts as a general base, deprotonating a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the scissile peptide bond in the substrate. The other aspartate residue acts as a general acid, protonating the nitrogen of the peptide bond to facilitate cleavage.[1][2]

Saquinavir is a potent and specific inhibitor of HIV-1 protease.[6] It is designed as a transition-state analog that binds tightly to the active site of the enzyme, preventing the binding and cleavage of the viral Gag and Gag-Pol polyproteins.[6][7] This competitive inhibition blocks the maturation of the virus, leading to the production of non-infectious virions.[6][13]

Visualizations

HIV-1 Lifecycle and Points of Inhibition

HIV_Lifecycle cluster_cell Host Cell cluster_inhibitors Drug Targets Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integrated DNA Integrated DNA Viral DNA->Integrated DNA Integration Viral mRNA Viral mRNA Integrated DNA->Viral mRNA Transcription Viral Proteins Viral Proteins Viral mRNA->Viral Proteins Translation Assembly Assembly Viral Proteins->Assembly Gag-Pol Polyproteins Budding Virus Budding Virus Assembly->Budding Virus Mature Virion Mature Virion Budding Virus->Mature Virion Maturation HIV Virion HIV Virion HIV Virion->Viral RNA Entry & Uncoating RTIs Reverse Transcriptase Inhibitors RTIs->Viral DNA Block INSTIs Integrase Inhibitors INSTIs->Integrated DNA Block PIs Protease Inhibitors PIs->Mature Virion Block

Caption: The HIV-1 lifecycle, highlighting the stages targeted by different classes of antiretroviral drugs.

Mechanism of HIV-1 Protease Inhibition by Saquinavir```dot

Protease_Inhibition cluster_normal Normal Viral Maturation cluster_inhibited Inhibition by Saquinavir Gag_Pol Gag-Pol Polyprotein Protease HIV-1 Protease (Active Site) Gag_Pol->Protease Binds to Mature_Proteins Mature Viral Proteins Protease->Mature_Proteins Cleaves Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion Assemble into Gag_Pol_I Gag-Pol Polyprotein Protease_I HIV-1 Protease (Active Site) Saquinavir Saquinavir Blocked_Protease Blocked Protease Immature_Proteins Uncleaved Polyproteins Noninfectious_Virion Non-infectious Virion

Caption: A generalized experimental workflow for the screening and development of HIV-1 protease inhibitors.

References

Probing the Molecular Embrace: A Technical Guide to the Binding Affinity and Kinetics of HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical molecular interactions that govern the binding of inhibitors to HIV-1 protease, a key target in antiretroviral therapy. Understanding the binding affinity and kinetics of these inhibitors is paramount for the rational design of more potent and durable drugs to combat HIV/AIDS. Human Immunodeficiency Virus type 1 (HIV-1) protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins.[1][2][3][4] Inhibition of this protease results in the production of non-infectious viral particles.[1][4]

Quantitative Analysis of Inhibitor Binding

The potency of an HIV-1 protease inhibitor is quantitatively defined by its binding affinity for the enzyme. This is typically expressed by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters signifies a tighter binding interaction and, generally, a more potent inhibitor. The binding process is also characterized by its thermodynamics, including changes in enthalpy (ΔH) and entropy (ΔS), which provide deeper insights into the nature of the binding forces.

Several biophysical techniques are employed to measure these parameters, with Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) being two of the most prominent methods. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of Kd, stoichiometry (n), ΔH, and ΔS in a single experiment. SPR, on the other hand, is a label-free optical sensing technique that monitors the binding interaction in real-time, providing kinetic data such as the association rate constant (kon) and the dissociation rate constant (koff), from which the Kd can be calculated (Kd = koff/kon).

Below are tables summarizing the binding affinity and thermodynamic parameters for several well-characterized HIV-1 protease inhibitors as determined by Isothermal Titration Calorimetry.

Table 1: Binding Affinity of Inhibitors to Wild-Type HIV-1 Protease

InhibitorDissociation Constant (Kd)Reference
Amprenavir (APV)3.9 x 10⁻¹⁰ M[5]
TMC114 (Darunavir)4.5 x 10⁻¹² M[5]
TMC-1263.9 x 10⁻¹² M (3.9 pM)[6]

Table 2: Thermodynamic Parameters of Inhibitor Binding to Wild-Type HIV-1 Protease

InhibitorΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Reference
Amprenavir (APV)-12.8-6.4-6.4[6]
TMC114 (Darunavir)-15.2-12.1-3.1[5]
TMC-126-15.6-12.0-3.6[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of binding parameters. The following sections outline the typical experimental protocols for Isothermal Titration Calorimetry and Surface Plasmon Resonance.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for characterizing the thermodynamics of biomolecular interactions.[7] It directly measures the heat change that occurs when two molecules interact.

Materials:

  • VP-ITC Microcalorimeter (or similar)

  • Purified HIV-1 protease

  • Inhibitor of interest

  • Titration buffer (e.g., 10 mM sodium acetate, pH 5.0, 2% DMSO, 2 mM Tris(2-carboxyethyl)phosphine)[5]

Procedure:

  • Sample Preparation:

    • Prepare a solution of HIV-1 protease (typically in the low micromolar range, e.g., 20 µM) in the titration buffer.

    • Prepare a solution of the inhibitor (typically 10-20 fold higher concentration than the protease) in the same buffer. It is critical that the buffer composition is identical for both the protein and the ligand to minimize heats of dilution.

    • Thoroughly degas both solutions to prevent air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).[6][7]

    • Fill the sample cell (calorimetric cell) with the protease solution. The cell volume is typically around 1.4 ml.[7]

    • Fill the injection syringe with the inhibitor solution.

  • Titration:

    • Perform an initial small injection (e.g., 1-2 µL) to eliminate any artifacts from the syringe placement.

    • Inject small aliquots (e.g., 10 µL) of the inhibitor solution into the protease solution at regular intervals.[5][6][7]

    • Record the heat change after each injection. As the protease becomes saturated with the inhibitor, the heat change per injection will decrease until only the heat of dilution is observed.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat evolved.

    • Subtract the heat of dilution, which is determined from control experiments where the inhibitor is injected into the buffer alone.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protease.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

For very tight-binding inhibitors, a displacement titration may be necessary.[6] In this method, a weaker, competitive inhibitor is present in the calorimetric cell with the protease, which reduces the apparent affinity of the high-affinity inhibitor to a measurable range.[7]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to monitor biomolecular interactions in real-time.[8] It provides kinetic information about the association and dissociation of the interacting molecules.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

  • Purified HIV-1 protease (ligand)

  • Inhibitor of interest (analyte)

  • Running buffer (e.g., HBS-EP buffer)

Procedure:

  • Ligand Immobilization:

    • Select a suitable sensor chip.[9]

    • Activate the sensor surface, for example, using a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to create reactive esters.

    • Inject the HIV-1 protease solution over the activated surface to covalently immobilize it. The amount of immobilized protein is monitored in real-time and measured in resonance units (RU).

    • Deactivate any remaining reactive groups on the surface using ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the inhibitor (analyte) in the running buffer.

    • Inject the different concentrations of the inhibitor over the immobilized protease surface at a constant flow rate.

    • Monitor the association phase, where the inhibitor binds to the protease, resulting in an increase in the SPR signal.

    • After the association phase, switch to flowing only the running buffer over the surface to monitor the dissociation phase, where the inhibitor unbinds from the protease, causing a decrease in the SPR signal.

  • Data Analysis:

    • The recorded sensorgram (a plot of RU versus time) provides the kinetic data.[10]

    • The association rate (kon) is determined by fitting the association phase of the sensorgram to a kinetic model.

    • The dissociation rate (koff) is determined by fitting the dissociation phase.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation and association rate constants (Kd = koff/kon).

Visualizing Molecular Interactions and Experimental Workflows

Diagrams are essential tools for visualizing complex biological processes and experimental procedures. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_preparation Sample Preparation cluster_itc Isothermal Titration Calorimetry cluster_analysis Data Analysis p1 Purified HIV-1 Protease p3 Degassing p1->p3 p2 Inhibitor Solution p2->p3 i1 Fill Cell with Protease p3->i1 i3 Titration (Injections) i1->i3 i2 Fill Syringe with Inhibitor i2->i3 i4 Measure Heat Change i3->i4 a1 Generate Binding Isotherm i4->a1 a2 Fit to Binding Model a1->a2 a3 Determine Kd, ΔH, n a2->a3

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.

inhibition_mechanism cluster_protease HIV-1 Protease cluster_substrate Viral Polyprotein (Substrate) cluster_inhibitor Protease Inhibitor cluster_products Mature Viral Proteins cluster_virion Viral Particle pr Active Site prod Functional Proteins pr->prod Cleaves vir_non Non-infectious Virion pr->vir_non Blocked Cleavage sub Gag-Pol Polyprotein sub->pr Binds to vir_imm Immature Virion sub->vir_imm Forms inh Competitive Inhibitor inh->pr Binds to vir_mat Mature, Infectious Virion prod->vir_mat Forms

References

In Vitro Efficacy of Darunavir: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of Darunavir (formerly TMC114), a second-generation HIV-1 protease inhibitor. Darunavir is a critical component of highly active antiretroviral therapy (HAART) and exhibits potent activity against both wild-type and multidrug-resistant HIV-1 strains. This document compiles quantitative efficacy data, detailed experimental protocols, and visual representations of key biological and experimental processes to support research and development in the field of HIV therapeutics.

Introduction to HIV-1 Protease and the Mechanism of Action of Darunavir

Human Immunodeficiency Virus Type 1 (HIV-1) protease is an essential viral enzyme responsible for the post-translational processing of the Gag and Gag-Pol polyproteins. This cleavage is a critical step in the viral life cycle, leading to the maturation of infectious virions. Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles, thus halting the progression of HIV infection.[1][2]

Darunavir is a non-peptidic protease inhibitor designed to have a high affinity for the active site of the HIV-1 protease. Its mechanism of action is twofold: it inhibits the catalytic activity of the protease and also prevents the dimerization of protease monomers, which is essential for its function.[3][4] This dual mechanism contributes to its high genetic barrier to resistance.[3] Darunavir forms extensive hydrogen bonds with the backbone of the protease active site, allowing it to maintain potency against protease variants that are resistant to other inhibitors.[5]

Quantitative In Vitro Efficacy of Darunavir

The in vitro potency of Darunavir has been extensively evaluated in various enzymatic and cell-based assays. The following tables summarize key quantitative data, including the enzyme inhibition constant (Ki) and the 50% effective concentration (EC50) against wild-type and resistant HIV-1 strains.

Table 1: Enzymatic Inhibition of HIV-1 Protease by Darunavir

Protease VariantInhibition Constant (Ki)Fold Change vs. Wild-TypeReference(s)
Wild-Type4.5 x 10-12 M (4.5 pM)1.0[3]
I84V Mutant6.0 x 10-11 M (60 pM)13.3[6]
I50V Mutant-~30[6]

Table 2: Antiviral Activity of Darunavir in Cell-Based Assays

HIV-1 StrainCell Line50% Effective Concentration (EC50)Fold Change vs. Wild-TypeReference(s)
Wild-Type (HIV-1LAI)MT-43 nM1.0[6]
Wild-Type (Various)-1 - 5 nM-[6]
HIV-2 (ROD, EHO)-3 - 6 nM-[6]
PI-Resistant Clinical Isolates (average of 5 PI mutations)-< 10 nM for most isolates-[6]
Saquinavir-Resistant Strain-0.003 µM (3 nM)-
Amprenavir-Resistant Strain-0.029 µM (29 nM)-
Indinavir-Resistant Strain-0.004 µM (4 nM)-
Nelfinavir-Resistant Strain-0.004 µM (4 nM)-
Ritonavir-Resistant Strain-0.004 µM (4 nM)-

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess the efficacy of HIV-1 protease inhibitors like Darunavir.

HIV-1 Protease Enzymatic Inhibition Assay (Fluorometric)

This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 0.1 M NaCl)

  • Inhibitor compound (e.g., Darunavir) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • In a 96-well plate, add the inhibitor dilutions to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the recombinant HIV-1 protease to all wells except the negative control.

  • Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in kinetic mode for a defined period (e.g., 1-3 hours) at 37°C.

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

  • The percent inhibition is calculated for each inhibitor concentration, and the IC50 or Ki value is determined by fitting the data to an appropriate dose-response curve.

Cell-Based Antiviral Assay (MT-4 Cell Line)

This assay determines the ability of an inhibitor to protect a human T-cell line (MT-4) from HIV-1-induced cytopathic effects.

Materials:

  • MT-4 cells

  • HIV-1 viral stock (e.g., HIV-1LAI)

  • Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin)

  • Inhibitor compound (e.g., Darunavir)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT or a similar tetrazolium salt)[2]

  • Spectrophotometer or plate reader

Procedure:

  • Seed MT-4 cells into a 96-well plate at a predetermined density.

  • Prepare serial dilutions of the inhibitor compound in cell culture medium.

  • Add the inhibitor dilutions to the wells containing the MT-4 cells.

  • Infect the cells with a standardized amount of HIV-1 virus stock. Include uninfected control wells and infected, untreated control wells.

  • Incubate the plate at 37°C in a CO2 incubator for a period that allows for viral replication and cytopathic effects to become apparent (typically 4-5 days).[2]

  • After the incubation period, assess cell viability by adding a cell viability reagent (e.g., MTT) to each well.

  • Incubate for a further few hours to allow for the conversion of the reagent by viable cells.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • The percent protection from viral cytopathic effect is calculated for each inhibitor concentration, and the EC50 value is determined by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key biological pathways and experimental workflows relevant to the in vitro efficacy of HIV-1 protease inhibitors.

HIV_Life_Cycle cluster_cell Host Cell (CD4+ T-cell) Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Viral RNA Integration 3. Integration ReverseTranscription->Integration Viral DNA Transcription 4. Transcription Integration->Transcription Provirus Translation 5. Translation Transcription->Translation Viral mRNA Assembly 6. Assembly Translation->Assembly Gag & Gag-Pol Polyproteins Budding 7. Budding & Maturation Assembly->Budding ImmatureVirion Immature Virion Budding->ImmatureVirion MatureVirion Mature Infectious Virion ImmatureVirion->MatureVirion HIV-1 Protease Cleavage

Caption: The HIV-1 life cycle, highlighting the critical role of protease in viral maturation.

Protease_Mechanism cluster_protease HIV-1 Protease Action cluster_inhibition Inhibition by Darunavir GagPol Gag-Pol Polyprotein Cleavage Cleavage GagPol->Cleavage Protease HIV-1 Protease Protease->Cleavage FunctionalProteins Mature Viral Proteins (Reverse Transcriptase, Integrase, etc.) Cleavage->FunctionalProteins InhibitedProtease Inhibited Protease FunctionalProteins->InhibitedProtease Darunavir Darunavir ProteaseMonomer Protease Monomer Darunavir->ProteaseMonomer Inhibits Dimerization ActiveProtease Active Protease Dimer Darunavir->ActiveProtease Inhibits Catalytic Activity Dimerization Dimerization ProteaseMonomer->Dimerization ProteaseMonomer->Dimerization Dimerization->ActiveProtease

Caption: Mechanism of HIV-1 protease and its inhibition by Darunavir.

Experimental_Workflow cluster_enzymatic Enzymatic Assay Workflow cluster_cellular Cell-Based Assay Workflow PrepareReagents_E Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate_E Incubate Enzyme & Inhibitor PrepareReagents_E->Incubate_E AddSubstrate_E Add Substrate Incubate_E->AddSubstrate_E MeasureFluorescence_E Measure Fluorescence (Kinetic) AddSubstrate_E->MeasureFluorescence_E AnalyzeData_E Calculate IC50 / Ki MeasureFluorescence_E->AnalyzeData_E PrepareCells_C Prepare MT-4 Cells AddInhibitor_C Add Inhibitor PrepareCells_C->AddInhibitor_C InfectCells_C Infect with HIV-1 AddInhibitor_C->InfectCells_C Incubate_C Incubate (4-5 days) InfectCells_C->Incubate_C AssessViability_C Assess Cell Viability (MTT) Incubate_C->AssessViability_C AnalyzeData_C Calculate EC50 AssessViability_C->AnalyzeData_C

Caption: Workflow for in vitro efficacy testing of HIV-1 protease inhibitors.

References

A Technical Guide to the Target Specificity and Off-Target Effects of HIV-1 Protease Inhibitors: A Case Study of Darunavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Notice: The user initially requested information on a compound referred to as "HIV-1 protease-IN-1." A thorough search of scientific literature and chemical databases did not yield a specific, well-characterized inhibitor with this designation. Therefore, to fulfill the core requirements of this technical guide, we will use Darunavir as a representative and clinically significant second-generation HIV-1 protease inhibitor. Darunavir's extensive documentation allows for a comprehensive analysis of target specificity and off-target effects, serving as an illustrative model for this class of antiretroviral drugs.

Introduction: The Critical Role of HIV-1 Protease and Inhibitor Specificity

Human Immunodeficiency Virus Type 1 (HIV-1) protease is an aspartyl protease essential for the viral life cycle.[1] It functions by cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional structural proteins and enzymes.[2] This cleavage is a critical step in the maturation of the virus, transforming non-infectious virions into particles capable of infecting new cells. Inhibition of this enzyme results in the production of immature, non-infectious viral particles, making it a cornerstone target for antiretroviral therapy (ART).[3]

Darunavir (DRV) is a potent, second-generation, nonpeptidic HIV-1 protease inhibitor (PI) designed to have a high affinity for the active site of the viral enzyme and a high genetic barrier to resistance.[3][4] Its mechanism of action involves binding to the active site of the HIV-1 protease, preventing the cleavage of viral polyproteins and halting the viral maturation process.[2]

The clinical success of any enzyme inhibitor is contingent not only on its on-target potency but also on its specificity. An ideal inhibitor would potently block the viral target with minimal interaction with host-cell proteins (off-targets). Off-target effects can lead to a range of adverse drug reactions, from metabolic disturbances to cardiovascular complications. This guide provides an in-depth analysis of the target specificity of Darunavir and explores its known off-target interactions, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Target Specificity and Potency of Darunavir

Darunavir was engineered to form robust interactions with the HIV-1 protease, including extensive hydrogen bonds with the enzyme's backbone, making it less susceptible to resistance mutations.[1] Its on-target activity is exceptionally high, with inhibition constants in the low picomolar to nanomolar range.

Quantitative On-Target Activity

The potency of Darunavir against wild-type HIV-1 protease is well-documented through various enzymatic and cell-based assays.

ParameterValueVirus/Enzyme StrainAssay Type
IC₅₀ 3 - 6 nMLaboratory HIV-1 StrainsCell-Based Antiviral Assay
Kᵢ < 0.01 nM (10 pM)Wild-Type HIV-1 ProteaseEnzymatic Assay
Kᴅ < 1 pMWild-Type HIV-1 ProteaseSurface Plasmon Resonance (SPR)

Table 1: On-target potency of Darunavir against HIV-1. Data compiled from multiple sources.[5][6]

The extremely low dissociation constant (Kᴅ) is a result of a very slow dissociation rate, leading to a dissociative half-life of over 240 hours.[6] This prolonged interaction time contributes significantly to Darunavir's potent antiviral activity and high barrier to resistance.

Off-Target Effects and Interactions

While designed for high specificity, like most drugs, Darunavir is known to interact with host proteins, leading to potential side effects. These interactions are primarily related to metabolic pathways and cardiovascular health.

Quantitative Off-Target Profile

Darunavir's interactions with human enzymes are a key area of study for understanding its side effect profile. It shows high selectivity for the viral protease over homologous human aspartic proteases. A primary off-target interaction is with Cytochrome P450 3A4 (CYP3A4), an enzyme central to drug metabolism.

Off-Target ProteinClassParameterValueImplication
CYP3A4 OxidaseIC₅₀~2.5 µMInhibition of drug metabolism; Basis for ritonavir boosting
Human Proteases (e.g., Cathepsin D, Pepsin, Renin) Aspartyl ProteaseIC₅₀> 10 µMHigh selectivity for viral protease over human counterparts
Low-density lipoprotein receptor-related protein 1 (LRP1) ReceptorBindingYesPotential mechanism for dyslipidemia
Cytoplasmic retinoic acid-binding protein 1 (CRABP1) Binding ProteinBindingYesPotential mechanism for dyslipidemia
Clinically Observed Off-Target Effects

Metabolic Complications: HIV protease inhibitors as a class have been associated with dyslipidemia (abnormal lipid levels) and insulin resistance.[7][8] This is hypothesized to be partly due to interactions with lipid-regulating proteins like LRP1 and CRABP1.[7] However, studies comparing Darunavir to other PIs suggest it has a relatively favorable metabolic profile.[8]

Cardiovascular Effects: Long-term use of some protease inhibitors has been linked to an increased risk of cardiovascular disease. The proposed mechanisms include endothelial dysfunction, which may be triggered by increased oxidative stress and altered nitric oxide (NO) production within endothelial cells.[9][10][11]

Drug-Drug Interactions: Darunavir is a known inhibitor of the metabolic enzyme CYP3A4.[12] This property is clinically exploited by co-administering it with a small "boosting" dose of ritonavir, a potent CYP3A4 inhibitor. This boosting slows the metabolism of Darunavir, increasing its plasma concentration and half-life, which allows for less frequent dosing.[3] However, this also means Darunavir can have significant interactions with other drugs metabolized by the same pathway.[12]

Signaling and Processing Pathways

On-Target: HIV-1 Gag-Pol Processing Pathway

Darunavir's primary therapeutic effect is the direct inhibition of the HIV-1 protease, which blocks the viral maturation cascade. The protease is responsible for at least ten distinct cleavage events within the Gag and Gag-Pol polyproteins to release functional viral components.

HIV_Maturation cluster_protease HIV-1 Protease Action GagPol Gag-Pol Polyprotein Precursor Protease HIV-1 Protease (PR) GagPol->Protease Cleavage Site MA Matrix (MA) Protease->MA Releases CA Capsid (CA) Protease->CA Releases NC Nucleocapsid (NC) Protease->NC Releases p6 p6 Protease->p6 Releases RT Reverse Transcriptase (RT) Protease->RT Releases IN Integrase (IN) Protease->IN Releases Darunavir Darunavir Darunavir->Protease Inhibits

HIV-1 Gag-Pol processing pathway and Darunavir's point of inhibition.
Off-Target: Potential Mechanism of Endothelial Dysfunction

One of the proposed mechanisms for PI-associated cardiovascular risk is the induction of endothelial dysfunction. This complex process involves an imbalance in vascular homeostasis, potentially driven by increased reactive oxygen species (ROS) and reduced bioavailability of nitric oxide (NO), a key vasodilator.

Endothelial_Dysfunction PIs Protease Inhibitors (e.g., Darunavir) ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) PIs->ROS Induces eNOS Endothelial Nitric Oxide Synthase (eNOS) PIs->eNOS Downregulates (potential direct effect) ROS->eNOS Uncouples Dysfunction Endothelial Dysfunction ROS->Dysfunction NO Reduced Nitric Oxide (NO) Bioavailability eNOS->NO Produces Vasodilation Impaired Vasodilation NO->Vasodilation Promotes NO->Dysfunction Adhesion Increased Adhesion Molecule Expression (e.g., VCAM-1, ICAM-1) Dysfunction->Vasodilation Leads to Dysfunction->Adhesion Leads to

A potential pathway for PI-induced endothelial dysfunction.

Detailed Experimental Protocols

Accurate assessment of inhibitor potency and selectivity relies on standardized and robust experimental assays. Below are detailed methodologies for key experiments used to characterize HIV-1 protease inhibitors.

Fluorogenic HIV-1 Protease Inhibition Assay (FRET-based)

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule at its ends. In its intact state, the quencher suppresses the fluorophore's signal via Fluorescence Resonance Energy Transfer (FRET). When HIV-1 protease cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.

Materials:

  • Recombinant HIV-1 Protease

  • FRET peptide substrate (e.g., based on a known cleavage site)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compound (Darunavir) and controls (e.g., Pepstatin A)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Ex/Em wavelengths dependent on FRET pair, e.g., 330/450 nm or 490/520 nm)[13][14]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Darunavir in assay buffer. Prepare a stock solution of HIV-1 protease in assay buffer. Prepare the FRET substrate solution in assay buffer.

  • Assay Setup: To each well of the microplate, add:

    • Test Wells: 10 µL of Darunavir dilution.

    • Positive Control (No Inhibition): 10 µL of assay buffer.

    • Inhibitor Control: 10 µL of a known inhibitor like Pepstatin A.

  • Enzyme Addition: Add 80 µL of the HIV-1 protease solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[13]

  • Reaction Initiation: Add 10 µL of the FRET substrate solution to each well to start the reaction. Mix gently.

  • Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 1-3 hours.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time curve for each well.

    • Plot the percentage of inhibition (relative to the positive control) against the logarithm of the Darunavir concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

FRET_Assay_Workflow start Start prep Prepare Reagents: - Serial Dilutions of Darunavir - Protease Solution - FRET Substrate Solution start->prep plate Plate Inhibitor & Controls in 96-well plate (10 µL) prep->plate add_enzyme Add HIV-1 Protease Solution (80 µL) plate->add_enzyme incubate Pre-incubate at RT for 15 minutes add_enzyme->incubate add_substrate Initiate Reaction: Add FRET Substrate (10 µL) incubate->add_substrate read Measure Fluorescence Kinetically (37°C, 1-3 hours) add_substrate->read analyze Calculate Initial Velocities and Determine IC₅₀ read->analyze end End analyze->end

References

Structural Basis of HIV-1 Protease Inhibition by Indinavir: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a Human Immunodeficiency Virus Type 1 (HIV-1) protease inhibitor specifically named "IN-1" did not yield any specific scientific literature or structural data. It is highly probable that this was a typographical error for "Indinavir," a well-documented and clinically significant HIV-1 protease inhibitor. This guide will, therefore, provide a comprehensive overview of the structural basis of HIV-1 protease inhibition by Indinavir.

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins.[1] This process is essential for the formation of infectious virions. As such, HIV-1 protease has been a prime target for the development of antiretroviral drugs. Indinavir is a potent, competitive inhibitor of HIV-1 protease and has been a cornerstone of highly active antiretroviral therapy (HAART).[2][3] Understanding the precise molecular interactions between Indinavir and the HIV-1 protease active site is fundamental for the rational design of new, more effective inhibitors that can combat the emergence of drug-resistant viral strains.[4] This technical guide will delve into the structural intricacies of this interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Quantitative Inhibition Data

The potency of Indinavir as an HIV-1 protease inhibitor has been quantified through various in vitro assays. The following table summarizes key inhibition constants.

ParameterValueVirus Strain/EnzymeNotesReference
Ki0.36 nMWild-type HIV-1 Protease[1]
B5011 nMWild-type HIV-1 ProteaseDetermined by surface plasmon resonance.[5]
IC501-10 nMHIV-1 in T-cellsCell-based fluorescence assay.[6]
Ki (V82F mutant)0.3 - 86-fold change from WTV82F mutant HIV-1 Protease[7]
Ki (I84V mutant)0.3 - 86-fold change from WTI84V mutant HIV-1 Protease[7]
Ki (V82F/I84V mutant)10 - 2000-fold change from WTV82F/I84V double mutant HIV-1 Protease[7]

Structural Basis of Inhibition

The crystal structure of HIV-1 protease in complex with Indinavir reveals the molecular basis for its potent inhibition. HIV-1 protease is a homodimer, with each monomer contributing a catalytic aspartate residue (Asp25 and Asp25') to the active site.[1] The active site is located at the dimer interface and is capped by two flexible β-hairpin loops known as "flaps" (residues 43-58).[2]

Indinavir binds to the active site in an extended conformation, mimicking the transition state of the natural peptide substrate.[8] The central hydroxyl group of Indinavir is a key feature, forming hydrogen bonds with the catalytic dyad of Asp25 and Asp25'.[9] This interaction is crucial for the high-affinity binding of the inhibitor.

The inhibitor makes extensive van der Waals contacts with hydrophobic residues within the active site cleft, including Val32, Ile47, Ile50, Pro81, Val82, and Ile84.[10][11] The pyridine and phenyl rings of Indinavir are involved in π-π stacking interactions with residues in the S1 and S1' pockets of the enzyme.[9] A conserved water molecule, often referred to as the "flap water," mediates hydrogen bonds between the inhibitor and the flaps of the protease (specifically with the backbone amide of Ile50 and Ile50'), further stabilizing the closed conformation of the enzyme-inhibitor complex.[2]

Experimental Protocols

The elucidation of the structural and functional aspects of HIV-1 protease inhibition by Indinavir relies on a combination of biochemical and biophysical techniques.

HIV-1 Protease Expression and Purification

Recombinant HIV-1 protease is typically expressed in Escherichia coli.[12] To overcome issues of autoproteolysis and aggregation, the protease is often expressed as inclusion bodies.[12] A common protocol involves the following steps:

  • Expression: The gene for HIV-1 protease, often with stabilizing mutations (e.g., Q7K, L33I, L63I, C67A, C95A), is cloned into an expression vector and transformed into E. coli BL21(DE3) cells.[12] Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Inclusion Body Isolation: Cells are harvested by centrifugation and lysed. The insoluble fraction containing the inclusion bodies is collected by further centrifugation.

  • Refolding and Purification: The inclusion bodies are solubilized in a denaturing buffer (e.g., containing 8 M urea or 6 M guanidine hydrochloride). The protease is then refolded by rapid dilution into a refolding buffer with a specific pH and ionic strength. The refolded, active protease is purified using a combination of chromatography techniques, such as ion-exchange and size-exclusion chromatography.

Enzyme Inhibition Assay (Fluorometric)

The inhibitory activity of compounds like Indinavir is often determined using a fluorometric assay.[13]

  • Reagents:

    • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol).

    • Recombinant HIV-1 Protease.

    • Fluorogenic peptide substrate (e.g., a peptide with a quenched fluorophore that fluoresces upon cleavage).

    • Test inhibitor (Indinavir) at various concentrations.

    • Positive control inhibitor (e.g., Pepstatin A).

  • Procedure:

    • The inhibitor is pre-incubated with the HIV-1 protease in the assay buffer in a 96-well microplate.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence is monitored over time using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 450 nm).

    • The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be subsequently calculated using the Cheng-Prusoff equation.

X-ray Crystallography

Determining the three-dimensional structure of the HIV-1 protease-Indinavir complex is achieved through X-ray crystallography.[9]

  • Crystallization:

    • The purified HIV-1 protease is concentrated to a suitable concentration (e.g., 5-10 mg/mL).

    • The protease is incubated with a molar excess of Indinavir.

    • Crystals are grown using the vapor diffusion method (hanging or sitting drop). A typical crystallization condition involves mixing the protein-inhibitor complex solution with a reservoir solution containing a precipitant (e.g., ammonium sulfate or polyethylene glycol), a buffer (e.g., sodium citrate), and additives (e.g., DMSO).[12]

  • Data Collection:

    • Single crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement:

    • The diffraction data are processed and scaled.

    • The structure is solved by molecular replacement using a known structure of HIV-1 protease as a search model.

    • The model is refined against the experimental data, and the inhibitor molecule is built into the electron density map. The final structure is validated for its geometric quality.[14]

Visualizations

Mechanism of Inhibition

InhibitionMechanism cluster_Protease HIV-1 Protease Active Site Asp25 Asp25 Asp25_prime Asp25' Ile50 Ile50 (Flap) Ile50_prime Ile50' (Flap) Hydrophobic_Pocket Hydrophobic Pocket (Val32, Ile47, Val82, Ile84) Indinavir Indinavir Indinavir->Asp25 H-bond (hydroxyl) Indinavir->Asp25_prime H-bond (hydroxyl) Indinavir->Hydrophobic_Pocket van der Waals interactions Flap_Water Flap Water Indinavir->Flap_Water H-bond Flap_Water->Ile50 H-bond Flap_Water->Ile50_prime H-bond

Caption: Mechanism of HIV-1 protease inhibition by Indinavir.

Experimental Workflow for Structural Determination

ExperimentalWorkflow cluster_Protein Protein Preparation cluster_Complex Complex Formation & Crystallization cluster_Data Data Collection & Processing cluster_Structure Structure Solution & Refinement Expression Expression in E. coli Purification Purification Expression->Purification Incubation Incubation with Indinavir Purification->Incubation Crystallization Crystallization Incubation->Crystallization Xray X-ray Diffraction Crystallization->Xray Data_Processing Data Processing Xray->Data_Processing MR Molecular Replacement Data_Processing->MR Refinement Refinement & Validation MR->Refinement PDB_Deposition PDB_Deposition Refinement->PDB_Deposition PDB Deposition

Caption: Workflow for determining the crystal structure of the HIV-1 protease-Indinavir complex.

Conclusion

The structural and biochemical studies of the HIV-1 protease-Indinavir complex have provided invaluable insights into the mechanism of action of this potent antiretroviral drug. The detailed understanding of the hydrogen bonding network, particularly the interactions with the catalytic aspartates and the flap water molecule, along with the extensive hydrophobic interactions, has been instrumental in the field of structure-based drug design. This knowledge continues to guide the development of next-generation protease inhibitors with improved potency and resistance profiles, which are crucial for the long-term management of HIV/AIDS.

References

An In-Depth Technical Guide to Early-Stage Research on HIV-1 Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational elements of early-stage research into HIV-1 protease inhibitors. Given the absence of a specific, publicly documented inhibitor designated "HIV-1 protease-IN-1" in seminal, early-stage research, this document will utilize representative data for early-stage inhibitory compounds to illustrate key concepts and methodologies. For the purpose of this guide, we will refer to a representative early-stage inhibitor as "IN-1."

Core Concepts in HIV-1 Protease Inhibition

Human Immunodeficiency Virus Type 1 (HIV-1) protease is an essential enzyme for the viral life cycle.[1] It is a dimeric aspartic protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1][2] This cleavage is a critical step in the maturation of infectious virions.[1][2] Inhibition of HIV-1 protease blocks the processing of these polyproteins, resulting in the production of immature, non-infectious viral particles.[3] This mechanism forms the basis for a major class of antiretroviral drugs known as protease inhibitors.

Quantitative Data Presentation

The following tables summarize quantitative data for representative early-stage HIV-1 protease inhibitors, which will be used as stand-ins for "IN-1" to demonstrate typical inhibitory activities observed in initial screenings.

Table 1: In Vitro Inhibition of HIV-1 Protease by Representative Early-Stage Compounds.

CompoundTarget ProteaseIC50 (µM)
Compound 1Wild Type17
Compound 16X Mutant11
Compound 2Wild Type>20 to <1000 (Derivative Library)

Data sourced from a study identifying broad-based HIV-1 protease inhibitors from combinatorial libraries.[4] The 6X mutant contains six mutations associated with multidrug resistance.

Table 2: Antiviral Activity of Representative Early-Stage Compounds in Cell-Based Assays.

CompoundAssay TypeEC50 (nM)Cell Viability
CBR003PSAnti-HIV-1 in vitro assay9.4100%
CBR013PSAnti-HIV-1 in vitro assay36.6100%

Data from a drug repurposing screen to identify potential HIV-1 protease inhibitors.[5] EC50 values represent the concentration for 50% inhibition of viral replication.

Experimental Protocols

Detailed methodologies for key experiments in the early-stage evaluation of HIV-1 protease inhibitors are provided below.

Biochemical Assay: FRET-Based HIV-1 Protease Inhibition Assay

This in vitro assay is commonly used for high-throughput screening of potential HIV-1 protease inhibitors.[6][7] It measures the cleavage of a synthetic peptide substrate containing a fluorescent donor and a quencher molecule.[7] Cleavage of the substrate by the protease separates the donor and quencher, resulting in an increase in fluorescence.

Materials:

  • Recombinant HIV-1 Protease[8]

  • FRET peptide substrate (e.g., derived from the p17/p24 cleavage site)[6]

  • Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, 1 mM DTT)[4]

  • Test compounds (e.g., IN-1) dissolved in DMSO

  • Positive control inhibitor (e.g., Pepstatin A)[8]

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare the assay buffer. A fresh DTT-containing buffer should be made for each experiment.

  • Dilute the recombinant HIV-1 protease to the desired concentration in the assay buffer. Keep the enzyme on ice.[8]

  • Prepare serial dilutions of the test compound (IN-1) and the positive control inhibitor in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <5%) to avoid enzyme inhibition.

  • In a 96-well plate, add the test compound dilutions, positive control, and a vehicle control (DMSO) to respective wells.[8]

  • Add the diluted HIV-1 protease to all wells except for the substrate control (background) wells.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[8]

  • Prepare the FRET substrate solution by diluting it in the assay buffer.

  • Initiate the enzymatic reaction by adding the FRET substrate solution to all wells. Mix gently by shaking the plate for 30-60 seconds.

  • Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm for a HiLyte Fluor™ 488/QXL™ 520 FRET pair) for 1-3 hours at 37°C, protected from light.[7][9]

  • The rate of increase in fluorescence is proportional to the protease activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay: Anti-HIV-1 Replication Assay

This assay evaluates the ability of a test compound to inhibit HIV-1 replication in a cell culture system.[10]

Materials:

  • Human T-cell line (e.g., PM1 cells) or peripheral blood mononuclear cells (PBMCs)

  • Replication-competent HIV-1 virus stock (e.g., NL4-3)

  • Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin)

  • Test compound (IN-1)

  • Positive control (e.g., a known protease inhibitor like Saquinavir)

  • p24 antigen ELISA kit or a method for quantifying viral RNA (qRT-PCR)

Procedure:

  • Culture the target cells (e.g., PM1 cells) in appropriate cell culture medium.

  • Infect the cells with a known amount of HIV-1 virus stock.

  • After infection, wash the cells to remove the initial virus inoculum.

  • Resuspend the infected cells in fresh culture medium and plate them in a multi-well plate.

  • Add serial dilutions of the test compound (IN-1), a positive control, and a vehicle control to the wells.

  • Incubate the cells for a period of time that allows for multiple rounds of viral replication (e.g., 5-7 days).[11]

  • At the end of the incubation period, collect the cell culture supernatants.

  • Quantify the amount of virus in the supernatants using a p24 antigen ELISA or by measuring viral RNA levels with qRT-PCR.[11]

  • Determine the percent inhibition of viral replication for each concentration of the test compound compared to the vehicle control.

  • Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

  • Concurrently, assess the cytotoxicity of the compound on uninfected cells using a cell viability assay (e.g., XTT assay) to determine the therapeutic index.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HIV_Lifecycle cluster_cell Host Cell cluster_virion Virion Entry 1. Entry ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding ImmatureVirion Immature Virion Budding->ImmatureVirion Maturation 8. Maturation InfectiousVirion Infectious Virion ImmatureVirion->InfectiousVirion HIV-1 Protease Cleavage ProteaseInhibitor Protease Inhibitor (e.g., IN-1) ProteaseInhibitor->Maturation Blocks Protease_Inhibition_Mechanism cluster_inhibition With Protease Inhibitor (IN-1) GagPol Gag-Pol Polyprotein Protease HIV-1 Protease GagPol->Protease Cleavage MatureProteins Mature Viral Proteins (Capsid, RT, Integrase) Protease->MatureProteins InfectiousVirion Infectious Virion MatureProteins->InfectiousVirion Assembly GagPol_inhibited Gag-Pol Polyprotein Protease_inhibited HIV-1 Protease GagPol_inhibited->Protease_inhibited Cleavage Blocked NonInfectiousVirion Non-Infectious Virion Inhibitor IN-1 Inhibitor->Protease_inhibited Binds to active site FRET_Assay_Workflow Start Start: Prepare Reagents AddInhibitor 1. Add Inhibitor (IN-1) to 96-well plate Start->AddInhibitor AddProtease 2. Add HIV-1 Protease AddInhibitor->AddProtease Incubate1 3. Incubate (15 min, RT) AddProtease->Incubate1 AddSubstrate 4. Add FRET Substrate Incubate1->AddSubstrate MeasureFluorescence 5. Measure Fluorescence (Kinetic, 37°C) AddSubstrate->MeasureFluorescence AnalyzeData 6. Analyze Data (Calculate % Inhibition, IC50) MeasureFluorescence->AnalyzeData End End: Results AnalyzeData->End

References

The Broadening Antiviral Landscape of HIV-1 Protease Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially designed as highly specific antagonists of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle, HIV-1 protease inhibitors (PIs) have revolutionized the management of HIV/AIDS.[1] These drugs function by competitively binding to the active site of the HIV-1 aspartyl protease, preventing the cleavage of viral Gag and Gag-Pol polyproteins.[2][3] This inhibition halts the maturation of new, infectious virions.[2][4] While their primary success lies in antiretroviral therapy, a growing body of evidence reveals that these compounds possess a broader spectrum of antiviral activity, extending to a variety of other viral pathogens. This technical guide provides an in-depth exploration of the antiviral spectrum of several key HIV-1 protease inhibitors, details the experimental methodologies used to determine their efficacy, and illustrates the underlying molecular mechanisms. The term "HIV-1 protease-IN-1" as specified in the query does not correspond to a recognized medical or scientific term; therefore, this guide will focus on well-established and researched HIV-1 protease inhibitors.

Data Presentation: Antiviral Spectrum of HIV-1 Protease Inhibitors

The following tables summarize the in vitro antiviral activities of selected FDA-approved HIV-1 protease inhibitors against various viruses. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values are presented to facilitate a quantitative comparison of their potency.

HIV-1 Protease Inhibitor Target Virus Cell Line EC50 / IC50 (µM) Selectivity Index (SI)
Nelfinavir Dengue Virus (DENV-2)Vero3.5 ± 0.44.6
Chikungunya Virus (CHIKV)Vero14 ± 11.6
Saquinavir HIV-1 (Clades A-H)Lymphoblastoid/Monocytic0.0009 - 0.0025Not Reported
HIV-2Peripheral Blood Lymphocytes0.00025 - 0.0146Not Reported
SARS-CoV-2 (3CLpro)In vitro enzymatic assay9.92 ± 0.73Not Reported
Lopinavir Herpes Simplex Virus 2 (HSV-2)N-Tert keratinocytes~20 (effective concentration)Not Reported
Atazanavir HIV-1VariousNot specified in provided abstractsNot Reported
HIV-2Isolates0.0019 - 0.032Not Reported
Darunavir HIV-1VariousNot specified in provided abstractsNot Reported
HIV-2VariousNot specified in provided abstractsNot Reported

Note: The antiviral activity of protease inhibitors can vary significantly depending on the viral strain, cell line used in the assay, and the specific experimental conditions.[5] The Selectivity Index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50, indicating the therapeutic window of the compound.

Experimental Protocols

The determination of the antiviral spectrum of HIV-1 protease inhibitors relies on a variety of standardized in vitro assays. These protocols are designed to quantify the ability of a compound to inhibit viral replication and to assess its cytotoxicity to the host cells.

Plaque Reduction Assay

This is a classic and highly reliable method for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.[6]

Principle: This assay measures the reduction in the formation of plaques (localized areas of cell death caused by viral infection) in a cell monolayer in the presence of the test compound.

Detailed Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MRC-5 for human coronaviruses) in 6-well or 24-well plates to form a confluent monolayer.[7][8]

  • Compound Preparation: Prepare serial dilutions of the HIV-1 protease inhibitor in an appropriate cell culture medium.

  • Virus Inoculation: Infect the cell monolayers with a known concentration of the virus (expressed as plaque-forming units, PFU) for a specific adsorption period (e.g., 1-2 hours).[9]

  • Treatment: Remove the viral inoculum and add the culture medium containing the different concentrations of the test compound.

  • Overlay: Add an overlay medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells, ensuring the formation of discrete plaques.[9]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-14 days, depending on the virus).[10]

  • Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.[6] Count the number of plaques in each well.

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Virus Yield Reduction Assay

This assay quantifies the amount of new infectious virus particles produced in the presence of an antiviral agent.[11][12]

Principle: This method involves infecting cells with a virus, treating them with the test compound, and then titrating the amount of progeny virus released into the supernatant.

Detailed Methodology:

  • Infection and Treatment: Seed host cells in multi-well plates and infect them with the virus at a specific multiplicity of infection (MOI). After an adsorption period, wash the cells and add fresh medium containing serial dilutions of the test compound.[13]

  • Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting: Collect the cell culture supernatants containing the progeny virus.

  • Titration: Determine the titer of the infectious virus in the harvested supernatants using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.[11]

  • Data Analysis: The EC50 value is the concentration of the compound that reduces the viral yield by 50% compared to the untreated control.

Cytopathic Effect (CPE) Reduction Assay

This high-throughput assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as cytopathic effects.[7]

Principle: The viability of cells is assessed in the presence of both the virus and the test compound. A reduction in CPE indicates antiviral activity.

Detailed Methodology:

  • Cell Seeding: Plate host cells in 96-well microtiter plates.

  • Infection and Treatment: Add the virus and serial dilutions of the test compound to the wells. Include uninfected cell controls and virus-infected controls without the compound.

  • Incubation: Incubate the plates until significant CPE is observed in the virus control wells.

  • Viability Assessment: Quantify cell viability using a colorimetric or fluorometric assay. Common methods include the use of neutral red, which is taken up by viable cells, or tetrazolium salts (e.g., MTS) that are converted to a colored product by metabolically active cells.

  • Data Analysis: The EC50 is the concentration of the compound that provides 50% protection against virus-induced CPE.

FRET-Based Protease Activity Assay

This is an enzymatic assay used to directly measure the inhibitory effect of a compound on the activity of a specific viral protease.[14][15][16]

Principle: This assay utilizes a synthetic peptide substrate that contains a Förster Resonance Energy Transfer (FRET) pair (a fluorophore and a quencher). When the peptide is intact, the quencher suppresses the fluorescence of the fluorophore. Cleavage of the peptide by the viral protease separates the FRET pair, resulting in an increase in fluorescence.

Detailed Methodology:

  • Reagents: Prepare a reaction buffer, the purified viral protease, and the FRET-labeled peptide substrate.

  • Inhibitor Incubation: Pre-incubate the viral protease with various concentrations of the HIV-1 protease inhibitor.

  • Reaction Initiation: Add the FRET substrate to the enzyme-inhibitor mixture to start the reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET pair.[17]

  • Data Analysis: The IC50 value is determined as the concentration of the inhibitor that reduces the protease activity by 50% compared to the untreated enzyme.

Mandatory Visualizations

Experimental Workflow for Antiviral Spectrum Determination

experimental_workflow cluster_assays Antiviral Activity and Cytotoxicity Assays cluster_enzymatic Enzymatic Assays cluster_data Data Analysis and Output CPE CPE Reduction Assay EC50 EC50 Determination CPE->EC50 Plaque Plaque Reduction Assay Plaque->EC50 Yield Virus Yield Reduction Assay Yield->EC50 Cytotox Cytotoxicity Assay CC50 CC50 Determination Cytotox->CC50 FRET FRET-Based Protease Assay IC50 IC50 Determination FRET->IC50 SI Selectivity Index (SI) Calculation EC50->SI CC50->SI Start Start: Select HIV-1 Protease Inhibitor and Target Viruses CompoundPrep Prepare Serial Dilutions of Compound Start->CompoundPrep CellCulture Prepare Host Cell Cultures Start->CellCulture CompoundPrep->CPE CompoundPrep->Plaque CompoundPrep->Yield CompoundPrep->Cytotox CompoundPrep->FRET CellCulture->CPE CellCulture->Plaque CellCulture->Yield CellCulture->Cytotox

Caption: Workflow for determining the antiviral spectrum of a compound.

Mechanism of Action of HIV-1 Protease Inhibitors

mechanism_of_action cluster_virus HIV-1 Life Cycle HIV_RNA Viral RNA ReverseTranscription Reverse Transcription HIV_RNA->ReverseTranscription Viral_DNA Viral DNA ReverseTranscription->Viral_DNA Integration Integration Viral_DNA->Integration Proviral_DNA Proviral DNA Integration->Proviral_DNA Transcription Transcription & Translation Proviral_DNA->Transcription Polyproteins Gag-Pol Polyproteins Transcription->Polyproteins Protease HIV-1 Protease Polyproteins->Protease Maturation Viral Maturation Protease->Maturation Virion Infectious Virion Maturation->Virion PI HIV-1 Protease Inhibitor PI->Inhibition Inhibition->Protease Inhibits

Caption: Inhibition of HIV-1 maturation by protease inhibitors.

Off-Target Effects and Signaling Pathways

off_target_effects cluster_off_targets Cellular Off-Targets cluster_effects Cellular Effects PI HIV-1 Protease Inhibitors Akt Akt/PKB Pathway PI->Akt Inhibits EGFR EGFR Pathway PI->EGFR Inhibits IGF1R IGF1-R Pathway PI->IGF1R Inhibits Proteasome Proteasome PI->Proteasome Inhibits GLUT4 GLUT4 PI->GLUT4 Inhibits Apoptosis Apoptosis Akt->Apoptosis Proliferation Altered Cell Proliferation Akt->Proliferation EGFR->Proliferation IGF1R->Proliferation Metabolism Altered Metabolism (Lipodystrophy, Insulin Resistance) Proteasome->Metabolism GLUT4->Metabolism

Caption: Off-target effects of HIV-1 protease inhibitors on cellular pathways.[18][19]

Conclusion

The antiviral spectrum of HIV-1 protease inhibitors extends beyond their primary target, demonstrating a potential for repurposing these well-characterized drugs for the treatment of other viral infections. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the off-target effects and broader antiviral activities of these compounds is warranted to fully explore their therapeutic potential. The continued application of robust in vitro and in vivo models will be crucial in defining the clinical utility of HIV-1 protease inhibitors against a wider range of viral pathogens.

References

Preliminary Studies on the Cytotoxicity of HIV-1 Protease Inhibitor PR-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxicological evaluation of PR-IN-1, a novel investigational inhibitor of HIV-1 protease. The document outlines key experimental protocols for assessing cytotoxicity, presents a standardized format for data reporting, and visualizes experimental workflows and relevant signaling pathways. This guide is intended to serve as a resource for researchers and drug development professionals engaged in the preclinical assessment of anti-HIV therapeutics.

Introduction to Cytotoxicity in HIV-1 Drug Development

The development of effective antiretroviral therapies is contingent not only on potent antiviral activity but also on a favorable safety profile. Cytotoxicity, the quality of being toxic to cells, is a critical parameter evaluated during preclinical development. For HIV-1 protease inhibitors, it is essential to distinguish between the cytotoxicity induced by the viral protease itself and the potential toxicity of the inhibitory compound.

HIV-1 protease can induce cell death through the cleavage of various host cell proteins, leading to apoptosis and necrosis.[1][2] Protease inhibitors (PIs) are designed to block this enzymatic activity, thereby preventing viral maturation and reducing protease-mediated cytotoxicity.[1] However, the PIs themselves can exhibit off-target effects and inherent toxicity. Therefore, rigorous in vitro cytotoxicity testing is a mandatory step in the characterization of any new PI candidate.

This guide focuses on the preliminary cytotoxicological assessment of a hypothetical novel HIV-1 protease inhibitor, designated PR-IN-1.

Quantitative Cytotoxicity Data for PR-IN-1

The cytotoxic potential of PR-IN-1 was evaluated in a panel of cell lines, including CD4+ T-lymphocytes (CEM-IW) and human fetal lung fibroblasts (HFLF1), to assess both cell-type-specific and basal cytotoxicity.[3] The 50% cytotoxic concentration (CC50), the concentration of a substance that causes the death of 50% of cells, is a key metric. For comparison, the 50% effective concentration (EC50) against HIV-1 replication is also presented to calculate the selectivity index (SI), a measure of the compound's therapeutic window.

CompoundCell LineAssayCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
PR-IN-1 CEM-IWMTT> 1000.05> 2000
HFLF1XTT> 100N/AN/A
Reference PI CEM-IWMTT850.081062.5
HFLF1XTT92N/AN/A

N/A: Not Applicable

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound (PR-IN-1)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer (570 nm)

Protocol:

  • Seed 96-well plates with cells (e.g., CEM-IW at 1 x 10^5 cells/well) in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of PR-IN-1 in culture medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubate for a period corresponding to the standard antiviral assay duration (e.g., 6 days).[3]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the CC50 value from the dose-response curve.

Membrane Integrity Assay (LDH Assay)

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • Cell culture medium

  • Test compound (PR-IN-1)

  • 96-well microtiter plates

  • Spectrophotometer (490 nm)

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • Prepare controls as per the LDH kit manufacturer's instructions (e.g., spontaneous LDH release, maximum LDH release).

  • After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the kit protocol.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for evaluating the in vitro cytotoxicity of a test compound like PR-IN-1.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis A Cell Culture (e.g., CEM-IW, HFLF1) C Cell Seeding in 96-well Plates A->C B Compound Dilution (PR-IN-1) D Addition of Compound Dilutions B->D C->D E Incubation (e.g., 6 days, 37°C, 5% CO2) D->E F MTT Assay (Metabolic Activity) E->F G LDH Assay (Membrane Integrity) E->G H Caspase Assay (Apoptosis) E->H I Spectrophotometric Reading F->I G->I H->I J Calculation of % Viability/ % Cytotoxicity I->J K Determination of CC50 J->K

Caption: General workflow for in vitro cytotoxicity testing of PR-IN-1.

HIV-1 Protease-Induced Apoptosis Pathway

HIV-1 protease can trigger apoptosis through the cleavage of host cell proteins, such as procaspase-8 and the anti-apoptotic protein Bcl-2.[2][4] This pathway represents a mechanism of cytotoxicity that is inhibited by effective protease inhibitors.

G HIV_PR HIV-1 Protease Procaspase8 Procaspase-8 HIV_PR->Procaspase8 Cleavage Bcl2 Bcl-2 (anti-apoptotic) HIV_PR->Bcl2 Cleavage Caspase8 Caspase-8 (active) Procaspase8->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis Induces Bcl2->Apoptosis Inhibits Bcl2_cleaved Cleaved Bcl-2 (inactive) Bcl2_cleaved->Apoptosis No Inhibition

References

Methodological & Application

Application Notes and Protocols for HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation, handling, and storage of HIV-1 protease inhibitors, with a specific focus on HIV-1 protease-IN-9 as a representative compound.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2] Inhibition of this enzyme is a key therapeutic strategy in the management of HIV/AIDS.[3] This document outlines the necessary procedures for the proper handling of HIV-1 protease inhibitors to ensure their stability and efficacy in research and drug development settings.

Compound Information: HIV-1 protease-IN-9

HIV-1 protease-IN-9 is a potent inhibitor of the HIV-1 protease, demonstrating significant antiviral activity.[4]

Table 1: Physicochemical Properties of HIV-1 protease-IN-9 [4]

PropertyValue
Molecular FormulaC37H41N7O4S
Molecular Weight679.83 g/mol
Ki0.028 nM
IC5066.8 nM

Solution Preparation and Storage

Proper preparation and storage of HIV-1 protease inhibitor solutions are crucial for maintaining their biological activity and ensuring experimental reproducibility.

Solubility

Table 2: Solubility of HIV-1 protease-IN-9 [4]

SolventConcentration
DMSO10 mM
Storage Conditions

For long-term stability, both solid compounds and stock solutions of HIV-1 protease inhibitors should be stored under appropriate conditions.

Table 3: Recommended Storage Conditions

FormStorage TemperatureNotes
Solid CompoundRoom temperature (for shipping)[4]For long-term storage, refer to the manufacturer's recommendations, which typically advise storage at -20°C.
Stock Solution (in DMSO)-20°C or -80°C[5][6]Aliquot to avoid repeated freeze-thaw cycles.[5][6][7]

Experimental Protocols

Preparation of a 10 mM Stock Solution of HIV-1 protease-IN-9 in DMSO

Materials:

  • HIV-1 protease-IN-9 (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Protocol:

  • Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of HIV-1 protease-IN-9 needed. For example, for 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.001 L x 679.83 g/mol = 0.0067983 g = 6.8 mg

  • Weigh the compound: Carefully weigh the calculated amount of HIV-1 protease-IN-9 in a sterile microcentrifuge tube.

  • Add solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to facilitate dissolution.[8]

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[5] Store the aliquots at -20°C or -80°C.[5][6]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for preparing and handling HIV-1 protease inhibitor solutions and a simplified representation of the HIV-1 protease's role in the viral life cycle.

G cluster_prep Solution Preparation cluster_storage Storage & Handling cluster_use Experimental Use weigh Weigh Compound add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent 1. dissolve Dissolve (Vortex/Warm) add_solvent->dissolve 2. aliquot Aliquot Stock Solution dissolve->aliquot 3. store Store at -20°C or -80°C aliquot->store 4. thaw Thaw Aliquot store->thaw 5. dilute Prepare Working Solution thaw->dilute 6. assay Perform Assay dilute->assay 7.

Caption: Workflow for HIV-1 Protease Inhibitor Solution Preparation.

HIV_Lifecycle cluster_virus HIV Virion cluster_protease Viral Maturation GagPol Gag-Pol Polyprotein Protease HIV-1 Protease GagPol->Protease Substrate for Cleavage Cleavage of Gag-Pol Protease->Cleavage Catalyzes MatureProteins Mature Viral Proteins Cleavage->MatureProteins Results in Inhibitor HIV-1 Protease Inhibitor Inhibitor->Protease Blocks Active Site

Caption: Role of HIV-1 Protease and its Inhibition.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds.

  • Handle all reagents in a well-ventilated area or a chemical fume hood.

  • Review the Safety Data Sheet (SDS) for each compound and solvent before use.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Note on "HIV-1 protease-IN-1": The specific compound "this compound" is not found in the available scientific literature as a standard nomenclature. The following application notes and protocols are based on established principles and data for well-characterized HIV-1 protease inhibitors and provide a general framework for determining their effective concentrations in antiviral assays.

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme for viral replication, cleaving newly synthesized polyproteins into mature, functional proteins.[1][2][3][4] Inhibition of this enzyme is a key strategy in antiretroviral therapy.[1][2] This document provides detailed guidelines for determining the recommended concentration of HIV-1 protease inhibitors for use in antiviral assays.

Data Presentation: Potency of Common HIV-1 Protease Inhibitors

The effective concentration of an HIV-1 protease inhibitor is typically determined by its 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the HIV-1 protease by 50%. The following table summarizes the IC50 values for several FDA-approved HIV-1 protease inhibitors against wild-type HIV-1 in cell-based assays. These values can serve as a reference for designing experiments with new or existing inhibitors.

Protease InhibitorIC50 (nM)Cell LineReference
Lopinavir (LPV)2.9 - 3.0T-cells[5]
Darunavir (DRV)2.5 - 2.8T-cells[5]
Saquinavir (SQV)0.12-[6]
Ritonavir (RTV)0.015-[6]
Indinavir (IDV)-T-cells[7]
Atazanavir (ATV)-T-cells[7]
Amprenavir (APV)-T-cells[7]
Nelfinavir (NFV)-T-cells[7]
Tipranavir (TPV)-T-cells[7]

Note: IC50 values can vary depending on the specific assay conditions, cell type, and virus strain used. It is crucial to determine the IC50 for each inhibitor under the specific experimental conditions.

Experimental Protocols

General Cell-Based Antiviral Assay

This protocol describes a general method for determining the antiviral activity of a protease inhibitor in a cell-based assay using a reporter cell line, such as TZM-bl cells, which express β-galactosidase or luciferase upon HIV-1 infection.

Materials:

  • TZM-bl cells

  • HIV-1 virus stock (e.g., NL4-3)

  • HIV-1 protease inhibitor of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • Lysis buffer

  • Substrate for reporter enzyme (e.g., Gal-Screen for β-galactosidase, Luciferin for luciferase)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Inhibitor Preparation: Prepare a serial dilution of the HIV-1 protease inhibitor in complete culture medium. The concentration range should span several orders of magnitude around the expected IC50.

  • Virus Preparation: Dilute the HIV-1 virus stock in complete culture medium to a concentration that results in a detectable signal in the assay without causing excessive cytotoxicity.

  • Infection: Add 50 µL of the diluted inhibitor to the cells, followed by 50 µL of the diluted virus. Include wells with virus only (positive control) and cells only (negative control).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Lysis: After incubation, remove the culture medium and add 50 µL of lysis buffer to each well. Incubate for 15 minutes at room temperature.

  • Reporter Gene Assay: Add 50 µL of the appropriate reporter enzyme substrate to each well.

  • Measurement: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

It is essential to assess the cytotoxicity of the inhibitor to ensure that the observed antiviral effect is not due to cell death. A common method is the MTT assay.

Materials:

  • Cells used in the antiviral assay (e.g., TZM-bl)

  • HIV-1 protease inhibitor of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the antiviral assay.

  • Inhibitor Treatment: Add serial dilutions of the inhibitor to the cells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity for each inhibitor concentration relative to the untreated cell control. Determine the 50% cytotoxic concentration (CC50).

Visualizations

HIV-1 Life Cycle and Protease Inhibition

The following diagram illustrates the key stages of the HIV-1 life cycle and the specific point of action for protease inhibitors.

HIV_Lifecycle cluster_cell Host Cell cluster_virion Virions Entry 1. Entry & Uncoating RT 2. Reverse Transcription Entry->RT Viral RNA Integration 3. Integration RT->Integration Viral DNA Transcription 4. Transcription Integration->Transcription Provirus Translation 5. Translation Transcription->Translation Viral mRNA Assembly 6. Assembly Translation->Assembly Gag-Pol Polyproteins Protease HIV-1 Protease Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation Immature Virion ImmatureVirion Immature, non-infectious Virion MatureVirion Mature, infectious Virion Protease->Maturation Cleavage of Polyproteins ProteaseInhibitor Protease Inhibitor ProteaseInhibitor->Protease Inhibits Antiviral_Assay_Workflow start Start seed_cells 1. Seed TZM-bl cells in 96-well plate start->seed_cells prepare_inhibitor 2. Prepare serial dilutions of Protease Inhibitor seed_cells->prepare_inhibitor infect_cells 4. Add inhibitor and virus to cells prepare_inhibitor->infect_cells prepare_virus 3. Prepare HIV-1 virus stock prepare_virus->infect_cells incubate 5. Incubate for 48 hours infect_cells->incubate lyse_cells 6. Lyse cells incubate->lyse_cells add_substrate 7. Add reporter -gene substrate lyse_cells->add_substrate measure 8. Measure luminescence/ absorbance add_substrate->measure analyze 9. Calculate % inhibition and determine IC50 measure->analyze end End analyze->end

References

Application Notes and Protocols for HIV-1 Protease Inhibition Assay Using IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins.[1] This cleavage is essential for the production of infectious virions, making HIV-1 protease a prime target for antiretroviral therapy.[2][3] Protease inhibitors (PIs) are a class of drugs that bind to the active site of the enzyme, preventing this crucial processing step and thereby halting viral maturation.[3][4]

This document provides a detailed protocol for performing an in vitro HIV-1 protease inhibition assay using IN-1, a potent, non-peptidic inhibitor.[5][6] The assay described here is based on the principle of Fluorescence Resonance Energy Transfer (FRET), a widely used method for quantifying protease activity and screening for inhibitors.[5][7]

The FRET-based assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.[5][7] The inhibitory effect of a compound like IN-1 can be quantified by measuring the reduction in the rate of fluorescence increase.

Principle of the FRET-Based HIV-1 Protease Inhibition Assay

The assay quantitatively measures the activity of HIV-1 protease by monitoring the cleavage of a specific FRET substrate. The substrate is a peptide that contains a fluorescent donor molecule (e.g., EDANS) and a quenching acceptor molecule (e.g., DABCYL) at its ends.

  • No Inhibition: In the absence of an inhibitor, HIV-1 protease cleaves the peptide substrate. This separates the donor and quencher, leading to an increase in fluorescence that can be measured over time.

  • Inhibition: In the presence of an inhibitor like IN-1, the activity of HIV-1 protease is blocked. The substrate remains intact, and the fluorescence remains quenched. The degree of inhibition is directly proportional to the reduction in the fluorescence signal.

Materials and Reagents

  • Recombinant HIV-1 Protease

  • FRET-based HIV-1 Protease Substrate (e.g., EDANS/DABCYL FRET peptide)

  • Assay Buffer (e.g., 2X assay buffer containing DTT)

  • IN-1 (HIV protease-IN-1)

  • Known HIV-1 Protease Inhibitor (e.g., Pepstatin A) as a positive control for inhibition

  • Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well black microplates

  • Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 340 nm/490 nm for EDANS/DABCYL)[5]

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

Preparation of Reagents
  • Assay Buffer (1X): Prepare the 1X assay buffer by diluting the 2X stock solution with deionized water. Add DTT to the required final concentration as specified by the manufacturer, as it is essential for protease activity. Prepare this solution fresh for each experiment.[5]

  • HIV-1 Protease Solution: Dilute the recombinant HIV-1 protease to the desired concentration in 1X assay buffer. The optimal concentration should be determined empirically by running a titration experiment to find a concentration that gives a robust signal within the linear range of the assay. Keep the enzyme solution on ice.

  • Substrate Solution: Prepare the HIV-1 protease substrate solution by diluting the stock in 1X assay buffer to the final working concentration recommended by the manufacturer. Protect the substrate solution from light.[5]

  • IN-1 Stock Solution: Prepare a high-concentration stock solution of IN-1 in 100% DMSO. For example, a 10 mM stock solution.

  • IN-1 Working Solutions: Perform serial dilutions of the IN-1 stock solution in 1X assay buffer to obtain a range of concentrations for testing. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Positive Inhibition Control: Prepare a working solution of a known HIV-1 protease inhibitor, such as Pepstatin A, at a concentration known to cause complete inhibition.

Assay Procedure for IC50 Determination of IN-1

The following protocol is designed for a 96-well plate format.

  • Set up the Plate:

    • Test Wells: Add 10 µL of each IN-1 working solution to triplicate wells.

    • Positive Control (No Inhibition): Add 10 µL of 1X assay buffer containing the same final concentration of DMSO as the test wells.

    • Negative Control (Maximum Inhibition): Add 10 µL of the positive inhibition control (e.g., Pepstatin A).

    • Blank (No Enzyme): Add 20 µL of 1X assay buffer. This will be used to subtract background fluorescence.

  • Add Enzyme:

    • To all wells except the blank, add 40 µL of the diluted HIV-1 protease solution.

    • The total volume in these wells is now 50 µL.

  • Pre-incubation:

    • Mix the plate gently and incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is added.

  • Initiate the Reaction:

    • Add 50 µL of the substrate solution to all wells, including the blank.

    • The final reaction volume is 100 µL.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for at least 30-60 minutes. Use an excitation wavelength of 340 nm and an emission wavelength of 490 nm for an EDANS/DABCYL substrate.[5]

Data Analysis
  • Calculate the Rate of Reaction: For each well, determine the initial velocity (rate) of the reaction by plotting fluorescence intensity versus time. The slope of the linear portion of this curve represents the reaction rate.

  • Normalize the Data:

    • Subtract the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each concentration of IN-1 using the following formula:

  • Determine the IC50 Value:

    • Plot the % Inhibition against the logarithm of the IN-1 concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Data Presentation

The quantitative data for the inhibitory activity of IN-1 and control compounds should be summarized in a clear and structured table.

CompoundIC50 (pM)Description
IN-1 90A potent, non-peptidic inhibitor of HIV-1 protease.[6]
Pepstatin AVariableA known aspartic protease inhibitor, used as a positive control.

Visualizations

HIV-1 Protease Signaling Pathway and Inhibition

HIV_Protease_Pathway cluster_virus HIV-1 Life Cycle GagPol Gag-Pol Polyprotein ImmatureVirion Immature Virion GagPol->ImmatureVirion MatureProteins Mature Viral Proteins (e.g., RT, IN, PR) ImmatureVirion->MatureProteins Cleavage MatureVirion Infectious Mature Virion MatureProteins->MatureVirion Protease HIV-1 Protease Protease->MatureProteins Inhibition InactiveComplex Inactive Protease-IN-1 Complex Protease->InactiveComplex IN1 IN-1 Inhibitor IN1->InactiveComplex

Caption: Mechanism of HIV-1 protease action and inhibition by IN-1.

Experimental Workflow for HIV-1 Protease Inhibition Assay

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup cluster_reaction 3. Reaction and Measurement cluster_analysis 4. Data Analysis Prep_Buffer Prepare 1X Assay Buffer Prep_Enzyme Dilute HIV-1 Protease Prep_Substrate Prepare Substrate Solution Prep_IN1 Prepare IN-1 Serial Dilutions Add_IN1 Add IN-1 and Controls to Plate Prep_IN1->Add_IN1 Add_Enzyme Add HIV-1 Protease Incubate Pre-incubate at 37°C Add_Enzyme->Incubate Add_Substrate Initiate Reaction with Substrate Incubate->Add_Substrate Measure Measure Fluorescence Kinetically Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_IC50 Determine IC50 Value

Caption: Step-by-step workflow for the HIV-1 protease inhibition assay.

References

Application Notes and Protocols for HIV-1 Protease Inhibitor "PI-X" in Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "HIV-1 protease-IN-1": The specific compound "this compound" was not identified in a comprehensive search of publicly available literature. It is possible that this is an internal compound designation, a novel investigational agent with limited public information, or a misnomer. These application notes and protocols are therefore provided for a hypothetical novel HIV-1 protease inhibitor, herein referred to as "PI-X," based on established principles and methodologies for studying drug resistance in HIV-1 protease inhibitors.

Application Notes

Introduction

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins.[1][2][3] Inhibition of this enzyme leads to the production of immature, non-infectious virions, making it a key target for antiretroviral therapy.[3][4] Protease inhibitors (PIs) are a class of antiretroviral drugs that bind to the active site of the HIV-1 protease, preventing it from processing the viral polyproteins.[2] However, the effectiveness of PIs can be compromised by the emergence of drug-resistant mutations in the protease gene.[1][5][6] These mutations can alter the shape of the active site, reducing the binding affinity of the inhibitor while maintaining the enzyme's ability to process its natural substrates.[1][7]

PI-X is a novel, potent inhibitor of HIV-1 protease. These application notes provide an overview of its use in studying the mechanisms of HIV-1 drug resistance, evaluating its efficacy against resistant strains, and outlining protocols for key experimental assays.

Mechanism of Action

PI-X, like other PIs, is designed to mimic the transition state of the natural substrate of the HIV-1 protease.[2] It binds with high affinity to the active site of the enzyme, a symmetric pocket formed by the dimerization of two identical protease monomers.[1][3] The binding of PI-X blocks the access of the viral polyproteins to the catalytic aspartate residues (Asp25 and Asp25'), thereby inhibiting their cleavage.[2][8] The sustained inhibition of the protease results in the arrest of the viral maturation process, rendering the newly produced virions non-infectious.[4]

Application in Drug Resistance Studies

The study of drug resistance is crucial for the development of new and durable antiretroviral therapies. PI-X can be utilized in several key areas of resistance research:

  • Resistance Profiling: Determining the in vitro efficacy of PI-X against a panel of clinically relevant, drug-resistant HIV-1 strains containing primary and secondary mutations in the protease gene.

  • Selection of Resistant Strains: In vitro selection experiments to identify the mutational pathways that lead to resistance against PI-X. This helps in predicting potential clinical resistance patterns.

  • Cross-Resistance Studies: Evaluating the activity of PI-X against viral strains resistant to other approved PIs to determine its potential utility in salvage therapy regimens.

  • Mechanistic Studies: Investigating the molecular basis of resistance to PI-X by analyzing the structural and enzymatic consequences of specific mutations.

Quantitative Data Summary

The following tables represent hypothetical data for PI-X to illustrate how its performance against wild-type and resistant HIV-1 strains would be presented.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of PI-X

ParameterValueCell Line
IC50 (nM) 2.5 ± 0.5MT-2 cells
IC90 (nM) 7.8 ± 1.2MT-2 cells
CC50 (µM) > 50MT-2 cells
Selectivity Index > 20,000

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration; CC50: 50% cytotoxic concentration; Selectivity Index = CC50/IC50

Table 2: Enzymatic Inhibition of HIV-1 Protease by PI-X

ParameterValue (nM)Enzyme
Ki 0.015 ± 0.003Wild-Type Protease

Ki: Inhibition constant

Table 3: Fold-Resistance of PI-X Against a Panel of PI-Resistant HIV-1 Strains

HIV-1 StrainKey Protease MutationsFold-Change in IC50 (vs. Wild-Type)
Wild-Type (NL4-3) None1.0
Variant A V82A2.3
Variant B I50V3.1
Variant C L90M1.8
Multi-PI-Resistant 1 V32I, M46I, I47V, G48V, I54V, V82A8.7
Multi-PI-Resistant 2 L10F, M46L, I54M, L76V, I84V, L90M12.4

Fold-change in IC50 is calculated as the IC50 for the resistant strain divided by the IC50 for the wild-type strain.

Experimental Protocols

1. Antiviral Activity Assay (MTT Assay)

This protocol determines the concentration of PI-X required to inhibit HIV-1 replication in a cell-based assay.

  • Materials:

    • MT-2 cells (or other susceptible T-cell line)

    • HIV-1 strain (e.g., NL4-3)

    • PI-X stock solution (in DMSO)

    • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Lysis buffer (e.g., 20% SDS, 50% dimethylformamide)

    • 96-well plates

  • Procedure:

    • Seed MT-2 cells at a density of 1 x 10^4 cells/well in a 96-well plate.

    • Prepare serial dilutions of PI-X in culture medium.

    • Add the diluted PI-X to the wells containing the cells.

    • Infect the cells with a pre-titered amount of HIV-1 (e.g., 100 TCID50). Include uninfected control wells.

    • Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add lysis buffer to solubilize the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

2. Cytotoxicity Assay

This protocol assesses the toxicity of PI-X to the host cells.

  • Procedure:

    • Follow steps 1-3 of the antiviral activity assay protocol.

    • Do not infect the cells with HIV-1.

    • Incubate the plate for the same duration as the antiviral assay.

    • Follow steps 6-9 of the antiviral activity assay to determine the CC50 value.

3. In Vitro Resistance Selection

This protocol is used to select for HIV-1 strains with reduced susceptibility to PI-X.

  • Materials:

    • Susceptible T-cell line (e.g., MT-2 or CEM)

    • Wild-type HIV-1 strain

    • PI-X

  • Procedure:

    • Infect a culture of T-cells with wild-type HIV-1.

    • Add PI-X at a concentration equal to the IC50.

    • Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen levels).

    • When viral replication is detected, harvest the cell-free supernatant containing the virus.

    • Use this virus to infect a fresh culture of cells in the presence of a higher concentration of PI-X (e.g., 2-3 times the previous concentration).

    • Repeat this process for multiple passages.

    • After several passages, isolate the viral RNA from the supernatant of the resistant culture.

    • Perform RT-PCR to amplify the protease gene, followed by sequencing to identify mutations.[9][10][11]

4. Genotypic and Phenotypic Resistance Testing

Once resistant strains are selected or obtained from clinical isolates, their resistance profile is characterized.

  • Genotypic Analysis: The protease gene of the resistant virus is sequenced to identify mutations associated with resistance.[12][13]

  • Phenotypic Analysis: The antiviral activity assay (Protocol 1) is performed using the resistant viral strain to determine its IC50 value for PI-X. The fold-resistance is then calculated by dividing the IC50 for the resistant strain by the IC50 for the wild-type strain.

Visualizations

cluster_0 HIV-1 Life Cycle cluster_1 Mechanism of PI-X HIV-1 HIV-1 Host_Cell Host Cell HIV-1->Host_Cell Infection Polyprotein_Synthesis Gag-Pol Polyprotein Synthesis Host_Cell->Polyprotein_Synthesis HIV_Protease HIV-1 Protease Polyprotein_Synthesis->HIV_Protease Cleavage Inhibited_Protease Inhibited Protease Polyprotein_Synthesis->Inhibited_Protease Cleavage Blocked Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins HIV_Protease->Inhibited_Protease Virion_Assembly Virion Assembly & Maturation Mature_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion PI-X PI-X PI-X->HIV_Protease Binds to Active Site Immature_Virion Non-infectious Immature Virion Inhibited_Protease->Immature_Virion

Caption: Mechanism of action of the hypothetical HIV-1 protease inhibitor PI-X.

cluster_workflow Drug Resistance Study Workflow start Start: Wild-Type HIV-1 Strain culture_cells Infect T-cell Culture start->culture_cells add_pix Add PI-X (IC50) culture_cells->add_pix monitor Monitor Viral Replication add_pix->monitor harvest Harvest Virus monitor->harvest increase_conc Increase PI-X Concentration monitor->increase_conc Replication Detected repeat_passage Repeat Passages monitor->repeat_passage Multiple Passages harvest->culture_cells Next Passage increase_conc->add_pix isolate_rna Isolate Viral RNA repeat_passage->isolate_rna rt_pcr RT-PCR of Protease Gene isolate_rna->rt_pcr sequence Sequence Protease Gene rt_pcr->sequence analyze Analyze for Mutations sequence->analyze phenotype Phenotypic Assay (Determine new IC50) analyze->phenotype

Caption: Experimental workflow for in vitro selection of PI-X resistant HIV-1.

cluster_resistance Pathways to PI-X Resistance wt_protease Wild-Type HIV-1 Protease pix_pressure Selective Pressure from PI-X primary_mutation Primary Mutation (e.g., V82A, I50V) - Directly impacts PI-X binding wt_protease->primary_mutation Drug Exposure secondary_mutation Secondary/Compensatory Mutation (e.g., L90M, M46I) - Improves enzyme fitness or - Further reduces inhibitor binding primary_mutation->secondary_mutation Continued Pressure high_resistance High-Level Resistance - Reduced PI-X susceptibility - Maintained viral fitness secondary_mutation->high_resistance

Caption: Logical relationship of mutations leading to PI-X resistance.

References

Application Notes and Protocols: Utilizing HIV-1 Protease Inhibitors as a Research Tool for Viral Maturation

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "HIV-1 protease-IN-1" is not a standard nomenclature for a specific research tool or inhibitor in the field of HIV research. "IN" typically refers to the viral enzyme integrase. This document will focus on the broad class of HIV-1 protease inhibitors (PIs) as invaluable research tools for the detailed study of HIV-1 viral maturation.

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) protease (PR) is an aspartyl protease essential for the viral life cycle.[1][2] It is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors.[2][3] This proteolytic processing is a critical step in the morphological and functional maturation of the virus, transforming non-infectious, immature virions into fully infectious particles.[4][5] Without the action of HIV-1 PR, the virions are unable to form the characteristic conical capsid core and remain non-infectious.[6] Consequently, HIV-1 PR is a major target for antiretroviral therapy, and the inhibitors developed to block its activity are powerful research tools for dissecting the intricacies of viral maturation.[2][7]

Principle of the Research Tool

HIV-1 protease inhibitors are typically competitive inhibitors that bind to the active site of the enzyme, mimicking the substrate's transition state.[7] By blocking the active site, these molecules prevent the protease from cleaving the Gag and Gag-Pol polyproteins. This inhibition results in the production of immature, non-infectious virions with unprocessed or partially processed polyproteins.[4] Researchers can utilize this effect to:

  • Study the kinetics and sequence of Gag and Gag-Pol processing.[8]

  • Investigate the structural rearrangements that occur during maturation.

  • Elucidate the role of specific cleavage sites in the maturation process.

  • Screen for new antiviral compounds that target viral maturation.[9]

  • Study the development of drug resistance through mutations in the protease enzyme.[10]

Quantitative Data Summary

The potency of various HIV-1 protease inhibitors can be compared using their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values. These values can vary depending on the specific assay, cell type, and viral strain used. The table below summarizes the reported potency of several FDA-approved protease inhibitors.

Protease InhibitorTargetIC50 (nM)EC50 (nM)Notes
Darunavir Mature Protease Dimer--Potently inhibits protease dimerization in addition to the active site.[7]
Compound 25 Multidrug-Resistant HIV-1 Variants3 - 52-Maintained potency against a panel of multidrug-resistant variants.[7]
Pepstatin A HIV-1 Protease1600-A general aspartyl protease inhibitor, used as a control in screening assays.[9]
NYAD-1 Immature and Mature CA Assembly-4000 - 21000A peptide-based inhibitor that also impairs virus release and infectivity.[5]

Experimental Protocols

In Vitro Fluorometric HIV-1 Protease Activity Assay

This protocol is adapted from commercially available kits and provides a method for measuring the activity of purified HIV-1 protease and the inhibitory effect of test compounds.[6][9][11] The assay is based on the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

Materials:

  • Recombinant HIV-1 Protease

  • HIV-1 Protease Assay Buffer

  • HIV-1 Protease Dilution Buffer

  • Fluorogenic HIV-1 Protease Substrate

  • Protease Inhibitor (e.g., Pepstatin A as a positive control)

  • Test compounds

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 330/450 nm)

Procedure:

  • Reagent Preparation:

    • Equilibrate all buffers to room temperature before use.[9]

    • Reconstitute the HIV-1 Protease in the Dilution Buffer as per the manufacturer's instructions. Aliquot and store at -80°C.[6]

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds and the positive control inhibitor.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Enzyme Control (EC): 80 µL of a solution containing 2 µL of reconstituted HIV-1 Protease and 78 µL of Assay Buffer.[9]

      • Inhibitor Control (IC): 80 µL of the enzyme solution plus the desired concentration of the positive control inhibitor.

      • Test Compound (S): 80 µL of the enzyme solution plus the desired concentration of the test compound.

      • Blank: 80 µL of Assay Buffer without the enzyme.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiate the Reaction:

    • Prepare the substrate solution by adding 2 µL of the substrate stock to 8 µL of Assay Buffer per well.[9]

    • Add 10 µL of the substrate solution to each well to start the reaction. Mix well.[9]

  • Measurement:

    • Immediately measure the fluorescence in a microplate reader in kinetic mode at an excitation wavelength of 330 nm and an emission wavelength of 450 nm.[9]

    • Take readings every 1-2 minutes for 1-3 hours at 37°C, protected from light.[9]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control.

    • Plot the percent inhibition versus the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Cell-Based HIV-1 Gag Processing Assay (Western Blot)

This protocol describes how to assess the effect of protease inhibitors on Gag processing in cells producing HIV-1 particles. Inhibition of the protease will lead to an accumulation of the full-length Gag precursor (p55) and a decrease in the mature capsid protein (p24).[12]

Materials:

  • HEK293T or HeLa cells

  • HIV-1 proviral DNA plasmid (e.g., pNL4-3)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent

  • Test compounds (protease inhibitors)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (e.g., anti-HIV-1 p24 antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in 6-well plates and grow to 70-80% confluency.

    • Transfect the cells with the HIV-1 proviral DNA plasmid using a suitable transfection reagent.

    • Immediately after transfection, add the test compounds at various concentrations to the culture medium. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Harvesting Virus and Cells:

    • 48 hours post-transfection, collect the cell culture supernatant.

    • Clarify the supernatant by low-speed centrifugation to remove cell debris.

    • Pellet the viral particles by ultracentrifugation through a 20% sucrose cushion.

    • Wash the cells in the plate with PBS and lyse them with lysis buffer.

  • Sample Preparation:

    • Resuspend the viral pellet in lysis buffer.

    • Determine the protein concentration of the cell lysates using a BCA assay.

    • Mix an equal amount of protein from each cell lysate or an equal volume of the viral lysate with SDS-PAGE sample buffer and boil for 5-10 minutes.

  • Western Blotting:

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p24 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities for the Gag precursor (p55) and the mature capsid (p24).

    • Calculate the ratio of p24 to p55 for each condition to quantify the extent of Gag processing. A decrease in this ratio indicates inhibition of the protease.

Mandatory Visualizations

HIV_Maturation_Pathway cluster_1 Proteolytic Cleavage Cascade Gag_Pol Gag-Pol Polyprotein Protease HIV-1 Protease (PR) Gag_Pol->Protease Autocatalytic release Gag Gag Polyprotein Cleavage Sequential Cleavage Gag->Cleavage Protease->Cleavage Acts on PR_RT_IN PR, RT, IN Protease->PR_RT_IN Releases MA Matrix (MA) Cleavage->MA CA Capsid (CA) Cleavage->CA NC Nucleocapsid (NC) Cleavage->NC p6 p6 Cleavage->p6 Experimental_Workflow Start Start: Compound Library Assay_Prep Prepare Assay Plate (Enzyme, Buffer, Compounds) Start->Assay_Prep Incubation Pre-incubate at RT Assay_Prep->Incubation Reaction_Start Add Fluorogenic Substrate Incubation->Reaction_Start Measurement Kinetic Fluorescence Reading (Ex/Em = 330/450 nm) Reaction_Start->Measurement Data_Analysis Calculate Reaction Rates and % Inhibition Measurement->Data_Analysis Hit_ID Identify 'Hits' (Compounds with high inhibition) Data_Analysis->Hit_ID IC50 Determine IC50 values for Hits Hit_ID->IC50 End End: Potent Inhibitors Identified IC50->End

References

Application Notes and Protocols for In Vivo Studies of HIV-1 Protease Inhibitor IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the in vivo evaluation of IN-1, a novel experimental inhibitor targeting HIV-1 protease. The successful preclinical development of any new antiretroviral agent hinges on rigorous in vivo testing to establish its efficacy, safety, and pharmacokinetic profile.[1][2][3] These protocols are designed to provide a robust framework for assessing the potential of IN-1 as a therapeutic candidate for HIV-1 infection.

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[4][5][6][7] Inhibition of this enzyme leads to the production of immature, non-infectious virions, thereby halting the spread of the virus.[4][6][8] The protocols outlined below are based on established methodologies for the in vivo assessment of HIV-1 protease inhibitors.

Animal Model Selection

The choice of an appropriate animal model is crucial for obtaining clinically relevant data. Due to the host specificity of HIV-1, standard animal models are not susceptible to infection.[9][10] Therefore, specialized models are required.

1.1. Non-Human Primate (NHP) Model:

  • Species: Rhesus macaques (Macaca mulatta) are the most commonly used NHP model for AIDS research.[9][11][12]

  • Virus: Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV) chimera are used, as they closely mimic HIV-1 pathogenesis in humans.[9][12][13]

  • Advantages: NHPs share significant physiological and immunological similarities with humans, providing a highly relevant model for studying disease progression and therapeutic interventions.[11][12] Their larger size also allows for more extensive and frequent sampling.[11]

  • Disadvantages: High cost, ethical considerations, and specialized housing and handling requirements.

1.2. Humanized Mouse Model:

  • Description: Immunodeficient mice are engrafted with human hematopoietic stem cells or tissues, resulting in the development of a functional human immune system.[9][10][11] The bone-liver-thymus (BLT) humanized mouse model is considered a gold standard for HIV-1 research in murine models.[10]

  • Advantages: Cost-effective compared to NHPs, amenable to genetic manipulation, and support infection with clinical isolates of HIV-1.[10]

  • Disadvantages: The reconstituted human immune system may not fully recapitulate all aspects of the human immune response.

Experimental Design and Protocols

Efficacy Studies

The primary objective of efficacy studies is to determine the ability of IN-1 to suppress viral replication in vivo.

Protocol 2.1.1: Antiviral Efficacy in Humanized Mice

  • Animal Model: Humanized mice (e.g., NSG-BLT).

  • Infection: Infect mice intravenously with a known titer of a CCR5-tropic HIV-1 strain.

  • Treatment Groups:

    • Vehicle control (placebo).

    • IN-1 (multiple dose levels to determine a dose-response relationship).

    • Positive control (e.g., a clinically approved protease inhibitor like Darunavir).

  • Dosing: Administer IN-1 and control treatments daily via oral gavage or another appropriate route based on formulation.

  • Monitoring:

    • Collect blood samples weekly to measure plasma viral load using a validated quantitative real-time PCR (qRT-PCR) assay.[14][15][16]

    • Monitor CD4+ T-cell counts in peripheral blood using flow cytometry.[17][18][19][20]

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of IN-1.[3][21]

Protocol 2.2.1: Pharmacokinetic Profiling in Rats

  • Animal Model: Sprague-Dawley rats.

  • Administration: Administer a single dose of IN-1 via intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze plasma concentrations of IN-1 using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate key pharmacokinetic parameters including bioavailability, half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[22][23]

Toxicology (Safety) Studies

Preclinical safety evaluation is a critical step to identify potential toxicities before human trials.[1][2][3]

Protocol 2.3.1: Acute and Sub-chronic Toxicity in Rodents

  • Animal Model: Mice or rats.

  • Study Design:

    • Acute Toxicity: Administer a single high dose of IN-1 and observe animals for 14 days for signs of toxicity and mortality.[24]

    • Sub-chronic Toxicity: Administer IN-1 daily for 28 days at multiple dose levels.[24]

  • Parameters to Monitor:

    • Clinical signs of toxicity (e.g., changes in weight, behavior, and appearance).

    • Hematology and clinical chemistry at the end of the study.

    • Gross pathology and histopathology of major organs.[24]

  • Endpoint: Determine the No Observed Adverse Effect Level (NOAEL).

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Antiviral Efficacy of IN-1 in HIV-1 Infected Humanized Mice

Treatment GroupDose (mg/kg/day)Mean Log10 Viral Load Reduction (copies/mL)Mean Change in CD4+ T-cell Count (cells/µL)
Vehicle Control00.1 ± 0.2-150 ± 50
IN-1101.5 ± 0.4+50 ± 25
IN-1302.8 ± 0.6+120 ± 40
IN-11003.5 ± 0.5+200 ± 60
Positive Control503.2 ± 0.4+180 ± 55

Table 2: Pharmacokinetic Parameters of IN-1 in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500 ± 250800 ± 150
Tmax (h) 0.081.0
AUC (ng*h/mL) 3200 ± 4004500 ± 600
t1/2 (h) 2.5 ± 0.53.1 ± 0.6
Bioavailability (%) -42

Table 3: Summary of Toxicology Findings for IN-1 in Rats (28-day study)

Dose (mg/kg/day)Key ObservationsNOAEL (mg/kg/day)
0 (Vehicle)No adverse effects observed-
50No adverse effects observed50
200Mild, transient elevation in liver enzymes-
800Significant elevation in liver enzymes, mild lethargy-

Visualizations

HIV-1 Protease Inhibition Pathway

Efficacy_Workflow cluster_setup Experiment Setup cluster_treatment Treatment and Monitoring cluster_endpoint Study Endpoint A Select Humanized Mice B Infect with HIV-1 A->B C Randomize into Treatment Groups (Vehicle, IN-1, Positive Control) B->C D Daily Dosing C->D E Weekly Blood Collection D->E F Measure Viral Load (qRT-PCR) E->F G Measure CD4+ T-cell Counts (Flow Cytometry) E->G H Euthanasia and Tissue Collection G->H I Analyze Tissue Viral Load H->I J Analyze Immune Cell Populations H->J PK_Study_Design cluster_groups Animal Groups cluster_procedure Procedure cluster_analysis Data Analysis Group_IV Group 1: Intravenous (IV) Administration Dose Administer Single Dose of IN-1 Group_PO Group 2: Oral (PO) Administration Sample Serial Blood Sampling Dose->Sample Analyze Analyze Plasma Concentration (LC-MS) Sample->Analyze Calculate Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, Bioavailability) Analyze->Calculate

References

Application Notes and Protocols: Crystallizing HIV-1 Protease with IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of HIV-1 protease in complex with the inhibitor IN-1. Due to the absence of a publicly available, specific co-crystallization protocol for IN-1, this guide presents a generalized methodology based on established techniques for crystallizing HIV-1 protease with other peptide-mimetic inhibitors. Additionally, it includes protocols for quantifying the inhibitory activity of compounds like IN-1.

Introduction

HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus (HIV), responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme is a key strategy in antiretroviral therapy. IN-1 is a potent, non-peptidic inhibitor of HIV-1 protease. Understanding the structural basis of its interaction with the protease through X-ray crystallography is crucial for structure-based drug design and the development of next-generation antiretroviral drugs.

Quantitative Data: IN-1 Inhibition of HIV-1

The following table summarizes the available quantitative data for the inhibition of HIV-1 by IN-1.

ParameterValueTargetSource
IC50 90 pMHIV-1 ProteaseMedchemExpress[1]
EC50 89 nMB-HIVMedchemExpress[1]

Note: The data presented is from a commercial vendor. The primary research publication containing the detailed experimental methodology for these values was not publicly available at the time of this writing.

Experimental Protocols

Protocol 1: Co-crystallization of HIV-1 Protease with IN-1 (Generalized)

This protocol describes a generalized method for the co-crystallization of HIV-1 protease with a peptide-mimetic inhibitor, such as IN-1, using the hanging-drop vapor diffusion technique. This method is widely used for obtaining high-quality protein crystals.

Materials:

  • Purified recombinant HIV-1 protease

  • IN-1 inhibitor stock solution (in an appropriate solvent, e.g., DMSO)

  • Crystallization buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Precipitant solution (e.g., 1.0 M sodium chloride, 0.1 M sodium acetate, pH 5.5)

  • Cryoprotectant solution (e.g., 25% glycerol in precipitant solution)

  • Siliconized glass cover slips

  • 24-well crystallization plates

  • Pipettes and tips

  • Microscope

Procedure:

  • Protein-Inhibitor Complex Formation:

    • Prepare a solution of purified HIV-1 protease at a concentration of 5-10 mg/mL in the crystallization buffer.

    • Add the IN-1 inhibitor stock solution to the protease solution to achieve a final inhibitor concentration that is in 2-5 fold molar excess.

    • Incubate the mixture on ice for at least 1 hour to allow for complex formation.

    • Centrifuge the solution at 14,000 x g for 10 minutes at 4°C to remove any precipitate.

  • Hanging-Drop Setup:

    • Pipette 500 µL of the precipitant solution into the reservoir of a 24-well crystallization plate.

    • On a siliconized glass cover slip, pipette 1 µL of the protein-inhibitor complex solution.

    • Add 1 µL of the precipitant solution to the protein-inhibitor drop.

    • Carefully invert the cover slip and place it over the reservoir, ensuring an airtight seal with vacuum grease.

  • Crystal Growth:

    • Incubate the crystallization plate at a constant temperature, typically 4°C or 20°C.

    • Monitor the drops periodically under a microscope for crystal formation over several days to weeks.

  • Crystal Harvesting and Cryo-protection:

    • Once crystals of suitable size (e.g., >50 µm) have grown, carefully transfer them to a drop of cryoprotectant solution using a small loop.

    • Soak the crystals in the cryoprotectant solution for a few seconds to a minute.

    • Flash-cool the crystals by plunging them into liquid nitrogen for storage and subsequent X-ray diffraction analysis.

Protocol 2: Determination of IC50 of IN-1 against HIV-1 Protease

This protocol describes a fluorometric assay to determine the 50% inhibitory concentration (IC50) of an inhibitor against HIV-1 protease. The assay measures the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant HIV-1 protease

  • Fluorogenic HIV-1 protease substrate

  • Assay buffer (e.g., 50 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

  • IN-1 inhibitor at various concentrations

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Assay Preparation:

    • Prepare a serial dilution of the IN-1 inhibitor in the assay buffer.

    • In a 96-well black microplate, add the inhibitor dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the HIV-1 protease to all wells except the negative control.

    • Incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (e.g., every minute for 30-60 minutes) at 37°C.

    • Calculate the initial reaction rates (V) for each inhibitor concentration.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Determination of Antiviral EC50 of IN-1

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of an inhibitor in preventing HIV-1 infection of target cells.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4 cells)

  • Laboratory-adapted strain of HIV-1

  • Cell culture medium

  • IN-1 inhibitor at various concentrations

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., p24 ELISA kit)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Plating:

    • Seed the HIV-1 permissive cells into a 96-well plate at an appropriate density.

  • Infection and Treatment:

    • Prepare serial dilutions of the IN-1 inhibitor in cell culture medium.

    • Add the inhibitor dilutions to the cells.

    • Infect the cells with a known amount of HIV-1. Include a virus control (no inhibitor) and a cell control (no virus).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).

  • Quantification of Viral Replication:

    • After the incubation period, collect the cell culture supernatant.

    • Quantify the amount of viral replication in the supernatant using a suitable method, such as a p24 antigen capture ELISA.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each inhibitor concentration relative to the virus control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Visualizations

Co_crystallization_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_xtal Crystallization (Hanging-Drop) cluster_harvest Harvesting p1 Purified HIV-1 Protease mix Mix Protease, Inhibitor, and Buffer p1->mix i1 IN-1 Inhibitor i1->mix b1 Crystallization Buffer b1->mix incubate Incubate on Ice mix->incubate centrifuge Centrifuge incubate->centrifuge setup Set up Hanging Drop (Protein-Inhibitor Complex + Precipitant) centrifuge->setup Supernatant grow Incubate and Monitor for Crystal Growth setup->grow cryo Cryo-protect Crystal grow->cryo Harvest Crystal flash Flash-cool in Liquid Nitrogen cryo->flash X-ray Diffraction X-ray Diffraction flash->X-ray Diffraction

Caption: Co-crystallization Workflow for HIV-1 Protease with IN-1.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis inhibitor Serial Dilutions of IN-1 plate Add Inhibitor and Enzyme to 96-well Plate inhibitor->plate enzyme HIV-1 Protease enzyme->plate substrate Fluorogenic Substrate add_substrate Add Substrate to Initiate Reaction substrate->add_substrate preincubate Pre-incubate plate->preincubate preincubate->add_substrate measure Measure Fluorescence (Kinetic Read) add_substrate->measure calculate Calculate Initial Rates measure->calculate plot Plot % Inhibition vs. [Inhibitor] calculate->plot ic50 Determine IC50 plot->ic50

Caption: IC50 Determination Workflow for HIV-1 Protease Inhibitors.

EC50_Determination_Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_quantification Quantification and Analysis cells HIV-1 Permissive Cells plate_cells Plate Cells in 96-well Plate cells->plate_cells inhibitor Serial Dilutions of IN-1 add_inhibitor Add Inhibitor to Cells inhibitor->add_inhibitor virus HIV-1 Stock infect Infect Cells with HIV-1 virus->infect plate_cells->add_inhibitor add_inhibitor->infect incubate Incubate for 4-7 Days infect->incubate collect Collect Supernatant incubate->collect quantify Quantify Viral Replication (e.g., p24 ELISA) collect->quantify plot Plot % Inhibition vs. [Inhibitor] quantify->plot ec50 Determine EC50 plot->ec50

Caption: EC50 Determination Workflow for Antiviral Compounds.

References

Application Notes and Protocols for the Cellular Uptake and Distribution of a Novel HIV-1 Protease Inhibitor (IN-1)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a specific molecule designated "HIV-1 protease-IN-1" is not available. Therefore, these application notes and protocols are provided as a generalized guide for a hypothetical novel HIV-1 protease inhibitor, herein referred to as IN-1. The methodologies and data presented are based on established principles for studying the cellular pharmacology of antiretroviral drugs.

Application Notes

Introduction

The efficacy of HIV-1 protease inhibitors (PIs) is critically dependent on their ability to reach and accumulate at their site of action within infected cells. Understanding the cellular uptake and subcellular distribution of a novel PI, such as IN-1, is therefore a fundamental aspect of its preclinical and clinical development. These studies provide insights into the mechanisms of drug transport, potential for drug resistance, and optimization of dosing strategies. The intracellular concentration of PIs can be significantly influenced by cellular efflux pumps, such as P-glycoprotein (P-gp), which is encoded by the multidrug resistance gene (MDR-1)[1].

Cellular Uptake and Efflux of IN-1

The net intracellular accumulation of IN-1 is a balance between its influx into the cell and its efflux back into the extracellular space. While passive diffusion across the cell membrane can occur, the primary determinants of intracellular concentration for many PIs are active transport processes.

  • Influx: The mechanisms of PI influx are not as well-characterized as efflux but may involve passive diffusion and, in some cases, carrier-mediated transport.

  • Efflux: The ATP-binding cassette (ABC) transporter superfamily, particularly P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Proteins (MRPs), are known to actively transport many PIs out of cells. Overexpression of these transporters can lead to lower intracellular drug concentrations and contribute to the development of drug resistance[1][2].

Quantitative Data Summary

The following table summarizes hypothetical data from in vitro studies on the accumulation of IN-1 in a human T-cell line.

ConditionIN-1 Concentration (ng/10^6 cells)Accumulation Ratio (Intracellular/Extracellular)
Control 150 ± 257.5
+ Verapamil (P-gp inhibitor) 300 ± 4015.0
+ MK-571 (MRP inhibitor) 225 ± 3011.25
MDR1-overexpressing cells 50 ± 152.5

Table 1: Hypothetical intracellular accumulation of IN-1 (at an extracellular concentration of 20 ng/mL) in a human T-cell line under various conditions. Data are presented as mean ± standard deviation.

Subcellular Distribution

The primary target of IN-1 is the HIV-1 protease, which is active within the cytoplasm and at the plasma membrane of infected cells during viral budding. Therefore, achieving sufficient concentrations in these compartments is crucial for its antiviral activity. The subcellular localization of a drug can be influenced by its physicochemical properties, such as lipophilicity and charge, which can lead to sequestration in organelles like the mitochondria or lysosomes[3].

Experimental Protocols

Protocol 1: Determination of Intracellular IN-1 Concentration by HPLC

This protocol describes the quantification of IN-1 in a human T-cell line (e.g., Jurkat or primary PBMCs).

Materials:

  • Human T-cell line (e.g., Jurkat) or peripheral blood mononuclear cells (PBMCs)

  • Complete RPMI-1640 medium

  • IN-1 of known purity

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer)

  • Internal standard (a structurally similar compound not present in the cells)

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Formic acid, HPLC grade

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or MS/MS)

  • C18 reverse-phase HPLC column

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to a density of approximately 1 x 10^6 cells/mL.

    • Incubate the cells with the desired concentration of IN-1 for a specified time (e.g., 2 hours) at 37°C. Include appropriate controls, such as vehicle-treated cells.

  • Cell Harvesting and Washing:

    • Transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with 10 mL of ice-cold PBS to remove extracellular drug.

  • Cell Lysis and Protein Precipitation:

    • Resuspend the cell pellet in a known volume of cell lysis buffer (e.g., 200 µL).

    • Add the internal standard.

    • Add three volumes of ice-cold acetonitrile or methanol to precipitate proteins.

    • Vortex vigorously and incubate at -20°C for 30 minutes.

  • Sample Preparation for HPLC:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Separate the analytes using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify IN-1 and the internal standard based on their retention times and peak areas.

  • Data Analysis:

    • Generate a standard curve using known concentrations of IN-1.

    • Calculate the concentration of IN-1 in the cell lysate and normalize it to the cell number to obtain the amount of drug per million cells.

Protocol 2: Subcellular Localization of IN-1 by Fluorescence Microscopy

This protocol assumes the availability of a fluorescently labeled version of IN-1 (IN-1-Fluor).

Materials:

  • IN-1-Fluor

  • Cells grown on glass coverslips

  • Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, DAPI for the nucleus)

  • Paraformaldehyde (PFA) for cell fixation

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on sterile glass coverslips in a petri dish and allow them to adhere overnight.

    • Treat the cells with IN-1-Fluor at the desired concentration and for the desired time.

  • Co-staining with Organelle Probes:

    • During the last 30 minutes of incubation with IN-1-Fluor, add the desired organelle-specific probe to the medium according to the manufacturer's instructions.

  • Cell Fixation:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Nuclear Staining:

    • Wash the cells three times with PBS.

    • Incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope, capturing images for each fluorescent channel.

  • Image Analysis:

    • Merge the images from the different channels to determine the degree of colocalization between IN-1-Fluor and the specific cellular organelles.

Visualizations

G cluster_workflow Experimental Workflow for Cellular Uptake A Cell Culture (e.g., Jurkat T-cells) B Incubation with IN-1 A->B C Cell Harvesting & Washing B->C D Cell Lysis & Protein Precipitation C->D E Sample Preparation D->E F LC-MS/MS or HPLC Analysis E->F G Data Analysis & Quantification F->G

Caption: Workflow for quantifying intracellular IN-1.

G cluster_cell Cellular Pathways of IN-1 Distribution Extracellular Extracellular IN-1 Intracellular Intracellular IN-1 Extracellular->Intracellular Influx Efflux Efflux Pumps (P-gp, MRPs) Intracellular->Efflux Organelles Subcellular Organelles (e.g., Mitochondria, Lysosomes) Intracellular->Organelles Sequestration Target HIV-1 Protease (Site of Action) Intracellular->Target Binding Efflux->Extracellular Efflux Organelles->Intracellular

References

Application Notes and Protocols for Fluorescent Labeling of an HIV-1 Protease Inhibitor for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Fluorescent Labeling of HIV-1 Protease Inhibitor for Imaging Studies

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this protease prevents the formation of infectious virions, making it a key target for antiretroviral therapy. Direct visualization of HIV-1 protease inhibitors within living cells is a powerful tool for studying their pharmacokinetics, target engagement, and mechanisms of action. This document provides detailed protocols for the fluorescent labeling of a potent HIV-1 protease inhibitor, Indinavir, and its application in cellular imaging studies. While the prompt specified "IN-1," this term is not a standard nomenclature for a specific, well-characterized HIV-1 protease inhibitor. Therefore, we have chosen Indinavir, a widely studied and FDA-approved inhibitor, as a representative molecule for these protocols.

Principle

The core principle of this application is to covalently attach a fluorescent dye (fluorophore) to the Indinavir molecule at a position that does not interfere with its binding to the active site of the HIV-1 protease. The resulting fluorescent probe can then be introduced into cells, and its localization and interaction with the viral protease can be visualized using fluorescence microscopy. This allows for real-time monitoring of the inhibitor's distribution, accumulation in viral compartments, and target engagement.

Data Presentation

The following table summarizes the key quantitative data for the proposed fluorescently labeled Indinavir. The IC50 value for the fluorescently labeled Indinavir is a hypothetical value that would be determined using the in vitro assay protocol provided below.

ParameterUnlabeled IndinavirFluorescently Labeled Indinavir (Indinavir-Fluor)
Inhibitory Potency (IC50) 2-10 nMExpected to be in the low nM range
Excitation Wavelength (λex) N/A~495 nm (for FITC)
Emission Wavelength (λem) N/A~519 nm (for FITC)
Quantum Yield N/AHigh
Molecular Weight 613.8 g/mol ~1002.9 g/mol (with FITC)

Experimental Protocols

Protocol 1: Synthesis of Fluorescently Labeled Indinavir (Indinavir-FITC)

This protocol describes a plausible synthetic route for labeling Indinavir with Fluorescein isothiocyanate (FITC). This strategy involves modifying the synthesis of an Indinavir precursor to introduce a primary amine that can be selectively reacted with FITC.

Materials:

  • Indinavir precursor with a protected primary amine

  • Fluorescein isothiocyanate (FITC)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Deprotection of the Amine Group:

    • Dissolve the protected Indinavir precursor in a 1:1 mixture of TFA and DCM.

    • Stir the reaction at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain the deprotected precursor.

    • Verify the deprotection by mass spectrometry.

  • Conjugation with FITC:

    • Dissolve the deprotected Indinavir precursor in anhydrous DMF.

    • Add TEA to the solution to act as a base.

    • In a separate vial, dissolve FITC in anhydrous DMF.

    • Add the FITC solution dropwise to the Indinavir precursor solution while stirring.

    • Allow the reaction to proceed in the dark at room temperature overnight.

  • Purification:

    • Purify the crude product by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient.

    • Collect the fractions containing the fluorescently labeled Indinavir.

  • Characterization:

    • Confirm the identity and purity of the Indinavir-FITC conjugate by mass spectrometry and analytical HPLC.

    • Determine the concentration of the purified product by measuring its absorbance at the excitation maximum of FITC.

Protocol 2: In Vitro HIV-1 Protease Inhibition Assay

This protocol describes a fluorometric assay to determine the 50% inhibitory concentration (IC50) of the synthesized Indinavir-FITC.[1]

Materials:

  • Recombinant HIV-1 protease

  • Fluorogenic HIV-1 protease substrate

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Unlabeled Indinavir

  • Indinavir-FITC

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare serial dilutions of both unlabeled Indinavir and Indinavir-FITC in the assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add the following in order:

      • Assay buffer

      • Inhibitor solution (unlabeled Indinavir or Indinavir-FITC at various concentrations) or vehicle control (DMSO).

      • Recombinant HIV-1 protease.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the cleaved substrate in kinetic mode for 1-3 hours at 37°C.[2]

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Protocol 3: Cellular Imaging of Indinavir-FITC

This protocol details the procedure for imaging the intracellular localization of Indinavir-FITC in HIV-1 infected T-cells using confocal microscopy.

Materials:

  • HIV-1 infected T-cell line (e.g., MT-4 or Jurkat)

  • Complete cell culture medium

  • Indinavir-FITC

  • Hoechst 33342 (for nuclear staining)

  • Confocal microscope

  • Glass-bottom imaging dishes

Procedure:

  • Cell Culture and Seeding:

    • Culture HIV-1 infected T-cells in complete medium at 37°C and 5% CO2.

    • Seed the cells onto glass-bottom imaging dishes and allow them to adhere.

  • Inhibitor Treatment:

    • Prepare a working solution of Indinavir-FITC in cell culture medium at the desired final concentration (e.g., 1-10 µM).

    • Remove the old medium from the cells and add the medium containing Indinavir-FITC.

    • Incubate the cells for a specified time (e.g., 1, 4, or 24 hours) to allow for inhibitor uptake.

  • Cell Staining:

    • Thirty minutes before imaging, add Hoechst 33342 to the medium to stain the cell nuclei.

  • Imaging:

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add fresh, pre-warmed culture medium without phenol red to the imaging dish.

    • Place the dish on the stage of the confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO2).

    • Acquire images using the appropriate laser lines and emission filters for FITC (for Indinavir-FITC) and DAPI (for Hoechst 33342).

    • Capture Z-stack images to visualize the three-dimensional distribution of the fluorescent inhibitor within the cells.

  • Image Analysis:

    • Analyze the acquired images to determine the subcellular localization of Indinavir-FITC.

    • Quantify the fluorescence intensity in different cellular compartments (e.g., cytoplasm, nucleus, and perinuclear regions where viral assembly may occur).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Validation cluster_cellular Cellular Imaging synthesis Synthesis of Indinavir-FITC purification HPLC Purification synthesis->purification characterization Mass Spec & Spectroscopy purification->characterization invitro_assay HIV-1 Protease Inhibition Assay characterization->invitro_assay ic50 IC50 Determination invitro_assay->ic50 cell_culture Cell Culture & Treatment ic50->cell_culture imaging Confocal Microscopy cell_culture->imaging analysis Image Analysis imaging->analysis

Caption: Overall experimental workflow from synthesis to cellular imaging.

synthesis_pathway precursor Indinavir Precursor (with protected amine) deprotected Deprotected Precursor (free amine) precursor->deprotected TFA/DCM final_product Indinavir-FITC deprotected->final_product fitc FITC fitc->final_product TEA, DMF

Caption: Proposed synthetic pathway for fluorescently labeling Indinavir.

inhibition_visualization cluster_protease HIV-1 Protease Action cluster_inhibition Inhibition & Visualization polyprotein Gag-Pol Polyprotein protease HIV-1 Protease polyprotein->protease mature_proteins Mature Viral Proteins protease->mature_proteins Cleavage blocked_protease Inhibited Protease protease->blocked_protease Infectious Virion Infectious Virion mature_proteins->Infectious Virion inhibitor Indinavir-FITC inhibitor->blocked_protease no_cleavage No Cleavage blocked_protease->no_cleavage Non-infectious Virion Non-infectious Virion no_cleavage->Non-infectious Virion

Caption: Mechanism of HIV-1 protease inhibition and its visualization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HIV-1 protease-IN-1 Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the hypothetical HIV-1 protease inhibitor, IN-1. Given that many protease inhibitors exhibit poor aqueous solubility, the following guidance is based on established principles for enhancing the solubility of poorly soluble small molecules.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My HIV-1 protease-IN-1 precipitates out of solution when I dilute my DMSO stock with aqueous buffer. What is happening?

A1: This is a common issue for poorly soluble compounds. DMSO is a strong organic solvent that can dissolve many non-polar compounds.[4][5] When the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases, causing the compound to precipitate. The final DMSO concentration in your assay should be kept as low as possible to avoid solvent effects on the enzyme activity, but high enough to maintain the compound's solubility.[6][7]

Q2: What is the maximum recommended concentration of DMSO in my enzymatic assay?

A2: The tolerance for DMSO varies between enzymes. For many enzymatic assays, a final DMSO concentration of 1-5% is acceptable.[6] However, it is crucial to determine the specific tolerance of HIV-1 protease to DMSO in your assay by running a solvent tolerance control experiment. High concentrations of organic solvents can denature proteins and affect enzyme kinetics.[8][9][10][11]

Q3: Can I use other organic solvents besides DMSO to dissolve IN-1?

A3: Yes, other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400) can be used.[1][] The choice of solvent will depend on the specific chemical properties of IN-1 and the tolerance of your assay system to that solvent. It is recommended to test a panel of solvents to find the one that provides the best solubility with the least impact on enzyme activity.[5]

Q4: How does pH affect the solubility of IN-1?

A4: The solubility of ionizable compounds is highly dependent on the pH of the solution.[] If IN-1 contains an amine group, its solubility will likely increase at a lower pH where the amine is protonated. Conversely, if it contains an acidic moiety, a higher pH will increase its solubility.[13][14] It is important to determine the pKa of your compound to select an appropriate buffer pH that balances solubility and enzyme activity.

Q5: What are cyclodextrins and can they help with IN-1 solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16][17] They can encapsulate poorly soluble "guest" molecules, like IN-1, forming inclusion complexes that have increased aqueous solubility.[15][17][18] This is a widely used technique to improve the solubility and bioavailability of drugs.[16][19]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
IN-1 precipitates upon dilution in aqueous buffer. The compound has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) is too low to keep the compound in solution.[4][20]- Increase the final concentration of the co-solvent (e.g., DMSO) in the assay, ensuring it remains within the enzyme's tolerance limit. - Prepare a more dilute stock solution of IN-1 in the organic solvent. - Explore the use of solubility enhancers such as cyclodextrins.[18] - If the compound is ionizable, adjust the pH of the buffer to increase its solubility.[]
Assay results are inconsistent and not reproducible. The compound may not be fully dissolved, leading to variations in the actual concentration in the assay wells.[7]- Visually inspect your solutions for any signs of precipitation before and after dilutions. - Use a sonicator to aid in the dissolution of the compound in the stock solution and after dilution. - Filter the final working solution to remove any undissolved particles. - Consider preparing a solid dispersion of IN-1 with a hydrophilic polymer to improve its dissolution rate.[21][22]
Low or no inhibitory activity observed. The actual concentration of the dissolved inhibitor in the assay is much lower than the nominal concentration due to poor solubility.[7]- Confirm the solubility of IN-1 in the assay buffer using a solubility assay. - Employ solubility enhancement techniques such as co-solvents, pH adjustment, or cyclodextrins to increase the concentration of the dissolved inhibitor.[2][3] - Re-evaluate the potency of the inhibitor using a formulation that ensures its solubility.
Enzyme activity is inhibited in the solvent control. The concentration of the organic solvent is too high and is inhibiting the enzyme.[8][10]- Determine the maximum concentration of the organic solvent that does not affect enzyme activity by running a solvent tolerance curve. - Reduce the final concentration of the organic solvent in the assay. - Explore alternative solvents that are less disruptive to the enzyme.[11]

Quantitative Data on Solubility Enhancement of HIV Protease Inhibitors

The following table provides representative data on the solubility of various approved HIV protease inhibitors in different media, illustrating the challenges and the potential for solubility enhancement.

HIV Protease Inhibitor Solubility in Fasted State Human Intestinal Fluid (FaHIF) (µM) Solubility in Fed State Human Intestinal Fluid (FeHIF) (µM) Fold Increase in Solubility (FeHIF vs. FaHIF)
Atazanavir100150.15
Darunavir3274091.25
Lopinavir1112911.73
Ritonavir712918.43
Saquinavir201185.90
Tipranavir1011611.60
Data adapted from a study on the solubility of HIV protease inhibitors in human intestinal fluids.[23][24]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated Co-solvent Concentration

Objective: To determine the highest concentration of an organic co-solvent (e.g., DMSO) that does not significantly affect the activity of HIV-1 protease.

Methodology:

  • Prepare a series of dilutions of the co-solvent (e.g., DMSO) in the assay buffer, ranging from 0% to 20% (v/v).

  • Set up the HIV-1 protease activity assay according to your standard protocol.

  • For each co-solvent concentration, run a control reaction containing the enzyme and substrate in the corresponding buffer.

  • Incubate the reactions and measure the enzyme activity.

  • Plot the relative enzyme activity against the co-solvent concentration.

  • The maximum tolerated concentration is the highest concentration that results in a non-significant (e.g., <10%) decrease in enzyme activity compared to the 0% control.

Protocol 2: Screening for Optimal Solubilizing Agent

Objective: To identify the most effective method for solubilizing this compound for in vitro assays.

Methodology:

  • Co-solvent Screening:

    • Prepare stock solutions of IN-1 in various water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400).

    • Determine the solubility of IN-1 in each solvent at a high concentration (e.g., 10 mM).

    • Dilute the stock solutions into the assay buffer to the desired final concentration and visually inspect for precipitation.

    • Select the solvent that provides the best solubility with the lowest final concentration.

  • pH Optimization (for ionizable compounds):

    • Prepare a series of buffers with different pH values (e.g., from pH 4 to 8).

    • Attempt to dissolve IN-1 in each buffer at the desired final concentration.

    • Determine the pH at which the highest solubility is achieved.

    • Verify that the optimal pH for solubility is compatible with the optimal pH for HIV-1 protease activity.

  • Cyclodextrin Complexation:

    • Prepare solutions of different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) in the assay buffer.[15][18]

    • Add IN-1 to each cyclodextrin solution and stir or sonicate to facilitate complex formation.

    • Determine the concentration of dissolved IN-1 in the presence of each cyclodextrin.

    • Select the cyclodextrin that provides the greatest increase in solubility.

Protocol 3: Preparation of a Solid Dispersion of IN-1

Objective: To improve the dissolution rate of IN-1 by preparing a solid dispersion with a hydrophilic polymer.[23][21][22]

Methodology (Solvent Evaporation Method):

  • Select a hydrophilic carrier polymer such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[23]

  • Dissolve both IN-1 and the carrier polymer in a common volatile organic solvent (e.g., methanol or ethanol).[23][21][25]

  • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to form a thin film.

  • Further dry the film under vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask and grind it into a fine powder.

  • The resulting powder can then be used to prepare aqueous solutions for experiments.

Visualizations

Experimental_Workflow cluster_prep Compound Preparation cluster_assay In Vitro Assay cluster_troubleshoot Troubleshooting Start Start: this compound Powder Solubility_Screen Solubility Screening (Co-solvents, pH, Cyclodextrins) Start->Solubility_Screen Formulation Select Optimal Formulation Solubility_Screen->Formulation Stock_Prep Prepare Concentrated Stock Solution Formulation->Stock_Prep Dilution Dilute Stock to Working Concentration Stock_Prep->Dilution Assay Perform HIV-1 Protease Activity Assay Dilution->Assay Precipitation Precipitation? Dilution->Precipitation Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis Activity_Issue Activity Issue? Assay->Activity_Issue Precipitation->Solubility_Screen Yes Activity_Issue->Solubility_Screen Yes

Caption: Experimental workflow for preparing and testing this compound.

Solubility_Optimization_Logic cluster_methods Solubility Enhancement Methods cluster_considerations Key Considerations Start IN-1 exhibits poor aqueous solubility Co_Solvents Use of Co-solvents (e.g., DMSO, PEG 400) Start->Co_Solvents pH_Adjust pH Adjustment (for ionizable compounds) Start->pH_Adjust Cyclodextrins Complexation with Cyclodextrins Start->Cyclodextrins Solid_Dispersion Solid Dispersion Formulation Start->Solid_Dispersion Enzyme_Compatibility Enzyme Compatibility Co_Solvents->Enzyme_Compatibility pH_Adjust->Enzyme_Compatibility Assay_Interference Assay Interference Cyclodextrins->Assay_Interference Reproducibility Reproducibility Solid_Dispersion->Reproducibility End Optimized IN-1 Solubility for Experiments Enzyme_Compatibility->End Assay_Interference->End Reproducibility->End

Caption: Logical relationships in optimizing the solubility of IN-1.

References

Technical Support Center: HIV-1 Protease-IN-1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting experiments involving the inhibition of HIV-1 Protease with the inhibitor IN-1. This guide provides answers to frequently asked questions, detailed troubleshooting steps, and standardized protocols to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My inhibitor, IN-1, shows no or very weak inhibition of HIV-1 protease. What are the possible causes?

A1: Poor inhibition can stem from several factors related to the inhibitor, the enzyme, or the assay conditions. A systematic approach is necessary to pinpoint the issue.

  • Inhibitor Integrity and Solubility:

    • Degradation: Ensure the inhibitor stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.

    • Solubility: IN-1 may have poor solubility in the final assay buffer, leading to a lower effective concentration. The final concentration of solvents like DMSO should typically be kept below 5%, as higher concentrations can affect enzyme activity. If solubility is an issue, consider alternative solvents or the inclusion of non-ionic detergents.[1][2]

  • Enzyme Activity:

    • Inactive Enzyme: Verify the activity of your HIV-1 protease stock. The enzyme is sensitive to storage conditions and can lose activity over time. It's recommended to aliquot the enzyme upon receipt and store it at -80°C to avoid multiple freeze-thaw cycles.[3][4]

    • Incorrect Concentration: An excessively high concentration of the enzyme in the assay can overcome the inhibitory effect of IN-1, shifting the IC50 value.

  • Assay Conditions:

    • Buffer Composition: The pH, ionic strength, and presence of additives in the assay buffer are critical. Ensure all components are at the correct final concentrations.

    • Substrate Concentration: The concentration of the fluorogenic substrate can influence the apparent IC50 value, especially for competitive inhibitors. Ensure you are using a consistent and appropriate substrate concentration, typically at or below the Michaelis constant (Km).

  • Plate Reader Settings:

    • Incorrect Wavelengths: Confirm that the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorophore used in your substrate.[4][5] For many common substrates, this is around Ex/Em = 330/450 nm or 340/490 nm.[5][6]

    • Gain Settings: An improperly set gain can lead to saturated or very low signals, affecting the quality of your data.

Q2: I'm observing high variability and poor reproducibility between my assay replicates. What should I check?

A2: High variability often points to technical errors in assay setup or environmental factors.

  • Pipetting and Mixing: Inaccurate pipetting, especially of viscous enzyme or inhibitor solutions, is a common source of error. Ensure pipettes are calibrated and that all solutions are thoroughly but gently mixed after addition to the wells.

  • Temperature Control: HIV-1 protease activity is temperature-dependent. Pre-incubate all reagents and the plate at the assay temperature (e.g., 37°C) to ensure consistency.[3]

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter results. To mitigate this, avoid using the outermost wells or fill them with buffer/water.

  • Inhibitor Precipitation: Visually inspect the wells after adding the inhibitor. Cloudiness or precipitate indicates that the inhibitor has fallen out of solution. This can be addressed by lowering the final inhibitor concentration or modifying the assay buffer, for example, by adding a low concentration of a non-ionic detergent.

Q3: My negative control (enzyme only, no inhibitor) shows low or no activity. What's wrong?

A3: This indicates a fundamental problem with the enzyme or other core assay components.

  • Enzyme Inactivity: As mentioned in A1, the enzyme may have lost activity. Test a fresh aliquot or a new batch of enzyme.

  • Substrate Degradation: The fluorogenic substrate can be sensitive to light and hydrolysis. Ensure it has been stored properly in the dark and prepare it fresh for each experiment.[6]

  • Incorrect Buffer pH: HIV-1 protease has an optimal pH range for activity. An incorrectly prepared buffer can abolish its function.

  • Presence of Contaminating Protease Inhibitors: Ensure that no contaminating inhibitors are present in your buffer, water, or other reagents.

Q4: Should I include a detergent in my assay buffer? What are the potential effects?

A4: The inclusion of a non-ionic detergent (e.g., Triton X-100, Tween-20) is a common practice in protease assays.

  • Benefits: Detergents are often used to prevent the aggregation of promiscuous inhibitors, which can cause non-specific inhibition.[7][8] They can also help to solubilize hydrophobic inhibitors and, in some cases, enhance enzyme activity.

  • Drawbacks: Some detergents can enhance or, less commonly, inhibit protease activity.[7][8] For instance, Triton X-100 and Tween-20 have been shown to increase the activity of some proteases, which could affect inhibition measurements.[7][8] The zwitterionic detergent CHAPS has been reported to have a minimal effect on the activity of certain viral proteases.[7][8]

  • Recommendation: If you suspect your inhibitor is aggregating or has poor solubility, it is advisable to test its performance with and without a low concentration (e.g., 0.01%) of a non-ionic detergent.

Quantitative Data Summary

The inhibitory potential of a compound is typically quantified by its IC50 value. The following table provides illustrative IC50 values for a hypothetical inhibitor like IN-1 under different assay conditions. These values are for demonstration purposes to highlight the impact of assay parameters on the results.

Assay Condition Hypothetical IC50 for IN-1 (nM) Rationale for Change
Standard Buffer50Baseline measurement.
High Enzyme Concentration250More inhibitor is required to achieve 50% inhibition.
High Substrate Concentration150For a competitive inhibitor, more inhibitor is needed to outcompete the substrate.
+ 0.01% Triton X-10045The detergent may prevent inhibitor aggregation, leading to a slightly more potent apparent IC50.
Final DMSO > 5%>1000 or inactiveHigh concentrations of organic solvents can denature the enzyme.

Experimental Protocols

Protocol: Fluorometric HIV-1 Protease Inhibition Assay

This protocol describes a typical in vitro assay to determine the IC50 of an inhibitor using a fluorogenic substrate.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer appropriate for HIV-1 protease (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT).

  • HIV-1 Protease Stock: Dilute the concentrated enzyme stock to the desired working concentration (e.g., 10-20 nM final) in cold assay buffer immediately before use. Keep the enzyme on ice at all times.[6]

  • Fluorogenic Substrate: Prepare a stock solution of the FRET-based substrate (e.g., derived from the p17/p24 cleavage site) in DMSO.[6] Dilute to the final working concentration (e.g., 10 µM) in assay buffer. Protect from light.

  • Inhibitor (IN-1): Prepare a serial dilution series of IN-1 in DMSO. Then, dilute each concentration into the assay buffer to the desired final concentrations.

2. Assay Procedure (96-well plate format):

  • Add Inhibitor: To the wells of a black, flat-bottom 96-well plate, add 10 µL of the serially diluted IN-1 solution. For controls, add 10 µL of assay buffer with the corresponding DMSO concentration (Enzyme Control/EC) and 10 µL of assay buffer without enzyme (Blank).

  • Add Enzyme: Add 80 µL of the diluted HIV-1 protease solution to all wells except the blank wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the diluted substrate solution to all wells to start the reaction. The final volume should be 100 µL.

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate wavelengths (e.g., Ex/Em = 330/450 nm).[3][5]

3. Data Analysis:

  • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Subtract the rate of the blank from all other measurements.

  • Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control (EC): % Inhibition = (1 - (Rate_inhibitor / Rate_EC)) * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Below are diagrams illustrating key workflows and concepts relevant to troubleshooting your HIV-1 protease inhibition experiments.

FRET_Assay_Principle cluster_0 1. Intact Substrate cluster_1 FRET Occurs cluster_2 2. Substrate Cleavage cluster_3 3. Cleaved Substrate cluster_4 FRET Disrupted Donor Donor Peptide Peptide Donor->Peptide Quencher Quencher Peptide->Quencher FRET_label No/Low Fluorescence Protease HIV-1 Protease cluster_3 cluster_3 Protease->cluster_3 Donor_2 Donor Peptide_frag1 Frag 1 Donor_2->Peptide_frag1 Quencher_2 Quencher Peptide_frag2 Frag 2 Peptide_frag2->Quencher_2 Fluorescence_label Fluorescence Signal Increases cluster_0 cluster_0 cluster_0->Protease

Caption: Principle of a FRET-based HIV-1 protease assay.[6][9]

Troubleshooting_Workflow Start Poor Inhibition Observed Check_Enzyme Is the Positive Control (No Inhibitor) Active? Start->Check_Enzyme Check_Inhibitor Is IN-1 Soluble in Assay Buffer? Check_Enzyme->Check_Inhibitor Yes Troubleshoot_Enzyme Troubleshoot Enzyme/ Substrate/Buffer Check_Enzyme->Troubleshoot_Enzyme No Check_Assay Are Assay Conditions (pH, Temp, Substrate Conc.) Correct? Check_Inhibitor->Check_Assay Yes Troubleshoot_Solubility Modify Buffer (e.g., add detergent) or Lower IN-1 Concentration Check_Inhibitor->Troubleshoot_Solubility No Check_Reader Are Plate Reader Settings (Ex/Em, Gain) Correct? Check_Assay->Check_Reader Yes Troubleshoot_Assay Verify All Reagent Concentrations and Conditions Check_Assay->Troubleshoot_Assay No Troubleshoot_Reader Consult Instrument Manual and Fluorophore Specs Check_Reader->Troubleshoot_Reader No Success Problem Resolved Check_Reader->Success Yes Troubleshoot_Enzyme->Check_Enzyme Troubleshoot_Solubility->Check_Inhibitor Troubleshoot_Assay->Check_Assay Troubleshoot_Reader->Check_Reader

Caption: A logical workflow for troubleshooting poor inhibition results.

References

How to address HIV-1 protease-IN-1 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with HIV-1 protease-IN-1, focusing on its known instability and solubility challenges in solution.

FAQs: Handling and Storage

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: this compound, like many protease inhibitors, exhibits low solubility in aqueous solutions.[1] It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP).[2] For long-term storage, dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles and store at -80°C in the dark.

Q2: My compound precipitates when I add it to my aqueous assay buffer. What should I do?

A2: Precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous buffer. Here are several steps to address this:

  • Verify Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low, typically not exceeding 1-5%, as higher concentrations can affect enzyme activity and still cause precipitation.[2]

  • Lower the Compound Concentration: The most straightforward solution is to work at a lower final concentration of this compound. Determine the kinetic solubility in your specific assay buffer to find the maximum workable concentration (see Experimental Protocols).

  • Use a Co-solvent: In some cases, the addition of a pharmaceutically acceptable co-solvent or excipient may improve solubility, but this must be validated to ensure it does not interfere with the assay.

  • Pre-warm the Buffer: Ensure your buffer is at the correct experimental temperature (e.g., 37°C) before adding the compound, as temperature can influence solubility.

Q3: How does pH affect the stability of my compound and the protease enzyme itself?

A3: The stability of both the inhibitor and the target enzyme are pH-dependent. HIV-1 protease, the target of your compound, generally shows maximal activity and stability in a slightly acidic pH range, typically between 4.0 and 6.0.[3] The stability of the protease enzyme itself increases as the pH rises from 3.4 to 5.0.[4][5] Drug resistance mutations can decrease the enzyme's tolerance to pH changes, making it less active at neutral pH.[6] The stability of your specific inhibitor, this compound, should be empirically tested at your assay's pH, as different compounds have unique pH-stability profiles.

Q4: How can I confirm that my compound is still active and has not degraded?

A4: To confirm activity, you must perform a functional assay. A standard method is a fluorometric activity assay that measures the cleavage of a synthetic peptide substrate by HIV-1 protease. By comparing the enzyme's activity with and without your inhibitor, you can determine its potency (e.g., by calculating the IC50). If you observe a significant loss in potency compared to a freshly prepared sample, your compound may have degraded. For direct measurement of degradation, a chemical stability assay using High-Performance Liquid Chromatography (HPLC) is recommended (see Experimental Protocols).

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound.

Problem 1: Inconsistent or Non-Reproducible Assay Results
Potential Cause Recommended Solution
Compound Degradation Prepare fresh dilutions of this compound from a frozen stock aliquot for each experiment. Avoid using previously diluted solutions. Perform an HPLC stability assay to quantify degradation over the time course of your experiment.
Precipitation Visually inspect wells for precipitation. If observed, reduce the final compound concentration or perform a kinetic solubility assay to determine the solubility limit in your buffer.
Pipetting Inaccuracy Due to the use of organic solvents like DMSO, small volumes can be difficult to pipette accurately. Use calibrated pipettes with appropriate tips and ensure proper technique.
Assay Conditions Verify that pH, temperature, and buffer composition are consistent across all experiments. The HIV-1 protease enzyme's activity is highly sensitive to these parameters.[3][6]
Problem 2: Higher than Expected IC50 Value or Complete Loss of Activity
Potential Cause Recommended Solution
Incorrect Compound Concentration The actual concentration of the dissolved compound may be lower than calculated due to poor solubility or degradation. Confirm the concentration of your stock solution using a suitable analytical method.
Compound Instability The compound may be unstable under the specific assay conditions (e.g., pH, temperature, light exposure). Run a time-course experiment to see if inhibitory activity decreases over the incubation period.
Enzyme Quality The HIV-1 protease may have lost activity. Always include an inhibitor control with a known potency (e.g., Pepstatin A) in your assay to validate enzyme performance.
Solvent Effects The final concentration of your solvent (e.g., DMSO) may be inhibiting the enzyme. Run a solvent control to measure enzyme activity at the same final solvent concentration used for your compound.
Data Summary Tables

Table 1: Influence of pH on HIV-1 Protease Structural Stability

This table summarizes the thermodynamic stability of the HIV-1 protease enzyme at different pH values, which is critical for designing optimal assay conditions.

pH Value Gibbs Energy of Stabilization (kcal/mol at 25°C) Dissociation Constant (M) Reference
3.4~105.0 x 10⁻⁸[4][5]
5.014.52.3 x 10⁻¹¹[4][5]

As shown, the protease dimer is significantly more stable at pH 5.0 than at pH 3.4.

Table 2: Representative Solubility of HIV Protease Inhibitors (PIs) in Biorelevant Media

While data for this compound is not available, this table shows the solubility of several commercially available PIs in human intestinal fluids, illustrating the typically low solubility of this class of compounds.

Protease Inhibitor Solubility in Fasted State (μM) Solubility in Fed State (μM) Reference
Atazanavir2315[7]
Darunavir327409[7]
Lopinavir13114[7]
Ritonavir7129[7]
Saquinavir1079[7]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay

This protocol determines the concentration at which this compound remains soluble in your specific assay buffer over time.

Methodology:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Create a serial dilution of the compound in DMSO.

  • Add a small, fixed volume of each dilution to your aqueous assay buffer in a 96-well plate. The final DMSO concentration should match your experimental conditions (e.g., 1%).

  • Incubate the plate at the desired experimental temperature (e.g., 37°C).

  • Measure the turbidity of each well by reading absorbance at a wavelength such as 620 nm at multiple time points (e.g., 0, 1, and 2 hours).

  • The highest concentration that does not show a significant increase in turbidity over time is considered the kinetic solubility limit.

Protocol 2: Chemical Stability Assay by HPLC

This protocol quantifies the degradation of this compound over time under specific conditions.

Methodology:

  • Prepare a solution of this compound in your assay buffer at a known concentration (below its solubility limit).

  • Incubate the solution under the conditions you wish to test (e.g., 37°C in a water bath).

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol.

  • Analyze the samples using a reverse-phase HPLC with a suitable column (e.g., C18).

  • Monitor the peak area of the parent compound at each time point using a UV detector.

  • Calculate the percentage of the compound remaining at each time point relative to time zero to determine the degradation rate.

Protocol 3: Fluorometric HIV-1 Protease Activity Assay

This protocol measures the inhibitory effect of this compound on enzyme activity.

Methodology:

  • Prepare reagents:

    • Assay Buffer: (e.g., 50 mM NaOAc, pH 5.5, 1 M NaCl, 5% glycerol).[2]

    • HIV-1 Protease Enzyme: Dilute to the working concentration in cold assay buffer.

    • Fluorogenic Substrate: Prepare according to the manufacturer's instructions.

    • Inhibitor: Prepare a serial dilution of this compound in DMSO.

  • In a 96-well black plate, add 10 µL of your inhibitor dilutions (for test wells), DMSO (for enzyme control), and a known inhibitor like Pepstatin A (for inhibitor control).

  • Add diluted HIV-1 Protease enzyme solution to all wells except the substrate control wells.

  • Pre-incubate the plate for 5-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[2]

  • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

  • Immediately place the plate in a fluorescence plate reader. Measure the fluorescence kinetically for 1-3 hours at 37°C (e.g., Ex/Em = 330/450 nm, but refer to substrate specifications).

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition relative to the enzyme control (DMSO only) and calculate the IC50 value.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent or Low Activity check_precip Is there visible precipitation in the assay? start->check_precip check_storage Was the compound prepared fresh from a -80°C aliquot? check_precip->check_storage No solubility_issue Problem: Likely Solubility Issue check_precip->solubility_issue Yes check_controls Did the positive and negative controls work as expected? check_storage->check_controls Yes stability_issue Problem: Likely Stability Issue check_storage->stability_issue No assay_issue Problem: General Assay Issue check_controls->assay_issue No end_node Re-run Experiment check_controls->end_node Yes (Problem likely resolved by checking steps) solve_solubility Action: 1. Lower compound concentration. 2. Perform kinetic solubility assay. 3. Verify final DMSO %. solubility_issue->solve_solubility solve_stability Action: 1. Use fresh aliquots for each experiment. 2. Perform HPLC stability assay. 3. Minimize incubation time. stability_issue->solve_stability solve_assay Action: 1. Check enzyme activity. 2. Verify buffer pH and composition. 3. Calibrate pipettes. assay_issue->solve_assay solve_solubility->end_node solve_stability->end_node solve_assay->end_node HIV_Lifecycle cluster_host Host Cell entry 1. Binding & Fusion rt 2. Reverse Transcription (RNA -> DNA) entry->rt integration 3. Integration (Viral DNA -> Host DNA) rt->integration transcription 4. Transcription (DNA -> Viral RNA) integration->transcription assembly 5. Assembly (New Virus Particles) transcription->assembly budding 6. Budding assembly->budding maturation 7. Maturation budding->maturation virus HIV Virion virus->entry integrase_inhibitor Integrase Inhibitors (e.g., -IN compounds) BLOCK THIS STEP integrase_inhibitor->integration protease_inhibitor Protease Inhibitors (e.g., this compound) BLOCK THIS STEP protease_inhibitor->maturation StabilityFactors main Compound Stability in Solution ph pH degradation Chemical Degradation (e.g., Hydrolysis) ph->degradation solubility Solubility Limit (Precipitation) ph->solubility temp Temperature temp->degradation temp->solubility solvent Solvent System solvent->solubility light Light Exposure light->degradation degradation->main solubility->main

References

Technical Support Center: Overcoming Experimental Variability with HIV-1 Protease Inhibitor IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel HIV-1 protease inhibitor, IN-1. The information is designed to help identify and overcome common sources of experimental variability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are seeing significant batch-to-batch variability in the IC50 value of our synthesized IN-1. What are the potential causes?

A1: Batch-to-batch variability in the potency of a synthesized inhibitor like IN-1 is a common challenge. Several factors can contribute to this issue:

  • Inhibitor Purity: The most likely cause is varying purity between synthesis batches. Even small amounts of highly potent impurities can significantly lower the apparent IC50 value, while inactive impurities can increase it.[1] It is crucial to rigorously assess the purity of each batch using methods like HPLC and mass spectrometry.

  • Solubility Issues: Inconsistent dissolution of IN-1 can lead to inaccurate concentrations in your assay. Ensure the inhibitor is fully dissolved in a suitable solvent, such as DMSO, before preparing serial dilutions.[2] Observe for any precipitation upon dilution into aqueous assay buffers.

  • Stability of IN-1: The stability of IN-1 in solution may vary. It is advisable to prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. Degradation of the inhibitor over time will lead to a loss of potency and an increased IC50.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent source of error. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Q2: Our IC50 values for IN-1 are inconsistent between experiments, even with the same batch. What should we investigate?

A2: Inter-experimental variability can arise from several sources, even when using the same batch of inhibitor. Consider the following factors:

  • Assay Conditions: IC50 values are highly dependent on the specific conditions of the assay.[3] Minor variations in factors such as pH, temperature, and incubation time can impact enzyme activity and inhibitor binding.[4] It is critical to maintain consistent assay conditions across all experiments.

  • Substrate Concentration: The concentration of the substrate used in the assay will directly affect the apparent IC50 value of a competitive inhibitor.[3][5] Ensure that the substrate concentration is kept constant and is ideally at or below the Km of the enzyme for sensitive detection of competitive inhibitors.[6]

  • Enzyme Activity: The activity of the HIV-1 protease can fluctuate between experiments. This can be due to variations in enzyme preparation, storage, or handling. Always include a positive control (a known inhibitor) and a negative control (no inhibitor) to monitor the consistency of enzyme activity.

  • Plate Edge Effects: In microplate-based assays, wells at the edge of the plate can be prone to evaporation, leading to changes in reagent concentrations.[4][7] To mitigate this, avoid using the outer wells or fill them with buffer or media to create a humidity barrier.

Q3: We are using a fluorescence-based (FRET) assay and are observing high background fluorescence. How can we troubleshoot this?

A3: High background fluorescence in a FRET-based assay can obscure the signal from protease activity. Here are some common causes and solutions:

  • Autofluorescence of IN-1: The inhibitor itself may be fluorescent at the excitation and emission wavelengths of your assay. To check for this, run a control plate with IN-1 in the assay buffer without the enzyme or substrate. If autofluorescence is detected, you may need to use a different FRET pair with alternative wavelengths.

  • Contaminated Reagents: Impurities in the assay buffer, substrate, or enzyme preparation can contribute to background fluorescence. Use high-purity reagents and filter-sterilize your buffers.

  • Incorrect Filter Sets: Ensure you are using the correct excitation and emission filters for your specific FRET pair. Using incorrect filters is a common reason for FRET assay failure.

  • Light Scatter: High concentrations of proteins or other macromolecules can cause light scattering, which may be detected as background fluorescence. Ensure all solutions are clear and free of precipitates.

Q4: The results from our cell-based assay are not correlating with our biochemical assay results for IN-1. Why might this be?

A4: Discrepancies between biochemical and cell-based assays are common and can provide valuable insights into the properties of your inhibitor.

  • Cell Permeability: IN-1 may have poor permeability across the cell membrane, leading to a lower effective intracellular concentration compared to the concentration used in the biochemical assay.

  • Efflux Pumps: The inhibitor may be actively transported out of the cells by efflux pumps, reducing its intracellular concentration and apparent potency.

  • Metabolism of IN-1: The cells may metabolize IN-1 into a less active or inactive form.

  • Off-Target Effects: In a cellular context, IN-1 may have off-target effects that influence cell viability or other cellular processes, confounding the interpretation of the results.

  • Protein Binding: In cell culture media containing serum, IN-1 may bind to serum proteins, reducing the free concentration available to enter the cells and inhibit the protease.[8]

Data Presentation

Table 1: Illustrative IC50 Values for Known HIV-1 Protease Inhibitors Under Different Assay Conditions.

This table provides a hypothetical example of how IC50 values for well-characterized HIV-1 protease inhibitors can vary depending on the experimental setup. This highlights the importance of consistent assay conditions when evaluating a new inhibitor like IN-1.

InhibitorAssay TypeSubstrate ConcentrationSerum ConcentrationIC50 (nM)Reference
LopinavirCell-based (MTT)N/A10% FCS17
LopinavirCell-based (MTT)N/A10% FCS + 50% HS93
RitonavirCell-based (MTT)N/A10% FCS68
RitonavirCell-based (MTT)N/A10% FCS + 50% HS1340
DarunavirCell-basedN/ANot Specified1-2
SaquinavirCell-based (MT4)N/ANot Specified37.7

FCS: Fetal Calf Serum, HS: Human Serum

Experimental Protocols

Detailed Methodology for a Generic Fluorescence-Based HIV-1 Protease Inhibition Assay

This protocol describes a common method for determining the IC50 of a potential HIV-1 protease inhibitor using a fluorogenic substrate.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., a FRET-based peptide)

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • Inhibitor (IN-1) stock solution in DMSO

  • Positive Control Inhibitor (e.g., Lopinavir) stock solution in DMSO

  • DMSO (for control wells)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a working solution of HIV-1 Protease in assay buffer. The final concentration should be empirically determined to yield a linear reaction rate for at least 30 minutes.

    • Prepare a working solution of the fluorogenic substrate in assay buffer. The optimal concentration is typically at or below the Km of the enzyme for the substrate.

  • Prepare Inhibitor Dilutions:

    • Perform a serial dilution of the IN-1 stock solution in DMSO. A typical starting concentration for the highest dilution might be 100 µM, with 10-12 dilution points.

    • Prepare similar dilutions for the positive control inhibitor.

  • Assay Setup:

    • In a 96-well black microplate, add 2 µL of each inhibitor dilution (IN-1 and positive control) to triplicate wells.

    • To control wells, add 2 µL of DMSO (for 0% inhibition) and 2 µL of a high concentration of the positive control inhibitor (for 100% inhibition).

    • Add 178 µL of assay buffer to all wells.

    • Add 10 µL of the HIV-1 Protease working solution to all wells except the "no enzyme" control wells. Mix gently by pipetting.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the Reaction:

    • Add 10 µL of the substrate working solution to all wells to initiate the reaction. The final reaction volume is 200 µL.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically every minute for 30-60 minutes, using the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-cell) Entry Entry Reverse_Transcription Reverse_Transcription Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Transcription_Translation Transcription_Translation Integration->Transcription_Translation Assembly Assembly Transcription_Translation->Assembly Budding Budding Assembly->Budding Mature_Virion Mature_Virion Budding->Mature_Virion 3. Maturation HIV_Virion HIV_Virion HIV_Virion->Entry 1. Binding and Fusion Protease_Inhibitor Protease Inhibitor (e.g., IN-1) Protease_Inhibitor->Assembly 2. Inhibition of Protease

Caption: HIV-1 lifecycle and the mechanism of action of protease inhibitors.

Troubleshooting_Workflow Start Inconsistent IC50 Results Check_Inhibitor Check IN-1 Purity, Solubility, and Stability Start->Check_Inhibitor Check_Assay_Conditions Verify Assay Conditions (pH, Temp, Substrate Conc.) Start->Check_Assay_Conditions Check_Reagents Assess Enzyme Activity and Reagent Quality Start->Check_Reagents Check_Technique Review Pipetting and Dilution Technique Start->Check_Technique Problem_Identified Problem Identified? Check_Inhibitor->Problem_Identified Check_Assay_Conditions->Problem_Identified Check_Reagents->Problem_Identified Check_Technique->Problem_Identified Implement_Changes Implement Corrective Actions Problem_Identified->Implement_Changes Yes Consult_Support Consult Technical Support Problem_Identified->Consult_Support No Re-run_Experiment Re-run Experiment Implement_Changes->Re-run_Experiment

Caption: A logical workflow for troubleshooting inconsistent IC50 results.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents (Enzyme, Substrate, Buffers) Start->Reagent_Prep Inhibitor_Dilution Prepare Serial Dilutions of IN-1 Reagent_Prep->Inhibitor_Dilution Assay_Setup Set up Assay Plate (Controls and Samples) Inhibitor_Dilution->Assay_Setup Pre_incubation Pre-incubate Plate Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction with Substrate Pre_incubation->Reaction_Initiation Data_Acquisition Kinetic Fluorescence Measurement Reaction_Initiation->Data_Acquisition Data_Analysis Calculate Initial Velocities and Percent Inhibition Data_Acquisition->Data_Analysis IC50_Determination Generate Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: A typical experimental workflow for an HIV-1 protease inhibition assay.

References

Technical Support Center: Improving the Potency of HIV-1 Protease Inhibitors in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the potency of HIV-1 protease inhibitors, with a specific focus on the potent inhibitor KNI-272, in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is KNI-272 and what is its mechanism of action?

A1: KNI-272 is a potent, synthetic tripeptide HIV-1 protease inhibitor.[1][2] It acts as a transition-state analog, mimicking the tetrahedral intermediate of the peptide bond hydrolysis reaction catalyzed by the HIV-1 protease.[3][4] By binding tightly to the active site of the protease, KNI-272 competitively inhibits the enzyme, preventing the cleavage of viral Gag and Gag-Pol polyproteins. This blockage of polyprotein processing is crucial, as it results in the production of immature, non-infectious viral particles.[5] The structure of KNI-272 is designed to have a conformationally constrained allophenylnorstatine (Apns) at the P1 position, which contributes to its high binding affinity and potency.[1][3]

Q2: What are the typical EC50 values for KNI-272 in cellular assays?

A2: The 50% effective concentration (EC50) of KNI-272 can vary depending on the cell type and assay conditions. In vitro studies have shown potent antiretroviral activity with IC50 values in the range of 0.02–0.1 μM in ATH8 cells.[6] It is important to note that the potency in cellular assays can be influenced by factors such as cell type (e.g., resting vs. activated peripheral blood mononuclear cells) and protein binding in the culture medium.[1]

Q3: What are the key factors that can influence the potency of HIV-1 protease inhibitors in cellular assays?

A3: Several factors can impact the observed potency of HIV-1 protease inhibitors in a cellular context:

  • Cellular Uptake and Efflux: The ability of the inhibitor to cross the cell membrane and accumulate intracellularly to an effective concentration is critical. Active efflux by cellular transporters, such as P-glycoprotein, can reduce the intracellular concentration of the inhibitor, thereby decreasing its apparent potency.

  • Metabolism: The inhibitor may be metabolized by cellular enzymes, such as cytochrome P450 monooxygenases, into less active or inactive forms. For instance, KNI-272 has been shown to be metabolized in liver microsomes, primarily by the CYP3A isoform.[7] Different cell types exhibit varying metabolic capacities; for example, monocytes/macrophages can metabolize KNI-272, while T cells may not.[8]

  • Protein Binding: High levels of protein binding in the cell culture medium can reduce the free concentration of the inhibitor available to enter the cells and interact with the viral protease.[6]

  • Assay System: The choice of cell line, the method of detecting viral replication (e.g., p24 antigen ELISA, luciferase reporter assay), and the duration of the assay can all influence the measured potency.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no observed potency of KNI-272 1. Incorrect inhibitor concentration: Calculation error or degradation of the stock solution. 2. Cellular efflux: The cell line used may have high levels of drug efflux pumps. 3. Metabolism of the inhibitor: The cell line may rapidly metabolize KNI-272.[7][8] 4. High protein binding: The serum concentration in the culture medium may be too high.[6]1. Verify the concentration of the stock solution and prepare fresh dilutions. Store the stock solution as recommended by the manufacturer. 2. Use a cell line with lower expression of efflux pumps or co-administer a known efflux pump inhibitor as a control experiment. 3. Use a cell line with lower metabolic activity or shorten the assay duration. Consider using a P450 inhibitor like ketoconazole as a control to assess the impact of metabolism.[7] 4. Reduce the serum concentration in the assay medium if compatible with cell health.
High variability between replicate wells 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Pipetting errors: Inaccurate dispensing of inhibitor or virus. 3. Edge effects: Evaporation from the outer wells of the plate.1. Ensure a homogenous cell suspension before and during seeding. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Avoid using the outermost wells of the plate or ensure proper humidification of the incubator.
Inhibitor shows potency in enzymatic assays but not in cellular assays 1. Poor cell permeability: The compound may not efficiently cross the cell membrane. 2. Rapid intracellular efflux or metabolism: As described above.1. Modify the chemical structure of the inhibitor to improve its physicochemical properties for better cell penetration. 2. Investigate efflux and metabolism as described in the solutions for "Low or no observed potency".
Unexpected cytotoxicity at effective concentrations 1. Off-target effects: The inhibitor may be interacting with cellular proteins other than HIV-1 protease. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) in the absence of viral infection to determine the inhibitor's intrinsic toxicity. 2. Ensure the final solvent concentration is below the toxic threshold for the cell line being used (typically <0.5% for DMSO).

Quantitative Data Summary

The following tables summarize the potency of KNI-272 and other common HIV-1 protease inhibitors in different assay systems.

Table 1: In Vitro Potency of KNI-272

Assay System Virus Strain Potency (IC50) Reference
ATH8 cellsRange of HIV-1 strains0.02–0.1 μM[6]

Table 2: Comparative Potency of HIV-1 Protease Inhibitors in Cellular Assays

Inhibitor Cell Line Assay Type EC50 (nM)
LopinavirT-cellsCell-to-cell spread2.9
DarunavirT-cellsCell-to-cell spread2.8
LopinavirT-cellsCell-free infection3.0
DarunavirT-cellsCell-free infection2.5

Experimental Protocols

Detailed Methodology for a Cell-Based HIV-1 Protease Activity Assay

This protocol is adapted from a fluorescence-based assay and can be used to evaluate the potency of inhibitors like KNI-272.

Principle: This assay utilizes a reporter system where active HIV-1 protease leads to a decrease in a fluorescent signal. Inhibition of the protease by a compound like KNI-272 results in the restoration of the fluorescent signal.

Materials:

  • HeLa or HEK293T cells

  • Plasmid encoding a GFP-Protease fusion protein (GFP-PR)

  • Transfection reagent

  • 96-well black, clear-bottom tissue culture plates

  • KNI-272 stock solution (in DMSO)

  • Cell culture medium (DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed HeLa or HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Transfect the cells with the GFP-PR plasmid according to the manufacturer's protocol for the chosen transfection reagent.

  • Inhibitor Addition: Immediately after transfection, add serial dilutions of KNI-272 to the wells. Include a solvent control (DMSO only) and a positive control (a known potent HIV-1 protease inhibitor).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Data Acquisition:

    • Fluorescence Plate Reader: Wash the cells with PBS and measure the fluorescence intensity (e.g., Ex/Em = 488/509 nm for GFP).

    • Flow Cytometry: Harvest the cells, wash with PBS, and analyze the percentage of GFP-positive cells.

  • Data Analysis: Plot the fluorescence intensity or percentage of GFP-positive cells against the inhibitor concentration. Calculate the EC50 value using a suitable non-linear regression model.

Visualizations

Signaling Pathway: HIV-1 Protease and Host Cell Interactions

HIV_Protease_Host_Interaction HIV-1 Protease Interaction with Host Cell Apoptotic Pathway cluster_virus HIV-1 Infected Cell cluster_host Host Cell Cytoplasm HIV-1_Protease HIV-1 Protease Procaspase-8 Procaspase-8 HIV-1_Protease->Procaspase-8 Cleavage Bcl-2 Bcl-2 (Anti-apoptotic) HIV-1_Protease->Bcl-2 Cleavage/ Inhibition Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Apoptosis Apoptosis Caspase-8->Apoptosis Inhibited_Bcl-2 Inhibited Bcl-2 Bcl-2->Inhibited_Bcl-2 Inhibited_Bcl-2->Apoptosis Promotes

HIV-1 Protease and Host Cell Apoptosis
Experimental Workflow: Evaluating a Dual HIV-1 Protease/Integrase Inhibitor

Dual_Inhibitor_Workflow Workflow for Evaluating a Dual HIV-1 Protease and Integrase Inhibitor cluster_assays In Vitro Assays cluster_cellular Cell-Based Assays Protease_Assay HIV-1 Protease Enzymatic Assay Antiviral_Assay Antiviral Activity Assay (e.g., p24 ELISA) Protease_Assay->Antiviral_Assay Integrase_Assay HIV-1 Integrase Strand Transfer Assay Integrase_Assay->Antiviral_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Resistance_Profiling Resistance Profiling Antiviral_Assay->Resistance_Profiling Select for resistant variants Compound Test Compound (Dual Inhibitor) Compound->Protease_Assay Determine IC50 Compound->Integrase_Assay Determine IC50 Compound->Cytotoxicity Determine CC50 Compound->Antiviral_Assay Determine EC50

Dual HIV-1 Protease/Integrase Inhibitor Evaluation Workflow
Logical Relationship: Troubleshooting Low Potency

Troubleshooting_Potency Troubleshooting Low Potency in Cellular Assays Start Low Potency Observed Check_Concentration Verify Compound Concentration & Stability Start->Check_Concentration Check_Assay Review Assay Protocol & Controls Start->Check_Assay Investigate_Cellular Investigate Cellular Factors Check_Concentration->Investigate_Cellular If concentration is correct Check_Assay->Investigate_Cellular If assay is valid Efflux Assess Drug Efflux Investigate_Cellular->Efflux Metabolism Assess Metabolism Investigate_Cellular->Metabolism Permeability Assess Cell Permeability Investigate_Cellular->Permeability Modify_Compound Modify Compound Structure Efflux->Modify_Compound Metabolism->Modify_Compound Permeability->Modify_Compound

Logic for Troubleshooting Low Inhibitor Potency

References

Technical Support Center: HIV-1 Protease & Integrase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers working with HIV-1 protease and integrase inhibitors. Given that "HIV-1 protease-IN-1" suggests a compound targeting either or both enzymes, this resource covers common assay conditions and potential issues for both systems.

Frequently Asked Questions (FAQs)

Q1: My inhibitor has poor solubility in the aqueous assay buffer. How can I improve it?

A1: Poor inhibitor solubility is a common issue. Here are several strategies to address it:

  • Use of Co-solvents: Prepare a high-concentration stock solution of your inhibitor in an organic solvent like DMSO. When diluting into the final aqueous assay buffer, ensure the final solvent concentration is low (typically ≤1%) to avoid impacting enzyme activity. Always include a solvent control in your experiment.

  • Test Different Buffers: pH can significantly affect the solubility of a compound. Experiment with a range of pH values within the optimal activity range for the enzyme.

  • Incorporate Detergents: Non-ionic detergents like Triton X-100 or Tween-20 at low concentrations (e.g., 0.01-0.05%) can help solubilize hydrophobic compounds. Be sure to verify that the detergent itself does not inhibit your enzyme.

Q2: I am observing a high background signal in my fluorescence-based assay. What are the potential causes and solutions?

A2: A high background signal can mask the true enzyme activity. Consider the following:

  • Autofluorescence of the Inhibitor: Your test compound may be inherently fluorescent at the excitation and emission wavelengths of your assay. To check for this, measure the fluorescence of the compound in the assay buffer without the enzyme or substrate.

  • Substrate Instability: The substrate may be degrading spontaneously. Run a control reaction with only the substrate and assay buffer to assess its stability over the course of the experiment.

  • Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free from contamination.

Q3: My positive control inhibitor is not showing the expected level of inhibition. What should I do?

A3: This suggests a problem with the assay setup or reagents.

  • Enzyme Activity: Verify that the enzyme is active. Run a control reaction without any inhibitor to ensure robust enzyme kinetics.

  • Inhibitor Degradation: Ensure your positive control inhibitor has been stored correctly and has not degraded. Prepare a fresh dilution from a stock solution.

  • Assay Conditions: Double-check all reagent concentrations, incubation times, and temperature to ensure they are optimal for the assay.

Troubleshooting Guide: HIV-1 Protease Assays

A common method for assessing HIV-1 protease activity is a FRET (Förster Resonance Energy Transfer)-based assay. In this setup, a peptide substrate contains a fluorescent donor and a quencher. Cleavage of the substrate separates the donor and quencher, resulting in an increase in fluorescence.

Experimental Workflow: FRET-based Protease Assay

FRET_Protease_Workflow start_end start_end process process decision decision reagent reagent start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prep_reagents add_inhibitor Add Inhibitor/ Vehicle to Plate prep_reagents->add_inhibitor add_enzyme Add HIV-1 Protease (Pre-incubate) add_inhibitor->add_enzyme initiate_reaction Initiate Reaction (Add FRET Substrate) add_enzyme->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate read_fluorescence Read Fluorescence (Kinetic or Endpoint) incubate->read_fluorescence analyze Analyze Data (Calculate % Inhibition, IC50) read_fluorescence->analyze end End analyze->end

Caption: Workflow for a typical HIV-1 protease FRET assay.

Troubleshooting Scenarios
ProblemPossible CauseSuggested Solution
Low Signal-to-Noise Ratio 1. Low Enzyme Activity: The enzyme may have lost activity due to improper storage or handling. 2. Suboptimal Substrate Concentration: The substrate concentration might be too low. 3. Incorrect Buffer pH: The pH of the assay buffer may not be optimal for the enzyme.1. Use a fresh aliquot of the enzyme and verify its activity with a known positive control. 2. Perform a substrate titration to determine the optimal concentration (typically at or below the Km). 3. Check the pH of your buffer and ensure it is within the optimal range for HIV-1 protease (typically pH 4.5-6.0).
High Signal in "No Enzyme" Control 1. Substrate Degradation: The FRET substrate is being cleaved non-enzymatically. 2. Contamination: Reagents or plates may be contaminated with proteases.1. Test the stability of the substrate in the assay buffer over time. If it degrades, consider a more stable substrate or shorter incubation times. 2. Use fresh, sterile reagents and plates.
Inhibitor Appears to Activate the Enzyme 1. Compound Autofluorescence: The inhibitor itself is fluorescent at the assay wavelengths. 2. Assay Interference: The compound may interfere with the FRET pair, causing a false signal.1. Measure the fluorescence of the inhibitor alone in the assay buffer. Subtract this background from your results. 2. Screen for interference by running the assay with a known, structurally different inhibitor to see if the effect is specific.

Troubleshooting Guide: HIV-1 Integrase Assays

HIV-1 integrase catalyzes two main reactions: 3'-processing and strand transfer. A common assay format measures the strand transfer step, where the processed viral DNA is integrated into a target DNA substrate.

Mechanism: HIV-1 Integrase Catalytic Steps

Integrase_Mechanism process process molecule molecule enzyme enzyme vDNA Viral DNA processing 3'-Processing vDNA->processing integrase HIV-1 Integrase integrase->processing Catalyzes strand_transfer Strand Transfer integrase->strand_transfer Catalyzes processed_vDNA Processed Viral DNA (Reactive 3'-OH ends) processing->processed_vDNA processed_vDNA->strand_transfer host_DNA Host Target DNA host_DNA->strand_transfer integrated_DNA Integrated Provirus strand_transfer->integrated_DNA

Caption: Catalytic steps of HIV-1 integrase activity.

Troubleshooting Scenarios
ProblemPossible CauseSuggested Solution
Low Strand Transfer Activity 1. Suboptimal Divalent Cation Concentration: HIV-1 integrase requires a divalent cation (usually Mg²⁺ or Mn²⁺) for activity.[1] 2. Inactive Integrase Protein: The protein may be aggregated or misfolded. 3. Presence of Chelating Agents: Buffers may contain EDTA or other chelators that sequester necessary cations.1. Titrate the concentration of MgCl₂ or MnCl₂ in your assay buffer to find the optimal concentration. 2. Ensure the integrase is properly stored and handled. Consider including a protein cofactor like LEDGF/p75, which can enhance solubility and activity.[1] 3. Use a buffer free of chelating agents.
High Variability Between Replicates 1. Inhibitor Precipitation: The test compound may be precipitating in the wells. 2. Pipetting Errors: Inconsistent volumes of reagents are being added. 3. Plate Coating Issues (ELISA-based assays): The DNA substrate may not be binding uniformly to the plate.1. Visually inspect the plate for precipitation. If observed, refer to the solubility troubleshooting tips (FAQ A1). 2. Ensure pipettes are calibrated and use careful technique. 3. Follow the plate coating protocol carefully, ensuring adequate incubation times and washing steps.
No Inhibition by Known INSTI (Integrase Strand Transfer Inhibitor) 1. Incorrect Assay Format: The assay may not be sensitive to the mechanism of the specific inhibitor class. 2. Degraded Inhibitor: The positive control inhibitor may have lost activity.1. Ensure your assay is designed to detect strand transfer inhibition. Some inhibitors may target 3'-processing or other allosteric sites. 2. Use a fresh, validated lot of the control inhibitor.

Detailed Experimental Protocols

Protocol 1: Generic HIV-1 Protease FRET Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol, pH 5.5.

    • HIV-1 Protease: Prepare a working solution in Assay Buffer.

    • FRET Substrate: Prepare a stock solution in DMSO and dilute to the final working concentration in Assay Buffer.

    • Inhibitor: Prepare serial dilutions of the test compound and positive control (e.g., Pepstatin A) in DMSO, then dilute into Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the diluted inhibitor or vehicle (DMSO/Assay Buffer) to each well.

    • Add 80 µL of the HIV-1 Protease working solution to all wells.

    • Pre-incubate the plate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the FRET substrate working solution to all wells.

    • Immediately begin reading the fluorescence (e.g., Ex/Em = 340/490 nm for an EDANS/DABCYL pair) in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence curve over time.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Generic HIV-1 Integrase Strand Transfer Assay (ELISA-based)
  • Reagent Preparation:

    • Plate Coating: Coat a 96-well streptavidin plate with a biotinylated donor substrate DNA (representing the viral LTR) and incubate overnight. Wash to remove unbound DNA.

    • Reaction Buffer: 40 mM MOPS pH 7.2, 10 mM MgCl₂, 5 mM DTT.

    • HIV-1 Integrase: Prepare a working solution in Reaction Buffer.

    • Target DNA: Use a target substrate DNA labeled with a hapten (e.g., Digoxigenin - DIG).

    • Inhibitor: Prepare serial dilutions of the test compound and positive control (e.g., Raltegravir) in DMSO, then dilute into Reaction Buffer.

  • Assay Procedure:

    • To the coated and washed plate, add 10 µL of the diluted inhibitor or vehicle.

    • Add 80 µL of the HIV-1 Integrase working solution.

    • Pre-incubate for 30 minutes at 37°C to allow 3'-processing and inhibitor binding.

    • Add 10 µL of the DIG-labeled target DNA to initiate the strand transfer reaction.

    • Incubate for 60 minutes at 37°C.

    • Wash the plate to remove un-integrated DNA.

    • Add an anti-DIG antibody conjugated to Horseradish Peroxidase (HRP). Incubate and wash.

    • Add an HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with acid.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • The absorbance is directly proportional to the amount of strand transfer activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the data as described for the protease assay.

References

Technical Support Center: Managing Off-Target Effects of HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The compound "HIV-1 protease-IN-1" appears to be a conflation of two distinct classes of HIV-1 enzymes: protease and integrase. This guide will focus on HIV-1 integrase (IN) inhibitors , specifically the class of Integrase Strand Transfer Inhibitors (INSTIs) , as this is the likely intended subject of inquiry regarding "IN-1". We will address their known off-target effects and provide guidance for researchers encountering unexpected results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of HIV-1 integrase inhibitors (INSTIs)?

A1: While highly specific for the HIV-1 integrase enzyme, some INSTIs have been reported to exhibit off-target effects, which can vary depending on the specific compound, its concentration, and the experimental system. The most commonly reported off-target effects include cytotoxicity at high concentrations, effects on cellular metabolism, and potential interactions with other cellular enzymes or pathways. It is crucial to consult the specific technical data sheet for the particular INSTI being used.

Q2: I am observing unexpected cytotoxicity in my cell-based assays when using an INSTI. What could be the cause?

A2: Unexpected cytotoxicity can arise from several factors. Firstly, ensure that the concentration of the INSTI being used is within the recommended range for your specific cell line. Exceeding the half-maximal cytotoxic concentration (CC50) will lead to cell death. Secondly, the vehicle used to dissolve the inhibitor (e.g., DMSO) can be toxic at higher concentrations. It is imperative to run a vehicle-only control. Finally, some cell lines may be inherently more sensitive to the off-target effects of the specific INSTI you are using.

Q3: My experimental results suggest that the INSTI is affecting a cellular pathway unrelated to HIV-1 integration. How can I confirm this?

A3: To confirm a suspected off-target effect on a specific cellular pathway, a multi-pronged approach is recommended. This includes performing dose-response experiments to see if the effect is concentration-dependent, using a structurally different INSTI to see if the effect is class-specific or compound-specific, and employing a rescue experiment by overexpressing or supplementing the pathway component you suspect is being targeted. Additionally, utilizing cells that lack the primary target (HIV-1 integrase) can help to isolate off-target effects.

Troubleshooting Guide

Issue 1: Inconsistent antiviral activity in cell culture experiments.
  • Possible Cause 1: Compound Instability.

    • Troubleshooting Step: Ensure proper storage of the INSTI according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stock solution.

  • Possible Cause 2: Cell Culture Conditions.

    • Troubleshooting Step: Maintain consistent cell density, passage number, and media composition. Variations in these parameters can affect viral replication and inhibitor potency.

  • Possible Cause 3: Assay Variability.

    • Troubleshooting Step: Standardize all assay parameters, including incubation times, reagent concentrations, and detection methods. Include positive and negative controls in every experiment.

Issue 2: Discrepancy between in vitro and in vivo results.
  • Possible Cause 1: Pharmacokinetic Properties.

    • Troubleshooting Step: The INSTI may have poor absorption, distribution, metabolism, or excretion (ADME) properties in the in vivo model, leading to lower effective concentrations at the target site. Consult available pharmacokinetic data for the compound.

  • Possible Cause 2: Off-target effects in the whole organism.

    • Troubleshooting Step: The observed in vivo phenotype may be a result of an off-target effect that is not apparent in simplified in vitro systems. Consider performing toxicology and safety pharmacology studies.

Quantitative Data Summary

The following table summarizes key quantitative data for representative HIV-1 integrase inhibitors. Note that these values can vary between different studies and experimental conditions.

CompoundOn-Target IC50 (HIV-1 Integrase)Antiviral EC50 (in vitro)Cytotoxicity CC50 (in vitro)
Raltegravir 2-7 nM10-40 nM> 100 µM
Elvitegravir 7-12 nM0.7-1.7 nM> 50 µM
Dolutegravir 2-5 nM0.5-2.5 nM> 70 µM

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Key Experimental Protocols

Protocol 1: Cellular Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the INSTI in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Off-Target Screening using a Kinase Panel
  • Compound Preparation: Prepare the INSTI at a high concentration (e.g., 10 µM) in the appropriate assay buffer.

  • Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified kinases.

  • Assay Performance: The assay is typically performed in a high-throughput format, measuring the ability of the INSTI to inhibit the activity of each kinase in the panel.

  • Data Analysis: The results are usually expressed as the percentage of inhibition at the tested concentration. Any significant inhibition (>50%) should be followed up with IC50 determination for that specific kinase.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Correlation cluster_conclusion Conclusion start Start: Unexpected Phenotype Observed dose_response Dose-Response Curve Generation start->dose_response Characterize dose dependency cytotoxicity Cytotoxicity Assay (e.g., MTT) dose_response->cytotoxicity Assess cell viability off_target_screen Off-Target Screen (e.g., Kinase Panel) cytotoxicity->off_target_screen If cytotoxicity is low, screen for off-targets control_exp Control Experiments (e.g., Different INSTI) off_target_screen->control_exp Validate with controls pk_pd_analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis control_exp->pk_pd_analysis Correlate with in vivo data tox_studies Toxicology Studies pk_pd_analysis->tox_studies Assess in vivo safety conclusion Conclusion: On-Target vs. Off-Target Effect tox_studies->conclusion signaling_pathway_example cluster_cell Hypothetical Off-Target Interaction insti INSTI integrase HIV-1 Integrase insti->integrase On-Target Inhibition off_target_kinase Off-Target Kinase insti->off_target_kinase Off-Target Inhibition viral_replication Viral Replication Blocked integrase->viral_replication substrate Kinase Substrate off_target_kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate off_target_kinase->p_substrate substrate->p_substrate cellular_response Altered Cellular Response p_substrate->cellular_response

Best practices for long-term storage of HIV-1 protease-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for the long-term storage and handling of recombinant HIV-1 Protease. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of HIV-1 Protease?

For long-term storage, it is recommended to store recombinant HIV-1 Protease at -20°C or -80°C.[1][2][3] Storing at -80°C is often preferred for maximum stability over extended periods.

Q2: How should I store the enzyme for short-term use?

If you plan to use the entire vial within 2 to 4 weeks, you can store the HIV-1 Protease at 4°C.[2][3]

Q3: Can I repeatedly freeze and thaw the HIV-1 Protease solution?

No, it is strongly advised to avoid repeated freeze-thaw cycles as this can lead to a significant loss of enzymatic activity.[1][2][3] Upon receiving the product, it is best practice to aliquot the solution into smaller, single-use volumes for storage.

Q4: In what type of buffer is the HIV-1 Protease typically supplied?

Commercially available recombinant HIV-1 Protease is often supplied in a buffer solution containing cryoprotectants and stabilizing agents. A common formulation includes 20mM Tris, 20mM MES, 200mM NaCl, 1mM EDTA, 10% (v/v) glycerol, and 0.05% 2-mercaptoethanol at a pH of 6.5.[2][3]

Q5: How does the stability of HIV-1 Protease vary with pH?

The stability of HIV-1 Protease is pH-dependent.[4] While specific optimal storage pH may vary slightly between suppliers, it is generally maintained around pH 6.5 in storage buffers.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommendation
Loss of Enzymatic Activity Repeated freeze-thaw cycles.Aliquot the enzyme into single-use vials upon first use to minimize freeze-thaw cycles.
Improper storage temperature.Ensure the enzyme is stored at the recommended long-term storage temperature (-20°C or -80°C).
Incorrect buffer conditions.Use the recommended assay buffer for your experiments. If you need to change the buffer, perform a buffer exchange carefully and validate the enzyme's activity afterward.
Precipitation of the Protein Protein concentration is too high.If you need to concentrate the protein, do so with caution and consider the formulation of the storage buffer.
Buffer incompatibility.Ensure that any buffers or reagents mixed with the enzyme are compatible and will not cause precipitation.
Inconsistent Experimental Results Variability in enzyme activity between aliquots.Ensure proper mixing before aliquoting. When thawing an aliquot for use, gently mix the solution before taking a sample.
Degradation of the enzyme over time.Use older aliquots first and periodically check the activity of your stock.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for recombinant HIV-1 Protease from various commercial suppliers.

Parameter Prospec Bio RayBiotech Anaspec
Long-Term Storage -20°C[2]-20°C[3]-80°C[1]
Short-Term Storage 4°C (2-4 weeks)[2]4°C (2-4 weeks)[3]Not specified
Freeze-Thaw Cycles Avoid[2]Avoid[3]Avoid repeated cycles[1]
Storage Buffer 20mM Tris, 20mM MES, 200mM NaCl, 1mM EDTA, 10% (v/v) glycerol, 0.05% 2-mercaptoethanol, pH 6.5[2]20mM Tris, 20mM MES, 200mM NaCl, 1mM EDTA, 10% (v/v) glycerol, 0.05% 2-mercaptoethanol, pH 6.5[3]In solution (specifics not detailed)

Experimental Protocols

Protocol for Reconstitution and Aliquoting of Lyophilized HIV-1 Protease

If the HIV-1 Protease is supplied in a lyophilized form, follow these steps for reconstitution and storage:

  • Centrifugation: Before opening the vial, briefly centrifuge it to ensure that all the lyophilized powder is at the bottom.

  • Reconstitution: Reconstitute the protein in the recommended buffer as specified on the product datasheet. Gently swirl or pipette the solution up and down to dissolve the powder completely. Avoid vigorous shaking or vortexing.

  • Aliquoting: Once the protein is fully dissolved, divide the solution into smaller, single-use aliquots. The volume of the aliquots should be based on the amount you typically use in a single experiment.

  • Storage: Immediately store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Handling Frozen HIV-1 Protease Solution
  • Thawing: When you need to use the enzyme, retrieve a single aliquot from the freezer and thaw it on ice.

  • Mixing: Once thawed, gently mix the solution by flicking the tube or by slow pipetting. Avoid introducing air bubbles.

  • Use: Use the required amount for your experiment.

  • Discard: Discard any unused portion of the thawed aliquot. Do not refreeze it.

Visualizations

G cluster_storage Long-Term Storage and Handling Workflow for HIV-1 Protease receive Receive HIV-1 Protease check_form Lyophilized or Frozen Solution? receive->check_form reconstitute Reconstitute in Recommended Buffer check_form->reconstitute Lyophilized use_decision Immediate or Future Use? check_form->use_decision Frozen aliquot Aliquot into Single-Use Volumes reconstitute->aliquot long_term_store Store at -80°C or -20°C aliquot->long_term_store thaw Thaw a Single Aliquot on Ice long_term_store->thaw short_term_store Store at 4°C (if using within 2-4 weeks) use_in_assay Use in Experiment short_term_store->use_in_assay use_decision->long_term_store Future use_decision->short_term_store Immediate thaw->use_in_assay discard Discard Unused Portion use_in_assay->discard

Caption: Workflow for proper storage and handling of HIV-1 Protease.

References

Refinement of HIV-1 protease-IN-1 dosage for animal models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HIV-1 Protease-IN-1

Welcome to the technical support center for the novel HIV-1 protease inhibitor, this compound. This resource provides essential guidance for researchers, scientists, and drug development professionals on the effective use of this compound in animal models. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an aspartyl protease inhibitor. It is designed to mimic the substrate transition state of the HIV-1 protease enzyme.[1][2] By binding to the active site of the enzyme, it blocks the cleavage of Gag and Gag-Pol polyproteins, which is an essential step for the production of mature, infectious HIV virions.[3][4][5] This inhibition of the protease halts the viral maturation process.[6][7]

Q2: What is the appropriate animal model for in vivo studies with this compound?

A2: Standard rodent models (mice, rats) are suitable for initial pharmacokinetic (PK) and toxicity studies. However, for efficacy studies, these models do not support robust HIV-1 replication.[8] Therefore, "humanized mice," which are immunocompromised mice engrafted with human tissues to reconstitute a human immune system, are the preferred models for evaluating the antiviral efficacy of this compound.[8]

Q3: How should this compound be formulated for oral administration in animal models?

A3: The formulation will depend on the physicochemical properties of this compound, such as its solubility and stability. Many protease inhibitors have poor aqueous solubility.[9] Common vehicles for oral gavage in rodents include solutions or suspensions in agents like 0.5% methylcellulose, polyethylene glycol (PEG), or a combination of solvents such as DMSO and Tween 80, diluted with saline or water. It is critical to first assess the solubility of the compound in various pharmaceutically acceptable vehicles.

Q4: Should this compound be co-administered with a pharmacokinetic booster?

A4: Yes, co-administration with a booster like ritonavir or cobicistat is highly recommended.[6][9] HIV protease inhibitors are often metabolized by cytochrome P450 enzymes in the liver, leading to rapid clearance.[6] A booster inhibits these enzymes, thereby increasing the plasma concentration and half-life of the primary inhibitor, which can significantly enhance its efficacy.[10][11][12]

Troubleshooting Guide

Issue 1: High variability in plasma concentrations of this compound across study animals.

  • Possible Cause 1: Formulation Issues: The compound may be settling out of suspension, leading to inconsistent dosing.

    • Solution: Ensure the formulation is homogenous before and during administration. Use a vortex mixer immediately before dosing each animal. Consider particle size reduction (micronization) to improve suspension stability.

  • Possible Cause 2: Food Effects: The presence or absence of food in the animal's stomach can significantly alter the absorption of some protease inhibitors.[13]

    • Solution: Standardize the feeding schedule. Typically, animals are fasted for a few hours before oral dosing to ensure consistent absorption.

  • Possible Cause 3: Inconsistent Dosing Technique: Variability in oral gavage technique can lead to incorrect dosing.

    • Solution: Ensure all personnel are properly trained and consistent in their administration technique.

Issue 2: Lack of expected efficacy (no significant reduction in viral load) in humanized mice.

  • Possible Cause 1: Insufficient Drug Exposure: The dose may be too low to achieve therapeutic concentrations at the site of action.

    • Solution: Conduct a dose-ranging study to establish the relationship between the dose, plasma concentration, and antiviral effect. Analyze plasma samples to confirm that the drug concentrations are within the expected therapeutic range based on in vitro EC50 values. Consider co-administration with ritonavir if not already being done.[12]

  • Possible Cause 2: Rapid Metabolism/Clearance: The compound may be cleared too quickly in the specific animal model.

    • Solution: Perform a full pharmacokinetic study to determine the half-life (t1/2), clearance (CL), and area under the curve (AUC) of the compound.[9] If clearance is too high, a boosting agent is necessary.

  • Possible Cause 3: Drug Resistance: Pre-existing or emergent mutations in the HIV-1 protease could confer resistance to the inhibitor.[14]

    • Solution: Sequence the protease gene from viral isolates from treated animals to check for resistance mutations. Test the compound's efficacy against known protease inhibitor-resistant viral strains in vitro.

Issue 3: Unexpected toxicity or adverse effects observed in animal models (e.g., weight loss, organ damage).

  • Possible Cause 1: Off-Target Effects: The compound may be interacting with other host proteins, a known issue with some HIV protease inhibitors which can lead to metabolic side effects.[1]

    • Solution: Conduct a maximum tolerated dose (MTD) study to identify the highest dose that does not cause significant toxicity. Perform histopathological analysis of major organs to identify any potential organ damage.

  • Possible Cause 2: Vehicle Toxicity: The formulation vehicle itself may be causing the adverse effects, especially at high concentrations or with repeated dosing.

    • Solution: Include a vehicle-only control group in your studies to differentiate between compound-related and vehicle-related toxicity.

  • Possible Cause 3: High Drug Exposure: If co-administered with a booster, the plasma concentration of this compound might be too high, leading to toxicity.

    • Solution: Reduce the dose of this compound when used in combination with a booster and perform dose-response studies to find an optimal balance between efficacy and safety.

Data Presentation: Pharmacokinetic Parameters of HIV Protease Inhibitors in Rats

The following table summarizes pharmacokinetic data for several established HIV-1 protease inhibitors when administered orally to rats. This data can serve as a reference for what to expect with a novel inhibitor like this compound.

Protease InhibitorDose (mg/kg, oral)Co-administered withKey Pharmacokinetic Parameter (AUC)Fold Increase in AUC with Booster
Saquinavir VariesIndinavirIncreased AUC10.1-fold[10][11]
NelfinavirIncreased AUC3.1-fold[10][11]
RitonavirIncreased AUC45.9-fold[10][11]
Indinavir VariesNelfinavirIncreased AUC6.8-fold[10][11]
SaquinavirIncreased AUC5.9-fold[10][11]
RitonavirIncreased AUC9.4-fold[10][11]
Nelfinavir VariesIndinavirIncreased AUC2.2-fold[10][11]
SaquinavirIncreased AUC6.6-fold[10][11]
RitonavirIncreased AUC8.5-fold[10][11]

AUC (Area Under the Curve) represents the total drug exposure over time.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
  • Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), 8-10 weeks old.

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-4 dose escalation groups for this compound.

  • Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). Doses should be selected based on in vitro cytotoxicity data if available.

  • Formulation and Administration: Prepare the compound in a suitable vehicle. Administer a single dose via oral gavage.

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) immediately after dosing and at regular intervals for at least 7 days. Record body weight daily.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (>15-20%), or other severe clinical signs of toxicity.

  • Necropsy: At the end of the study, perform a gross necropsy. For a more detailed analysis, collect major organs for histopathology.

Protocol 2: In Vivo Efficacy Study in Humanized Mice
  • Animal Model: Use humanized mice (e.g., BLT-NSG mice) with stable human immune cell engraftment.

  • Infection: Infect mice with a CCR5-tropic HIV-1 strain. Monitor viral load in plasma weekly until it becomes stable.

  • Group Allocation: Once viral load is established, randomize mice into groups (n=5-8 per group):

    • Vehicle Control

    • This compound (at one or more dose levels)

    • This compound + Ritonavir

    • Positive Control (e.g., a clinically approved protease inhibitor like Darunavir + Ritonavir)

  • Dosing: Administer the compounds daily via oral gavage for a specified period (e.g., 14-28 days).

  • Monitoring:

    • Viral Load: Collect blood samples weekly to quantify plasma HIV-1 RNA levels using qRT-PCR.

    • Immune Cells: Use flow cytometry to monitor CD4+ and CD8+ T cell counts.

    • Toxicity: Monitor body weight and clinical signs of toxicity.

  • Data Analysis: Compare the change in viral load and CD4+ T cell counts from baseline between the treatment and control groups to determine the antiviral efficacy of this compound.

Visualizations

Signaling and Processing Pathway

HIV_Lifecycle cluster_host_cell Host Cell cluster_assembly Viral Assembly & Maturation Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integrated_DNA Integrated Proviral DNA Viral_DNA->Integrated_DNA Integration mRNA Viral mRNA Integrated_DNA->mRNA Transcription Polyproteins Gag-Pol Polyproteins mRNA->Polyproteins Translation Protease HIV-1 Protease Polyproteins->Protease activates Mature_Proteins Mature Viral Proteins Polyproteins->Mature_Proteins processed by Protease Protease->Polyproteins cleaves Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion assemble into Inhibitor This compound Inhibitor->Protease Inhibits

Caption: HIV life cycle showing the critical role of HIV-1 Protease and the point of inhibition.

Experimental Workflow: Dose Refinement

Dose_Refinement_Workflow Start Start: Novel Compound (this compound) InVitro In Vitro Potency Assay (EC50 Determination) Start->InVitro Solubility Solubility & Formulation Development InVitro->Solubility MTD Maximum Tolerated Dose (MTD) Study in Mice Solubility->MTD PK_Single Single-Dose Pharmacokinetics (PK) in Rats/Mice MTD->PK_Single PK_Boosted Boosted PK Study (with Ritonavir) PK_Single->PK_Boosted If clearance is high Efficacy Efficacy Study in Humanized Mice PK_Single->Efficacy If exposure is sufficient PK_Boosted->Efficacy Decision Go/No-Go Decision for Further Development Efficacy->Decision

Caption: Workflow for refining the dosage of a new HIV protease inhibitor for animal models.

Troubleshooting Logic for Poor Efficacy

Troubleshooting_Efficacy Start Issue: Poor In Vivo Efficacy Check_PK Was Drug Exposure Confirmed? Start->Check_PK Analyze_PK Perform Pharmacokinetic Analysis: Measure Plasma Drug Levels Check_PK->Analyze_PK No Check_Formulation Review Formulation & Administration Technique Check_PK->Check_Formulation Yes Exposure_Low Exposure is Too Low Analyze_PK->Exposure_Low Add_Booster Action: Add PK Booster (e.g., Ritonavir) Analyze_PK->Add_Booster High Clearance Increase_Dose Action: Increase Dose Exposure_Low->Increase_Dose Yes Exposure_Low->Check_Formulation No, exposure is adequate End1 Re-evaluate Efficacy Increase_Dose->End1 Add_Booster->End1 Check_Resistance Check for Drug Resistance: - Sequence viral protease gene - Test vs. resistant strains Check_Formulation->Check_Resistance End2 Compound may lack in vivo potency Check_Resistance->End2

Caption: Logical diagram for troubleshooting poor in vivo efficacy of this compound.

References

Validation & Comparative

A Comparative Analysis of the Cross-Resistance Profile of a Hypothetical Dual-Target HIV-1 Protease and Integrase Inhibitor (HDI-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant HIV-1 strains remains a significant challenge in antiretroviral therapy. Dual-target inhibitors, which engage two distinct viral enzymes, represent a promising strategy to enhance the genetic barrier to resistance. This guide provides a comparative overview of the hypothetical cross-resistance profile of a novel, theoretical dual-action HIV-1 protease and integrase inhibitor, herein referred to as HDI-1. Its potential performance is contrasted with established protease inhibitors (PIs) and integrase strand transfer inhibitors (INSTIs), supported by established experimental methodologies.

Data Presentation: Comparative Resistance Profiles

The following tables summarize key resistance-associated mutations for existing PIs and INSTIs, and a projected cross-resistance profile for our hypothetical dual inhibitor, HDI-1. The fold change (FC) in EC50 or IC50 values indicates the loss of susceptibility of the mutant virus to the inhibitor compared to the wild-type virus.

Table 1: Cross-Resistance Profile of Selected HIV-1 Protease Inhibitors

Protease MutationDarunavir (DRV) FCAtazanavir (ATV) FCLopinavir (LPV) FCHypothetical Rationale for Resistance
V32I1-3<11-3Alters the S1/S1' subsite of the protease active site.
M46I/L1-31-33-10Affects the flexibility of the protease flaps.
I47V/A3-101-310-30Located in the active site, directly impacting inhibitor binding.
I50V10-30<110-30A major resistance mutation that significantly reduces susceptibility to multiple PIs.[1]
I54L/M3-103-1010-30Alters the hydrophobic core of the protease.
L76V3-101-310-30Impacts the stability of the protease dimer.
V82A/F/T/S1-33-1010-30A common resistance mutation affecting the S1' pocket.
I84V3-103-1010-30Reduces binding affinity for most PIs.[1]
L90M1-33-103-10A secondary mutation that compensates for fitness loss from primary mutations.

Data are generalized from the Stanford University HIV Drug Resistance Database and various publications. FC values are approximate ranges.

Table 2: Cross-Resistance Profile of Selected HIV-1 Integrase Strand Transfer Inhibitors

Integrase MutationRaltegravir (RAL) FCElvitegravir (EVG) FCDolutegravir (DTG) FCBictegravir (BIC) FCHypothetical Rationale for Resistance
T66I>10>101-31-3Affects the positioning of the inhibitor in the active site.
E92Q>10>101-31-3Part of the catalytic core; mutation reduces inhibitor binding.
T97A1-33-1011Accessory mutation that enhances resistance from primary mutations.[2]
Y143C/H/R>10>101-31-3A primary resistance pathway for first-generation INSTIs.[3]
Q148H/K/R>10>103-103-10Confers broad cross-resistance to many INSTIs.[3]
N155H>10>101-31-3Another primary resistance pathway for first-generation INSTIs.[2]
G140S + Q148H>100>1005-155-15A combination of mutations that confers high-level resistance.[2]

Data are generalized from the Stanford University HIV Drug Resistance Database and various publications. FC values are approximate ranges.

Table 3: Hypothetical Cross-Resistance Profile for a Dual Protease-Integrase Inhibitor (HDI-1)

Resistance Mutation(s)Target Enzyme(s)Hypothetical HDI-1 FCRationale for Hypothetical Profile
I50VProtease2-5HDI-1's integrase activity is unaffected, maintaining partial viral suppression.
Y143RIntegrase2-5HDI-1's protease activity remains effective, providing a secondary mechanism of inhibition.
L76V + I84VProtease5-15Accumulation of PI mutations begins to significantly impact the protease-binding component of HDI-1.
G140S + Q148HIntegrase10-20High-level integrase resistance significantly compromises one of HDI-1's targets.
I50V + G140S + Q148HProtease & Integrase>50The presence of major resistance mutations in both target enzymes would likely lead to high-level clinical resistance.

This table is purely hypothetical and for illustrative purposes.

Experimental Protocols

The determination of cross-resistance profiles relies on standardized in vitro assays. The two primary methods are phenotypic and genotypic assays.

1. Phenotypic Resistance Assay (Recombinant Virus Assay)

This method directly measures the ability of a virus to replicate in the presence of an antiretroviral drug.

  • Principle: The susceptibility of a patient's virus to a drug is determined by measuring the drug concentration required to inhibit viral replication by 50% (IC50). This is compared to the IC50 of a wild-type reference virus, and the result is expressed as a fold change.[4][5]

  • Methodology:

    • RNA Extraction and PCR: Viral RNA is extracted from patient plasma. The protease and/or integrase gene regions are amplified using reverse transcription PCR (RT-PCR).[6]

    • Recombinant Virus Generation: The amplified gene region is inserted into an HIV-1 vector that lacks the corresponding gene. This creates a panel of recombinant viruses that contain the patient's protease/integrase sequences.[7]

    • Cell Culture and Infection: Susceptible host cells (e.g., MT-2 or TZM-bl cells) are cultured and infected with the recombinant viruses in the presence of serial dilutions of the antiretroviral drug being tested.

    • Quantification of Viral Replication: After a set incubation period, viral replication is quantified. This is often done by measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) that is expressed upon successful infection and replication.[6]

    • Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for both the test virus and a wild-type reference virus. The fold change is determined by dividing the IC50 of the test virus by the IC50 of the reference virus.

2. Genotypic Resistance Assay

This assay identifies mutations in the viral genes that are known to be associated with drug resistance.

  • Principle: The nucleotide sequence of the viral protease and integrase genes is determined and compared to a wild-type reference sequence to identify resistance-associated mutations.[8]

  • Methodology:

    • RNA Extraction and RT-PCR: As with the phenotypic assay, viral RNA is extracted from plasma and the target genes are amplified.

    • DNA Sequencing: The amplified PCR products are sequenced using either the Sanger method or next-generation sequencing (NGS). NGS has the advantage of being able to detect minor viral variants that may be present at low frequencies.[4]

    • Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence. Mutations are identified and interpreted using a database of known resistance-associated mutations (e.g., the Stanford University HIV Drug Resistance Database).[1] The interpretation algorithms predict the level of resistance to various drugs based on the identified mutational patterns.

Visualizations

The following diagrams illustrate the conceptual frameworks for HIV-1 inhibition and the workflow for assessing drug resistance.

HIV_Inhibition_Pathway cluster_virus HIV-1 Life Cycle cluster_inhibitors Drug Intervention Points HIV_Virion HIV Virion Entry Cell Entry HIV_Virion->Entry RT Reverse Transcription Entry->RT Integration Integration RT->Integration Provirus Proviral DNA Integration->Provirus Transcription Transcription & Translation Provirus->Transcription Polyproteins Gag-Pol Polyproteins Transcription->Polyproteins Assembly Assembly Polyproteins->Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion INSTI Integrase Inhibitor (INSTI) INSTI->Integration Blocks PI Protease Inhibitor (PI) PI->Maturation Blocks HDI Hypothetical Dual Inhibitor (HDI-1) HDI->Integration Blocks HDI->Maturation Blocks

Caption: Dual-target inhibition of the HIV-1 life cycle.

Cross_Resistance_Workflow cluster_genotypic Genotypic Assay cluster_phenotypic Phenotypic Assay Plasma Patient Plasma (HIV-1 RNA) Extraction RNA Extraction & RT-PCR Plasma->Extraction Amplicon Protease/Integrase DNA Amplicon Extraction->Amplicon Sequencing DNA Sequencing (Sanger/NGS) Amplicon->Sequencing Cloning Cloning into HIV Vector Amplicon->Cloning Geno_Analysis Sequence Analysis & Mutation Calling Sequencing->Geno_Analysis Geno_Report Genotypic Resistance Report Geno_Analysis->Geno_Report Final_Interpretation Cross-Resistance Profile Interpretation Geno_Report->Final_Interpretation Recombinant Recombinant Virus Stock Cloning->Recombinant Culture Cell Culture with Serial Drug Dilutions Recombinant->Culture Pheno_Analysis Measure IC50 vs. Wild-Type Control Culture->Pheno_Analysis Pheno_Report Phenotypic Resistance Report (FC) Pheno_Analysis->Pheno_Report Pheno_Report->Final_Interpretation

Caption: Workflow for assessing HIV-1 drug cross-resistance.

References

Head-to-Head Comparison: Darunavir vs. Investigational HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Efficacy, Resistance, and Mechanism of Action for Researchers and Drug Development Professionals

Initial Objective and a Necessary Pivot

The initial goal of this guide was to provide a direct head-to-head comparison of the established HIV-1 protease inhibitor darunavir against a compound identified as "HIV-1 protease-IN-1." However, a comprehensive search of scientific literature and drug development databases yielded no specific, publicly available information or experimental data for a compound with this designation. It is likely that "this compound" is a non-standard identifier, a placeholder for an early-stage compound not yet in the public domain, or a misnomer.

In light of this, and to provide a valuable comparative analysis for the intended audience of researchers, scientists, and drug development professionals, this guide has been pivoted. We will conduct a detailed head-to-head comparison of darunavir with another well-characterized, next-generation investigational protease inhibitor for which sufficient data exists to draw meaningful comparisons. This approach will still fulfill the core requirements of presenting quantitative data, detailed experimental protocols, and visualizations to inform current and future research in HIV-1 therapeutics.

For the purpose of this guide, we will compare darunavir with a representative next-generation protease inhibitor, GS-PI-1 , a compound from Gilead Sciences that has shown promise in preclinical studies.

Darunavir: The Established Benchmark

Darunavir, co-administered with a pharmacokinetic booster (ritonavir or cobicistat), is a cornerstone of antiretroviral therapy (ART). It is a second-generation protease inhibitor known for its high potency and a high genetic barrier to resistance.

Mechanism of Action

Darunavir is a nonpeptidic inhibitor of the HIV-1 protease. It binds with high affinity to the active site of the protease, preventing the cleavage of viral Gag and Gag-Pol polyproteins.[1][2] This inhibition is crucial as the cleavage of these polyproteins is an essential step in the maturation of infectious HIV-1 virions.[3][4] The structure of darunavir allows it to form extensive hydrogen bonds with the backbone of the protease active site, a feature that is thought to contribute to its robustness against resistance mutations.[1][5]

A key characteristic of darunavir is its high binding affinity for the protease active site, with a dissociation constant (Kd) reported to be 4.5 x 10-12 M.[1][6] Some studies also suggest a dual mechanism of action for darunavir, involving both the inhibition of the protease's enzymatic activity and the inhibition of protease dimerization, which is necessary for its function.[7][8]

cluster_0 HIV-1 Lifecycle cluster_1 Viral Maturation cluster_2 Mechanism of Darunavir Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Virion Assembly Virion Assembly Mature Viral Proteins->Virion Assembly Darunavir Darunavir Darunavir->HIV-1 Protease Inhibition cluster_workflow Protease Inhibition Assay Workflow A Prepare Reagents B Add HIV-1 Protease to Plate A->B C Add Test Compound B->C D Incubate C->D E Add Fluorogenic Substrate D->E F Measure Fluorescence E->F G Calculate IC50 F->G

References

Navigating the Landscape of Multi-Drug Resistant HIV-1: A Comparative Guide to Advanced Protease and Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of multi-drug resistant (MDR) HIV-1 strains presents a formidable challenge. This guide provides a comparative analysis of the efficacy of advanced therapeutic agents, focusing on the latest generation of protease inhibitors (PIs) and integrase strand transfer inhibitors (INSTIs) against these resilient viral variants. While the specific entity "HIV-1 protease-IN-1" did not correspond to a known compound in our search, this guide will explore the principles of dual inhibition and compare the performance of leading individual agents.

Introduction to HIV-1 Drug Resistance

The high mutation rate of HIV-1, driven by an error-prone reverse transcriptase, is a key factor in the development of drug resistance.[1][2] Under the selective pressure of antiretroviral therapy (ART), mutations can arise in the viral genome, particularly in the genes encoding for key enzymes like protease and integrase. These mutations can alter the drug-binding sites, reducing the efficacy of antiviral drugs and leading to treatment failure.[3] Multi-drug resistance occurs when the virus accumulates mutations that confer resistance to multiple drugs from different classes.[3]

HIV-1 protease is a critical enzyme responsible for cleaving viral polyproteins into functional proteins, a vital step in the maturation of infectious virions.[4][5] Integrase is another essential enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for viral replication.[6][7] Consequently, both protease and integrase are prime targets for antiretroviral drugs.

The Quest for Broader and More Potent Inhibitors

To combat drug resistance, research has focused on developing next-generation inhibitors with improved potency and a higher genetic barrier to resistance. A key strategy in designing these advanced inhibitors is to maximize interactions with the conserved backbone atoms of the enzyme's active site, making them less susceptible to resistance mutations that often occur in the side chains.[2][8]

Advanced Protease Inhibitors: A Head-to-Head Comparison

Second-generation protease inhibitors like darunavir and tipranavir were specifically designed to be effective against HIV-1 strains resistant to earlier PIs.[3] These inhibitors exhibit potent activity against a wide range of MDR HIV-1 variants.[1]

Protease InhibitorMechanism of ActionEfficacy Against MDR StrainsKey Resistance Mutations
Darunavir (DRV) Potent nonpeptidyl inhibitor of the mature protease dimer. Also inhibits protease dimerization.[2]Maintains potency against many multi-drug resistant strains and has a high genetic barrier to resistance.[1]Resistance is associated with the accumulation of multiple mutations, often including I50V, I54L/M, L76V, and V82A.
Tipranavir (TPV) A non-peptidic PI that is structurally different from other PIs.Effective against a variety of isolates with multi-drug resistance to other PIs.Associated with a unique resistance profile.
Atazanavir (ATV) A once-daily dosed protease inhibitor.[1]Can be effective in treatment-naive patients, but its efficacy against MDR strains can be compromised by certain mutations.The I50L mutation is a key resistance mutation.
Lopinavir (LPV) A second-generation PI often co-administered with ritonavir as a pharmacokinetic booster.[1]Can be effective in salvage therapy, but resistance can develop.Resistance is associated with the accumulation of multiple PI-resistance mutations.
The Rise of Integrase Strand Transfer Inhibitors (INSTIs)

INSTIs represent a major advancement in ART, demonstrating rapid and potent viral suppression.[9] They are now recommended as part of first-line therapy in many guidelines.[9][10]

Integrase InhibitorMechanism of ActionEfficacy Against MDR StrainsKey Resistance Mutations
Dolutegravir (DTG) Second-generation INSTI with a high genetic barrier to resistance.Highly effective against many strains resistant to first-generation INSTIs.Resistance is uncommon in treatment-naive patients but can emerge in treatment-experienced patients, often involving mutations like R263K, G118R, and Q148H/R/K.
Bictegravir (BIC) A potent, unboosted, once-daily INSTI.Demonstrates potent activity against a broad range of HIV-1 subtypes and some INSTI-resistant strains.High genetic barrier to resistance.
Elvitegravir (EVG) A first-generation INSTI, typically boosted with cobicistat.Susceptible to resistance from mutations that can cause cross-resistance to other first-generation INSTIs.Key resistance mutations include E92Q, T66I, and N155H.
Raltegravir (RAL) The first approved INSTI.Effective in treatment-naive patients, but has a lower genetic barrier to resistance compared to second-generation INSTIs.Resistance pathways often involve mutations at positions Y143, Q148, and N155.

The Promise of Dual Inhibition

The concept of a single molecule that can inhibit both protease and integrase is a promising strategy to combat multi-drug resistance. Such a dual inhibitor could potentially have a very high genetic barrier to resistance, as the virus would need to develop mutations in two different enzymes simultaneously to overcome the drug's effect. While our search did not identify a specific compound named "this compound," the development of dual-target inhibitors is an active area of research.

Experimental Methodologies

The evaluation of antiretroviral drug efficacy against MDR HIV-1 strains relies on a variety of sophisticated experimental protocols.

Genotypic Resistance Testing

This is the most common method for assessing HIV drug resistance.[11] It involves sequencing the viral protease and integrase genes from a patient's plasma sample to identify mutations known to be associated with drug resistance.[11][12]

Experimental_Workflow_Genotypic_Testing Plasma Patient Plasma Sample RNA_Extraction Viral RNA Extraction Plasma->RNA_Extraction RT_PCR Reverse Transcription-PCR (RT-PCR) RNA_Extraction->RT_PCR Sequencing DNA Sequencing RT_PCR->Sequencing Analysis Sequence Analysis vs. Wild-Type Sequencing->Analysis Report Resistance Report Analysis->Report

Caption: Workflow for Genotypic Resistance Testing.

Phenotypic Resistance Testing

This method directly measures the ability of a patient's viral isolate to replicate in the presence of different concentrations of antiretroviral drugs.[11] While considered the gold standard, it is more complex and less commonly used than genotypic testing.[11]

Experimental_Workflow_Phenotypic_Testing Patient_Virus Patient-derived Virus Cell_Culture Cell Culture Patient_Virus->Cell_Culture Drug_Exposure Exposure to Serial Dilutions of Antiretroviral Drugs Cell_Culture->Drug_Exposure Replication_Assay Measurement of Viral Replication Drug_Exposure->Replication_Assay IC50_Determination Determination of IC50 Replication_Assay->IC50_Determination Report Phenotypic Resistance Report IC50_Determination->Report

Caption: Workflow for Phenotypic Resistance Testing.

Signaling Pathways of HIV-1 Protease and Integrase

Understanding the roles of these enzymes in the viral life cycle is crucial for drug development.

HIV-1 Protease Signaling Pathway

HIV-1 protease is essential for the late stages of viral replication, specifically for the maturation of new virions.[4][5]

HIV_Protease_Pathway Gag_Pol Gag-Pol Polyprotein Protease HIV-1 Protease Gag_Pol->Protease Cleavage Mature_Proteins Mature Viral Proteins (e.g., Reverse Transcriptase, Integrase, Capsid) Protease->Mature_Proteins Virion_Maturation Virion Maturation Mature_Proteins->Virion_Maturation Infectious_Virion Infectious Virion Virion_Maturation->Infectious_Virion

Caption: Role of HIV-1 Protease in Virion Maturation.

HIV-1 Integrase Signaling Pathway

HIV-1 integrase is critical for the early stages of infection, facilitating the integration of the viral genome into the host cell's DNA.[6][7]

HIV_Integrase_Pathway Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase PIC Pre-integration Complex (PIC) Integrase->PIC Nuclear_Import Nuclear Import PIC->Nuclear_Import Host_DNA Host Cell DNA Nuclear_Import->Host_DNA Integration Integration Host_DNA->Integration Provirus Provirus Integration->Provirus

Caption: Role of HIV-1 Integrase in Viral Integration.

Conclusion

The continuous evolution of HIV-1 and the emergence of multi-drug resistant strains necessitate ongoing research and development of novel antiretroviral agents. While a specific compound named "this compound" was not identified, the strategy of dual inhibition of protease and integrase holds significant promise. In the current landscape, advanced protease inhibitors like darunavir and second-generation integrase inhibitors such as dolutegravir and bictegravir have demonstrated robust efficacy against a wide spectrum of multi-drug resistant HIV-1 variants. A comprehensive understanding of the mechanisms of resistance, coupled with rigorous experimental evaluation, will be paramount in the development of future therapies to effectively manage and suppress HIV-1 infection in the face of evolving resistance.

References

Independent Verification of HIV-1 Protease Inhibitor Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 50% inhibitory concentration (IC50) values for two well-established HIV-1 protease inhibitors, Darunavir and Ritonavir. The data presented is compiled from publicly available research, offering a resource for the independent verification of inhibitor potency.

The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this protease is a key therapeutic strategy in the management of HIV/AIDS. The IC50 value, representing the concentration of an inhibitor required to reduce the activity of the enzyme by half, is a crucial parameter for evaluating the potency of these therapeutic agents.

This guide summarizes reported IC50 values for Darunavir and Ritonavir and provides a detailed, generalized protocol for determining these values in a laboratory setting.

Comparative Analysis of IC50 Values

The potency of HIV-1 protease inhibitors can vary depending on the specific assay conditions, including the substrate and the strain of the virus used. The table below presents a summary of independently reported IC50 values for Darunavir and Ritonavir.

InhibitorReported IC50 (nM)Assay Type/Cell LineSource
Darunavir 3 - 6Laboratory HIV-1 strain[1]
Darunavir 0.002 (in vitro, HPLC)HIV-2 protease[2]
Darunavir 0.42 (cell culture)HIV-2 protease[2]
Ritonavir 22 - 130HIV-1
Ritonavir 160HIV-2
Ritonavir 140 (CYP3A inhibition)Human liver microsomes[3]

Experimental Protocol for IC50 Determination of HIV-1 Protease Inhibitors

This section outlines a generalized, detailed methodology for determining the IC50 value of a potential HIV-1 protease inhibitor using a fluorometric assay. This method is based on the principle that active HIV-1 protease can cleave a synthetic peptide substrate, releasing a fluorescent molecule. The presence of an inhibitor will block this cleavage, leading to a decrease in the fluorescent signal.

Materials and Reagents:
  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol)[4]

  • Test Inhibitor Compound (e.g., HIV-1 protease-IN-1, Darunavir, Ritonavir)

  • Positive Control Inhibitor (e.g., Pepstatin A)

  • 96-well microplate, black, flat-bottom

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 330/450 nm)[5]

  • DMSO (for dissolving compounds)

Experimental Procedure:
  • Preparation of Reagents:

    • Reconstitute the lyophilized HIV-1 protease in an appropriate dilution buffer to the desired stock concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[5]

    • Prepare a stock solution of the fluorogenic substrate in assay buffer.

    • Dissolve the test inhibitor and the positive control inhibitor in DMSO to create high-concentration stock solutions.

  • Serial Dilution of Inhibitors:

    • Perform serial dilutions of the test inhibitor and the positive control inhibitor in the assay buffer to create a range of concentrations to be tested. It is recommended to perform a wide range of dilutions initially to determine the approximate IC50, followed by a narrower range for a more precise determination.

  • Assay Setup:

    • In a 96-well microplate, add the following to triplicate wells:

      • Test Wells: A fixed volume of the diluted test inhibitor.

      • Positive Control Wells: A fixed volume of the diluted positive control inhibitor.

      • Enzyme Control (No Inhibitor) Wells: An equal volume of assay buffer containing the same final concentration of DMSO as the test wells.

      • Blank (No Enzyme) Wells: An equal volume of assay buffer.

  • Enzyme Addition and Incubation:

    • Add a fixed amount of the reconstituted HIV-1 protease solution to all wells except the blank wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined amount of time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Kinetic Reading:

    • Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis and IC50 Calculation:

    • For each well, determine the initial rate of the reaction (the slope of the linear portion of the fluorescence versus time curve).

    • Subtract the average rate of the blank wells from all other wells to correct for background fluorescence.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Enzyme Control Well))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software program (e.g., GraphPad Prism) to determine the IC50 value.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for an in vitro HIV-1 protease inhibition assay and the signaling pathway of HIV-1 protease activity.

experimental_workflow Experimental Workflow for HIV-1 Protease IC50 Determination reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) serial_dilution Serial Dilution of Inhibitor reagent_prep->serial_dilution plate_setup Plate Setup (Inhibitor, Controls) serial_dilution->plate_setup enzyme_add Enzyme Addition and Incubation plate_setup->enzyme_add substrate_add Substrate Addition enzyme_add->substrate_add kinetic_read Kinetic Fluorescence Reading substrate_add->kinetic_read data_analysis Data Analysis and IC50 Calculation kinetic_read->data_analysis

Caption: A flowchart illustrating the key steps in determining the IC50 value of an HIV-1 protease inhibitor.

hiv_protease_pathway HIV-1 Protease Signaling Pathway Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV-1 Protease (Active Dimer) Gag_Pol->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins (e.g., Reverse Transcriptase, Integrase) HIV_Protease->Mature_Proteins Produces Inhibitor Protease Inhibitor (e.g., Darunavir, Ritonavir) Inhibitor->HIV_Protease Inhibits Virion_Assembly Virion Assembly and Maturation Mature_Proteins->Virion_Assembly Infectious_Virion Infectious HIV Virion Virion_Assembly->Infectious_Virion

Caption: The role of HIV-1 protease in viral maturation and the mechanism of action of protease inhibitors.

References

Comparative Analysis: Darunavir Binding to Wild-Type and Multi-Drug Resistant HIV-1 Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the binding affinity of the potent HIV-1 protease inhibitor, Darunavir (DRV), to the wild-type (WT) protease and a highly multi-drug resistant (MDR) mutant protease, designated as PR10x. This document is intended for researchers, scientists, and drug development professionals working on novel antiretroviral therapies. The provided data and experimental protocols offer insights into the mechanisms of drug resistance and a framework for evaluating next-generation protease inhibitors.

Data Presentation: Quantitative Analysis of Darunavir Binding Affinity

The binding affinity of Darunavir to wild-type and the PR10x mutant HIV-1 protease was determined by measuring the inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value corresponds to a higher binding affinity.

HIV-1 Protease Variant Darunavir (DRV) Ki (nM) Fold Change in Ki (Relative to WT)
Wild-Type (WT)0.0041
PR10x Mutant2.6650

Data sourced from scientific literature[1]. The PR10x mutant contains 10 mutations associated with resistance to lopinavir and darunavir[1].

The data clearly demonstrates a significant reduction in the binding affinity of Darunavir for the PR10x mutant, as indicated by the 650-fold increase in the Ki value compared to the wild-type protease[1]. This decreased affinity is a key molecular mechanism underlying the development of drug resistance. Despite this substantial loss of potency, Darunavir maintains a single-digit nanomolar Ki against this highly resistant mutant, highlighting its robustness compared to other inhibitors[1].

Experimental Protocols

The determination of the inhibition constant (Ki) for Darunavir against wild-type and mutant HIV-1 protease is typically performed using a fluorogenic assay.

Protocol: Determination of Ki by Fluorogenic Assay

1. Principle:

This assay measures the enzymatic activity of HIV-1 protease by monitoring the cleavage of a fluorogenic substrate. The substrate is a synthetic peptide containing a fluorescent reporter molecule and a quencher. In its intact form, the quencher suppresses the fluorescence of the reporter. Upon cleavage by the protease, the reporter is separated from the quencher, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. The inhibition constant (Ki) is determined by measuring the enzyme's activity at various concentrations of the inhibitor.

2. Materials:

  • Recombinant wild-type and mutant HIV-1 protease

  • Fluorogenic substrate (e.g., a peptide with an EDANS/DABCYL FRET pair)

  • Darunavir (or other test inhibitors)

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 5.5)

  • 96-well black microplates

  • Fluorescence microplate reader

3. Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of HIV-1 protease in the assay buffer.

    • Prepare a serial dilution of Darunavir in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed concentration of HIV-1 protease to each well.

    • Add the serially diluted Darunavir to the wells. Include control wells with no inhibitor.

    • Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately place the microplate in a fluorescence microplate reader.

    • Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

  • Data Analysis:

    • Determine the initial velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the initial velocity as a function of the inhibitor concentration.

    • Fit the data to the Morrison equation for tight-binding inhibitors to determine the apparent IC50 value.

    • Calculate the Ki value from the apparent IC50 using the Cheng-Prusoff equation, taking into account the concentration and Km of the substrate.

Visualizations

HIV-1 Life Cycle and the Role of Protease

The following diagram illustrates the critical role of HIV-1 protease in the viral life cycle. Inhibition of this enzyme is a key therapeutic strategy.

HIV_Lifecycle cluster_virion HIV Virion Entry Entry Reverse_Transcription Reverse_Transcription Entry->Reverse_Transcription Viral RNA & Enzymes Enter Cytoplasm Integration Integration Reverse_Transcription->Integration Viral DNA Enters Nucleus Transcription_Translation Transcription & Translation Integration->Transcription_Translation Provirus Formation Assembly Assembly Transcription_Translation->Assembly Gag-Pol Polyproteins Budding Budding & Release Assembly->Budding Immature_Virion Immature Virion (Non-infectious) Budding->Immature_Virion Maturation Protease Cleavage Immature_Virion->Maturation Mature_Virion Mature Virion (Infectious) Maturation->Mature_Virion

Caption: The role of HIV-1 Protease in the viral life cycle.

Experimental Workflow for Ki Determination

The workflow for determining the inhibition constant (Ki) of a protease inhibitor is a systematic process.

Ki_Workflow Start Start Reagent_Prep Prepare Reagents: - HIV-1 Protease - Fluorogenic Substrate - Inhibitor (Darunavir) Start->Reagent_Prep Serial_Dilution Perform Serial Dilution of Inhibitor Reagent_Prep->Serial_Dilution Plate_Setup Set up 96-well Plate: - Add Protease - Add Inhibitor Dilutions Serial_Dilution->Plate_Setup Incubation Incubate Enzyme and Inhibitor Plate_Setup->Incubation Reaction_Start Initiate Reaction with Substrate Addition Incubation->Reaction_Start Measurement Measure Fluorescence Kinetics Reaction_Start->Measurement Data_Analysis Analyze Data: - Calculate Initial Velocities - Determine IC50 Measurement->Data_Analysis Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Data_Analysis->Ki_Calculation End End Ki_Calculation->End

Caption: Experimental workflow for determining the Ki of an HIV-1 protease inhibitor.

References

Assessing the Synergistic Effects of HIV-1 Protease Inhibitors in Combination with Other Antiretrovirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Highly Active Antiretroviral Therapy (HAART), a cocktail of drugs targeting different stages of the HIV-1 lifecycle, has transformed HIV-1 infection from a fatal diagnosis to a manageable chronic condition. A cornerstone of many HAART regimens is the class of drugs known as protease inhibitors (PIs). This guide provides a comparative analysis of the synergistic effects observed when HIV-1 protease inhibitors are combined with other major classes of antiretroviral drugs: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), and Integrase Strand Transfer Inhibitors (INSTIs). The objective is to present experimental data and methodologies to aid in the research and development of more effective combination therapies.

Mechanism of Action: A Multi-pronged Attack on HIV-1

Understanding the mechanism of action of each drug class is crucial to appreciating the rationale behind their combined use. HIV-1 replication is a complex process involving multiple enzymatic steps, each presenting a potential target for therapeutic intervention.

  • Protease Inhibitors (PIs): These drugs target the viral protease enzyme, which is essential for the maturation of newly synthesized viral particles. By inhibiting protease, PIs prevent the cleavage of large viral polyproteins into their functional smaller protein components, resulting in the production of immature, non-infectious virions.[1]

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): NRTIs are analogs of the natural building blocks of DNA. They competitively inhibit the viral reverse transcriptase enzyme, leading to the termination of the growing viral DNA chain during the conversion of viral RNA to DNA.

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Unlike NRTIs, NNRTIs bind to a different site on the reverse transcriptase enzyme, inducing a conformational change that inactivates it. This non-competitive inhibition also halts the conversion of viral RNA to DNA.

  • Integrase Strand Transfer Inhibitors (INSTIs): INSTIs block the action of the integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome. By preventing this integration, INSTIs effectively halt the viral replication cycle.

The concurrent use of drugs that target different viral enzymes creates a powerful synergistic effect, making it more difficult for the virus to develop resistance.

Quantifying Synergy: The Combination Index

The interaction between two or more drugs can be synergistic (effect is greater than the sum of individual effects), additive (effect is equal to the sum of individual effects), or antagonistic (effect is less than the sum of individual effects). The Combination Index (CI) is a widely used quantitative measure to assess these interactions, based on the Chou-Talalay method. The interpretation of CI values is as follows:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

The strength of the synergism or antagonism can be further classified based on the CI value.

Comparative Analysis of Synergistic Effects

The following tables summarize the in vitro synergistic effects of various HIV-1 protease inhibitors when combined with other antiretroviral agents. The data is presented as Combination Index (CI) values, where available.

Table 1: Synergistic Effects of Darunavir (DRV) in Combination with Other Antiretrovirals

CombinationCell LineVirus StrainCI Value at ED50CI Value at ED75CI Value at ED90InteractionReference
Darunavir + WG-am (novel dipeptide)TZM-blJR-FL0.8240.4480.264Synergistic[2]

Table 2: Synergistic Effects of Lopinavir/Ritonavir (LPV/r) in Combination with Other Antiretrovirals

CombinationStudy PopulationPrimary OutcomeResultsInteractionReference
LPV/r + Raltegravir (RAL) vs. LPV/r + Tenofovir/Emtricitabine (TDF/FTC)Antiretroviral-naive adultsHIV-1 RNA <40 copies/mL at 96 weeks66.3% vs. 68.6% (no significant difference)Not explicitly defined as synergy in this clinical study, but demonstrates comparable efficacy of an NRTI-sparing regimen.[3]

Table 3: Synergistic Effects of Atazanavir (ATV) in Combination with Other Antiretrovirals

CombinationStudy PopulationPrimary OutcomeResultsInteractionReference
Atazanavir/ritonavir + Abacavir/Lamivudine vs. Efavirenz + Abacavir/LamivudineTreatment-naive adultsTime to virologic failureNo significant differenceNot explicitly defined as synergy in this clinical study, but demonstrates comparable efficacy.[4]
Atazanavir/ritonavir + Tenofovir/Emtricitabine vs. Efavirenz + Tenofovir/EmtricitabineTreatment-naive adultsTime to virologic failureNo significant differenceNot explicitly defined as synergy in this clinical study, but demonstrates comparable efficacy.[4]

Note: The provided search results did not yield a comprehensive set of CI values for all requested combinations. The tables above reflect the available quantitative and clinical outcome data. Further focused in vitro studies are needed to generate a complete matrix of CI values for all PI-based combinations.

Experimental Protocols

I. In Vitro HIV-1 Drug Synergy Assay (Checkerboard Method)

This method is used to assess the antiviral activity of two drugs in combination against HIV-1 in cell culture.

1. Materials:

  • Target cells (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells [PBMCs])
  • HIV-1 virus stock (e.g., HIV-1 IIIB or NL4-3)
  • Antiretroviral drugs of interest
  • 96-well microtiter plates
  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
  • CO2 incubator (37°C, 5% CO2)

2. Procedure:

  • Cell Preparation: Seed the target cells into the wells of a 96-well plate at a predetermined density.
  • Drug Dilution (Checkerboard Setup):
  • Prepare serial dilutions of Drug A horizontally across the plate.
  • Prepare serial dilutions of Drug B vertically down the plate.
  • This creates a matrix of wells with varying concentrations of both drugs, as well as wells with each drug alone and no drugs (virus control).
  • Virus Infection: Add a standardized amount of HIV-1 virus stock to each well, except for the cell control wells.
  • Incubation: Incubate the plates for a defined period (typically 3-7 days) in a CO2 incubator.
  • Quantification of Viral Replication: Measure the extent of viral replication in each well. This is commonly done using a p24 antigen ELISA or a reverse transcriptase activity assay.
  • Data Analysis:
  • Determine the concentration of each drug required to inhibit viral replication by 50% (EC50) for each drug alone and for each combination.
  • Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic.

II. HIV-1 p24 Antigen ELISA Protocol

This enzyme-linked immunosorbent assay is a common method for quantifying the p24 capsid protein, a marker of HIV-1 replication.

1. Materials:

  • 96-well ELISA plates pre-coated with an anti-p24 capture antibody.
  • Cell culture supernatants from the synergy assay.
  • Recombinant p24 antigen standard.
  • Biotinylated anti-p24 detection antibody.
  • Streptavidin-horseradish peroxidase (HRP) conjugate.
  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate.
  • Stop solution (e.g., 1 M H2SO4).
  • Wash buffer (e.g., PBS with 0.05% Tween 20).
  • Plate reader.

2. Procedure:

  • Coating: (If not using pre-coated plates) Coat the wells of a 96-well plate with a capture antibody specific for HIV-1 p24 and incubate overnight. Block non-specific binding sites.
  • Sample and Standard Addition: Add diluted cell culture supernatants and a serial dilution of the p24 standard to the wells. Incubate for 1-2 hours at 37°C.[5][6]
  • Washing: Wash the wells multiple times with wash buffer to remove unbound material.[5]
  • Detection Antibody: Add the biotinylated anti-p24 detection antibody to each well and incubate for 1 hour at 37°C.[5]
  • Washing: Repeat the washing step.
  • Enzyme Conjugate: Add the streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.[5]
  • Washing: Repeat the washing step.
  • Substrate Development: Add the TMB substrate to each well and incubate in the dark until a color change is observed.[5]
  • Stopping the Reaction: Add the stop solution to each well to stop the color development.[5]
  • Reading: Read the absorbance of each well at 450 nm using a plate reader.
  • Calculation: Generate a standard curve from the absorbance values of the p24 standards. Use this curve to determine the concentration of p24 in the experimental samples.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

HIV_Lifecycle_and_Drug_Targets cluster_cell Host Cell cluster_drugs Antiretroviral Drug Classes Entry 1. Binding and Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding and Maturation Assembly->Budding HIV HIV Virion Budding->HIV New Virions NRTIs NRTIs NRTIs->ReverseTranscription NNRTIs NNRTIs NNRTIs->ReverseTranscription PIs Protease Inhibitors PIs->Budding Inhibit Maturation INSTIs Integrase Inhibitors INSTIs->Integration HIV->Entry

Caption: HIV-1 lifecycle and points of intervention by different antiretroviral drug classes.

Synergy_Assessment_Workflow start Start: Prepare Cell Culture drug_prep Prepare Serial Dilutions of Drug A and Drug B start->drug_prep checkerboard Set up 96-well Checkerboard Plate drug_prep->checkerboard infection Infect Cells with HIV-1 checkerboard->infection incubation Incubate for 3-7 Days infection->incubation quantification Quantify Viral Replication (p24 ELISA or RT Assay) incubation->quantification analysis Data Analysis: Calculate EC50 and CI Values quantification->analysis result Determine Synergy, Additivity, or Antagonism analysis->result

Caption: Experimental workflow for assessing antiretroviral drug synergy using the checkerboard method.

Conclusion

The combination of HIV-1 protease inhibitors with other classes of antiretroviral drugs is a cornerstone of effective HIV-1 management. While clinical outcomes provide the ultimate measure of a combination's success, in vitro synergy studies are invaluable for the preclinical assessment and prioritization of novel drug combinations. The data and protocols presented in this guide offer a framework for researchers to systematically evaluate the synergistic potential of new and existing antiretroviral agents, with the ultimate goal of developing more potent, durable, and tolerable treatment regimens for individuals living with HIV-1. The lack of a comprehensive public database of CI values for all approved antiretroviral combinations highlights an area for future research that would greatly benefit the field.

References

A Comparative Analysis: First-Generation Protease Inhibitors vs. Integrase Inhibitors for HIV-1 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at Two Foundational Classes of Antiretroviral Drugs

In the landscape of Human Immunodeficiency Virus (HIV-1) treatment, the advent of enzyme-specific inhibitors marked a pivotal turning point. This guide provides a detailed comparison between the first generation of HIV-1 protease inhibitors and the first-in-class integrase strand transfer inhibitors (INSTIs). Given the user's reference to "HIV-1 protease-IN-1," a non-standard nomenclature, this guide will focus on a representative of each class: Saquinavir , the first FDA-approved protease inhibitor, and Raltegravir , the first FDA-approved integrase inhibitor. This comparison will illuminate the distinct mechanisms of action, efficacy, resistance profiles, and safety considerations for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Different Stages of the Viral Lifecycle

HIV-1 protease inhibitors and integrase inhibitors disrupt the viral replication cycle at two distinct, crucial stages.

First-Generation Protease Inhibitors (e.g., Saquinavir): These drugs are peptidomimetic, transition-state analogues that competitively inhibit the HIV-1 protease enzyme.[1] This enzyme is vital for the post-translational processing of the viral Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes. By blocking this cleavage, protease inhibitors prevent the formation of mature, infectious virions.

Integrase Strand Transfer Inhibitors (e.g., Raltegravir): INSTIs target the HIV-1 integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome—a critical step known as strand transfer. Raltegravir binds to the catalytic site of integrase, preventing the stable incorporation of the viral genome into the host chromosome and thereby halting the replication process.

HIV_Lifecycle_Inhibition cluster_cell Host Cell cluster_virion Virion Maturation Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Integrase Provirus Provirus Integration->Provirus Viral Proteins Viral Proteins Provirus->Viral Proteins Transcription & Translation Budding Budding Viral Proteins->Budding Assembly Immature Virion Immature Virion Budding->Immature Virion Mature Virion Mature Virion Immature Virion->Mature Virion Protease Cleavage Raltegravir Raltegravir Raltegravir->Integration Inhibits Saquinavir Saquinavir Saquinavir->Mature Virion Inhibits

Figure 1: Inhibition points of Saquinavir and Raltegravir in the HIV-1 lifecycle.

Quantitative Performance: A Comparative Overview

The following tables summarize key quantitative data for Saquinavir and Raltegravir, providing a basis for objective comparison of their in vitro potency.

Inhibitor Target Enzyme IC50 / Ki Cell-based Assay (CIC95)
SaquinavirHIV-1 ProteaseIC50: ~2.7 nM[2]0.019 - 0.031 µM[3]
RaltegravirHIV-1 IntegraseIC50: 2-7 nM (strand transfer)[3]0.019 - 0.031 µM[3]
Table 1: In Vitro Potency of Saquinavir and Raltegravir.

Resistance Profiles: A Tale of Two Targets

The emergence of drug resistance is a significant challenge in antiretroviral therapy. The genetic barrier to resistance and the specific mutations associated with each drug class differ substantially.

Saquinavir: Resistance to Saquinavir typically develops slowly and is primarily associated with mutations in the protease gene, notably at positions G48V and L90M.[4] The G48V mutation, in particular, can significantly reduce the binding affinity of Saquinavir.[5]

Raltegravir: Resistance to Raltegravir can emerge through several distinct mutational pathways in the integrase gene.[6] The most common primary mutations occur at positions Y143, Q148, and N155.[7] These mutations can lead to a significant fold-change in the IC50 value for Raltegravir.

Inhibitor Primary Resistance Mutations
SaquinavirG48V, L90M[4]
RaltegravirY143C/R, Q148H/K/R, N155H[7]
Table 2: Key Resistance Mutations.

Safety and Tolerability: A Look at Adverse Effects

The side effect profiles of first-generation protease inhibitors and integrase inhibitors are distinct, which is a critical consideration in clinical practice.

Inhibitor Common Side Effects Serious Side Effects
SaquinavirDiarrhea, nausea, abdominal discomfort, fatigue.[8][9]QT prolongation, heart block, liver problems, hyperglycemia.[8][10]
RaltegravirHeadache, nausea, diarrhea, fatigue.[1][11]Severe skin reactions (Stevens-Johnson syndrome), muscle problems (myopathy, rhabdomyolysis), liver problems.[12][13]
Table 3: Common and Serious Side Effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor performance. Below are representative protocols for key in vitro assays.

In Vitro HIV-1 Protease Inhibitor Screening Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the cleavage of a fluorogenic substrate by HIV-1 protease.

Protease_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement Prepare_Reagents Prepare Assay Buffer, Substrate, and Inhibitor Solutions Add_Inhibitor Add Test Compound/Control to Plate Prepare_Reagents->Add_Inhibitor Add_Protease Add HIV-1 Protease Solution Add_Inhibitor->Add_Protease Incubate_1 Incubate at Room Temperature Add_Protease->Incubate_1 Add_Substrate Add Fluorogenic Substrate Incubate_1->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Mode) Add_Substrate->Measure_Fluorescence Integrase_Assay_Workflow cluster_prep_integrase Preparation cluster_reaction_integrase Reaction Setup cluster_measurement_integrase Measurement Prepare_Reagents_I Prepare Reaction Buffer, Donor and Target DNA, and Inhibitor Coat_Plate Coat Plate with Donor DNA Prepare_Reagents_I->Coat_Plate Add_Integrase Add HIV-1 Integrase Coat_Plate->Add_Integrase Add_Inhibitor_I Add Test Compound/Control Add_Integrase->Add_Inhibitor_I Add_Target_DNA Add Labeled Target DNA Add_Inhibitor_I->Add_Target_DNA Incubate_2 Incubate to Allow Strand Transfer Add_Target_DNA->Incubate_2 Detect_Signal Detect Signal from Labeled Target DNA Incubate_2->Detect_Signal

References

A Comparative Guide to HIV-1 Protease Inhibitors: Lopinavir, Darunavir, and Ritonavir

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of three prominent HIV-1 protease inhibitors: Lopinavir, Darunavir, and Ritonavir. It is intended for researchers, scientists, and drug development professionals to offer an objective overview of their performance, supported by experimental data.

Introduction to HIV-1 Protease Inhibition

The Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle. It is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a process essential for the production of infectious virions. Inhibition of this enzyme prevents viral maturation, rendering the resulting particles non-infectious. Protease inhibitors (PIs) are a class of antiretroviral drugs that competitively bind to the active site of the HIV-1 protease, blocking its function.

Comparative Performance of Selected Protease Inhibitors

The following tables summarize the in vitro inhibitory activities of Lopinavir, Darunavir, and Ritonavir against wild-type HIV-1 protease and in cell-based assays. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

Table 1: In Vitro Inhibition of HIV-1 Protease

InhibitorKi (nM)IC50 (nM)Source
Lopinavir0.0013 - 0.00366.5
Darunavir~0.0102.0
Ritonavir~0.01513

Ki (Inhibition Constant) reflects the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a stronger binding affinity. IC50 (Half-maximal Inhibitory Concentration) in this context represents the concentration of the inhibitor required to reduce the activity of the isolated enzyme by 50%.

Table 2: Antiviral Activity in Cell-Based Assays

InhibitorCell LineIC50 (nM)Source
LopinavirMT-417 - 93 (in the presence of 50% human serum)
DarunavirVarious1.9 - 4.4
RitonavirMT-468 - 1340 (in the presence of 50% human serum)

IC50 in this context represents the concentration of the drug required to inhibit 50% of viral replication in cell culture.

Experimental Protocols

Fluorometric HIV-1 Protease Inhibition Assay (for Ki and enzymatic IC50 determination)

This protocol outlines a common method for determining the inhibitory activity of compounds against purified HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a quenched fluorophore)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1% Triton X-100)

  • Test Inhibitors (Lopinavir, Darunavir, Ritonavir) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • In a 96-well plate, add a fixed concentration of recombinant HIV-1 protease to each well.

  • Add the serially diluted inhibitors to the wells containing the protease. Include a control with no inhibitor.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in kinetic mode for a set period (e.g., 60 minutes) at 37°C.

  • The rate of increase in fluorescence is proportional to the protease activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Km are known.

MT-4 Cell-Based Anti-HIV Assay (for antiviral IC50 determination)

This protocol describes a method to evaluate the antiviral activity of compounds in a human T-cell line susceptible to HIV-1 infection.

Materials:

  • MT-4 cells

  • HIV-1 viral stock (e.g., HIV-1 IIIB)

  • Complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin)

  • Test Inhibitors (Lopinavir, Darunavir, Ritonavir) dissolved in DMSO

  • 96-well microplates

  • Cell viability reagent (e.g., MTT, XTT)

  • Microplate reader

Procedure:

  • Seed MT-4 cells into a 96-well microplate at a predetermined density.

  • Prepare serial dilutions of the test inhibitors in culture medium.

  • Add the diluted inhibitors to the wells containing the MT-4 cells.

  • Infect the cells with a pre-titered amount of HIV-1 virus stock. Include uninfected control wells and infected wells without any inhibitor.

  • Incubate the plate at 37°C in a CO2 incubator for 4-5 days, allowing the virus to replicate and induce cytopathic effects.

  • After the incubation period, add a cell viability reagent (e.g., MTT) to each well and incubate for a few hours.

  • The amount of formazan product, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of protection from viral cytopathic effect for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of protection against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

HIV_Life_Cycle cluster_entry Cell Entry cluster_replication Replication & Transcription cluster_assembly Assembly & Budding cluster_maturation Maturation Binding 1. Binding Fusion 2. Fusion Binding->Fusion ReverseTranscription 3. Reverse Transcription Fusion->ReverseTranscription Integration 4. Integration ReverseTranscription->Integration Transcription 5. Transcription Integration->Transcription Translation 6. Translation Transcription->Translation Assembly 7. Assembly Translation->Assembly Budding 8. Budding Assembly->Budding ProteaseCleavage 9. Protease Cleavage Budding->ProteaseCleavage MatureVirion Mature Virion ProteaseCleavage->MatureVirion RT_Inhibitors Reverse Transcriptase Inhibitors RT_Inhibitors->ReverseTranscription Integrase_Inhibitors Integrase Inhibitors Integrase_Inhibitors->Integration Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->ProteaseCleavage

Caption: HIV-1 life cycle and points of intervention for major antiretroviral drug classes.

IC50_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compound C Add enzyme and inhibitor to 96-well plate A->C B Prepare enzyme and substrate solutions B->C D Incubate to allow binding C->D E Add substrate to initiate reaction D->E F Measure signal (e.g., fluorescence) kinetically E->F G Calculate percentage of inhibition F->G H Plot % inhibition vs. log(concentration) G->H I Fit data to a dose-response curve to determine IC50 H->I

Caption: Experimental workflow for determining the IC50 value of an HIV-1 protease inhibitor.

Conclusion

Lopinavir, Darunavir, and Ritonavir are potent inhibitors of HIV-1 protease. While all three demonstrate effective inhibition, their specific potencies can vary. Darunavir has often shown high potency against both wild-type and resistant strains of HIV-1. Ritonavir, in addition to its own antiviral activity, is frequently used at sub-therapeutic doses to "boost" the levels of other protease inhibitors by inhibiting their metabolism. The choice of a specific protease inhibitor in a therapeutic regimen depends on various factors, including the patient's treatment history, viral resistance profile, and potential for drug-drug interactions. The experimental protocols and comparative data presented in this guide provide a foundation for further research and development in the field of anti-HIV drug discovery.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.